Diphenaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-formylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFGULDHUDIPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153101 | |
| Record name | Diphenaldehyde | |
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Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-05-5 | |
| Record name | [1,1′-Biphenyl]-2,2′-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenaldehyde | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENALDEHYDE | |
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| Record name | Diphenaldehyde | |
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| Record name | Biphenyl-2,2'-dicarboxaldehyde | |
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| Record name | DIPHENALDEHYDE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diphenaldehyde from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for producing diphenaldehyde (biphenyl-2,2'-dicarboxaldehyde) from the readily available starting material, benzaldehyde. The synthesis involves a multi-step process, beginning with the regioselective bromination of benzaldehyde to form a key intermediate, 2-bromobenzaldehyde, followed by a homocoupling reaction to construct the biphenyl backbone. This document details the experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathways and workflows.
Synthetic Strategy: A Two-Stage Approach
Direct ortho-functionalization of benzaldehyde is challenging due to the meta-directing nature of the aldehyde group in electrophilic aromatic substitution. Therefore, a multi-step strategy is employed, which can be broadly divided into two main stages:
-
Stage 1: Synthesis of 2-Bromobenzaldehyde. This stage focuses on the selective introduction of a bromine atom at the ortho position of benzaldehyde. A modern approach involving a directing group strategy is utilized for high regioselectivity.
-
Stage 2: Homocoupling of 2-Bromobenzaldehyde. The resulting 2-bromobenzaldehyde undergoes a classical Ullmann homocoupling reaction to form the desired biphenyl-2,2'-dicarboxaldehyde.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic strategy for this compound from benzaldehyde.
Stage 1: Synthesis of 2-Bromobenzaldehyde via Directed ortho-Metalation
A highly selective method for the synthesis of 2-bromobenzaldehyde from benzaldehyde involves a three-step sequence: protection of the aldehyde as an O-methyloxime, palladium-catalyzed ortho-bromination, and subsequent deprotection.
Experimental Protocols
Step 1: Formation of Benzaldehyde O-methyloxime
This step protects the aldehyde functionality and introduces a directing group for the subsequent C-H activation.
-
Procedure: In a round-bottomed flask, dissolve benzaldehyde (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and oxalic acid (1 equivalent) in acetonitrile (CH3CN) to make a solution. The mixture is then stirred under reflux conditions for approximately 60 minutes.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC). After completion, water is added, and the product is extracted with dichloromethane (CH2Cl2). The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the benzaldehyde O-methyloxime.[1]
Step 2: Palladium-Catalyzed ortho-Bromination of Benzaldehyde O-methyloxime
This key step utilizes a palladium catalyst to selectively brominate the ortho position, directed by the O-methyloxime group.
-
Procedure: To a solution of benzaldehyde O-methyloxime (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE), add N-bromosuccinimide (NBS) as the bromine source. Then, add a catalytic amount of palladium acetate (Pd(OAc)2) and an additive like p-toluenesulfonic acid (PTSA).[2] The reaction mixture is heated at a controlled temperature (e.g., 70 °C) under an air atmosphere and monitored by TLC or GC-MS.[2] Upon completion, the reaction is quenched, and the product, 2-bromo-O-methylbenzaldoxime, is isolated and purified using standard techniques such as column chromatography.
Step 3: Deprotection of 2-Bromo-O-methylbenzaldoxime
The final step in this stage is the hydrolysis of the oxime to regenerate the aldehyde functionality.
-
Procedure: The 2-bromo-O-methylbenzaldoxime is dissolved in a mixture of an organic solvent (e.g., tetrachloroethane) and aqueous acid (e.g., concentrated hydrochloric acid). The mixture is refluxed for several hours to effect hydrolysis.[3] After cooling, the organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed, dried, and the solvent is removed. The crude 2-bromobenzaldehyde is then purified by distillation or column chromatography.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 2-bromobenzaldehyde.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde, NH2OH·HCl | Oxalic Acid | CH3CN | Reflux | 1 | ~95 | [1] |
| 2 | Benzaldehyde O-methyloxime, NBS | Pd(OAc)2, PTSA | DCE | 70 | - | Good to Excellent | [2] |
| 3 | 2-Bromo-O-methylbenzaldoxime | Conc. HCl | Tetrachloroethane | Reflux | 3 | - | [3] |
Table 1: Summary of quantitative data for the synthesis of 2-bromobenzaldehyde. Note: "-" indicates data not specified in the abstract.
Signaling Pathway Diagram
Figure 2: Reaction pathway for the synthesis of 2-bromobenzaldehyde.
Stage 2: Ullmann Homocoupling of 2-Bromobenzaldehyde
The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides. In this stage, 2-bromobenzaldehyde undergoes homocoupling to yield this compound.
Experimental Protocol
Activation of Copper Powder:
For optimal reactivity, commercial copper powder is often activated prior to use.
-
Procedure: Stir commercial copper powder in a solution of a complexing agent like EDTA, or reduce copper sulfate with zinc powder.[4] Alternatively, reduction of cuprous iodide with potassium can yield highly reactive copper.[5] The activated copper should be washed with water and a volatile organic solvent (e.g., methanol or ether) and dried under vacuum.[6]
Ullmann Coupling Reaction:
-
Procedure: In a reaction vessel, 1-iodo-2-nitrobenzene (as an analogue for 2-bromobenzaldehyde), activated copper powder, and sand are mixed.[7] The mixture is heated to a high temperature (e.g., ~290-350 °C) for a short period (20-30 seconds).[7] The reaction is typically carried out in a high-boiling solvent like dimethylformamide (DMF), or in some cases, solvent-free.[4][7] After cooling, the reaction mixture is worked up by dissolving it in a suitable organic solvent and filtering to remove the copper residues. The filtrate is then washed, dried, and the solvent is evaporated. The crude this compound is purified by column chromatography or recrystallization.
Quantitative Data
The following table presents representative quantitative data for the Ullmann homocoupling reaction. Data for the analogous coupling of 1-iodo-2-nitrobenzene is provided as a reference.
| Substrate | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1-Iodo-2-nitrobenzene | Activated Copper Powder | Solvent-free | ~290-350 | 20-30 s | 50-90 (conversion) | [7] |
| Aryl Halides (general) | Copper Powder | DMF | >100 | - | Variable | [4] |
Table 2: Summary of quantitative data for the Ullmann homocoupling reaction. Note: "-" indicates data not specified.
Reaction Mechanism Diagram
Figure 3: Simplified mechanism of the Ullmann homocoupling reaction.
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C14H10O2 | |
| Molar Mass | 210.23 g/mol | |
| Appearance | White to light yellow solid | |
| Melting Point | 62-64 °C | |
| Boiling Point | 165-168 °C at 3 mmHg | |
| CAS Number | 1210-05-5 |
Table 3: Physical and chemical properties of biphenyl-2,2'-dicarboxaldehyde (this compound).
Conclusion
The synthesis of this compound from benzaldehyde is a multi-step process that can be achieved with good selectivity and yields through modern synthetic methodologies. The key steps involve the protection of the aldehyde, directed ortho-bromination, deprotection, and a final Ullmann homocoupling. This guide provides the foundational protocols and data necessary for researchers and professionals in drug development and chemical synthesis to successfully implement this synthetic route. Further optimization of reaction conditions for the Ullmann coupling of 2-bromobenzaldehyde may be necessary to achieve high yields consistently.
References
- 1. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Preparation of highly reactive metal powders. Activated copper and uranium. The Ullmann coupling and preparation of organometallic species (Journal Article) | OSTI.GOV [osti.gov]
- 6. The use of complexing agents in the activation of copper for the Ullmann biaryl synthesis - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Molecular Structure of Diphenaldehydes
A Note on Nomenclature: The term "Diphenaldehyde" can be ambiguous and is often used to refer to two distinct chemical compounds: Diphenylacetaldehyde and Biphenyl-2,2'-dialdehyde . This guide will provide a comprehensive overview of the molecular structure and properties of both compounds to ensure clarity for researchers, scientists, and drug development professionals.
Part 1: Diphenylacetaldehyde
Chemical Name: 2,2-Diphenylacetaldehyde CAS Number: 947-91-1 Molecular Formula: C₁₄H₁₂O
Diphenylacetaldehyde is an aromatic aldehyde notable for its two phenyl groups attached to the alpha-carbon. It serves as a valuable intermediate in various organic syntheses.[1][2]
Molecular Structure and Properties
The molecular structure of diphenylacetaldehyde features a central acetaldehyde core with two phenyl rings substituting the alpha-carbon. This structure imparts significant steric hindrance and electronic effects that influence its reactivity.
Table 1: Physicochemical Properties of Diphenylacetaldehyde
| Property | Value | Reference |
| Molecular Weight | 196.24 g/mol | [3] |
| Appearance | Colorless to yellow liquid | |
| Melting Point | 50-53 °C | |
| Boiling Point | 315 °C (lit.) | [2] |
| Density | 1.106 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.589 (lit.) | [2] |
| InChI | 1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H | [3] |
| InChIKey | HLLGFGBLKOIZOM-UHFFFAOYSA-N | [3] |
| SMILES | O=CC(c1ccccc1)c1ccccc1 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of diphenylacetaldehyde.
1.2.1 ¹H NMR Spectroscopy
The proton NMR spectrum of diphenylacetaldehyde is characterized by signals corresponding to the aldehydic proton, the alpha-proton, and the aromatic protons of the two phenyl rings. The aldehydic proton typically appears as a singlet at a downfield chemical shift. The alpha-proton also presents as a singlet, while the aromatic protons give rise to complex multiplets.[4]
1.2.2 ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides further structural confirmation, with characteristic peaks for the carbonyl carbon, the alpha-carbon, and the carbons of the phenyl rings.[5][6]
1.2.3 Infrared (IR) Spectroscopy
The IR spectrum of diphenylacetaldehyde displays a strong absorption band characteristic of the C=O stretching vibration of the aldehyde functional group, typically in the region of 1720-1740 cm⁻¹. Additional bands corresponding to C-H stretching of the aldehyde and aromatic rings, as well as C=C stretching of the aromatic rings, are also observed.[7]
1.2.4 Mass Spectrometry
Mass spectrometry of diphenylacetaldehyde reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable information about its structure, with common fragments arising from the loss of the formyl group or cleavage of the C-C bond adjacent to the phenyl rings.[4]
Table 2: Key Spectroscopic Data for Diphenylacetaldehyde
| Technique | Key Features |
| ¹H NMR (CDCl₃) | Aldehydic proton (singlet), α-proton (singlet), Aromatic protons (multiplets)[4] |
| ¹³C NMR (CDCl₃) | Carbonyl carbon, α-carbon, Aromatic carbons[5][6] |
| IR (liquid film) | Strong C=O stretch, C-H aldehyde stretch, Aromatic C-H and C=C stretches[7] |
| Mass Spec (EI) | Molecular ion peak (M⁺), Fragmentation peaks |
Experimental Protocols
1.3.1 Synthesis of Diphenylacetaldehyde via Isomerization of Stilbene Oxide
A common and efficient method for the preparation of diphenylacetaldehyde is the acid-catalyzed isomerization of stilbene oxide.[1]
Caption: A plausible synthetic workflow for biphenyl-2,2'-dialdehyde.
General Protocol (Illustrative):
-
To a reaction vessel containing a suitable solvent (e.g., toluene, DMF), 2-formylphenylboronic acid, 2-bromobenzaldehyde, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are added.
-
The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
After cooling, the reaction mixture is subjected to an aqueous workup. The product is extracted into an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield pure biphenyl-2,2'-dialdehyde.
Biological Activity
Biphenyl derivatives, in general, are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [8][9]The specific biological activities of biphenyl-2,2'-dialdehyde are an area of ongoing research, with its rigid structure and reactive aldehyde groups making it an interesting candidate for the design of novel therapeutic agents and biological probes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DIPHENYLACETALDEHYDE | 947-91-1 [chemicalbook.com]
- 3. Diphenylacetaldehyde | C14H12O | CID 13696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIPHENYLACETALDEHYDE(947-91-1) 1H NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. DIPHENYLACETALDEHYDE(947-91-1) IR Spectrum [chemicalbook.com]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Biphenyl-4,4'-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-4,4'-dicarboxaldehyde, sometimes referred to as diphenaldehyde, is an organic compound with the chemical formula C₁₄H₁₀O₂. It is characterized by a biphenyl backbone with two aldehyde functional groups substituted at the para positions of each phenyl ring. This symmetrical dialdehyde is a versatile building block in organic synthesis, particularly in the preparation of advanced polymers, metal-organic frameworks (MOFs), and specialty chemicals.[1][2] Its rigid structure and reactive aldehyde groups make it a valuable component in the development of materials with enhanced thermal stability and mechanical strength.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of biphenyl-4,4'-dicarboxaldehyde, including detailed experimental protocols and spectral data, to support its application in research and development.
Physical and Chemical Properties
Biphenyl-4,4'-dicarboxaldehyde is a white to light yellow crystalline powder at room temperature.[1] It has limited solubility in water but is soluble in several organic solvents.[1]
Tabulated Physical and Chemical Properties
| Property | Value | Units | Source |
| Molecular Formula | C₁₄H₁₀O₂ | [2][4] | |
| Molecular Weight | 210.23 | g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [1] | |
| Melting Point | 145 - 149 | °C | [2] |
| Boiling Point | ~320 - 325 | °C | [1] |
| Solubility in Water | Limited | [1] | |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] | |
| IUPAC Name | 4-(4-formylphenyl)benzaldehyde | [1][4] | |
| CAS Number | 66-98-8 | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of biphenyl-4,4'-dicarboxaldehyde. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Source |
| ¹H | DMSO-d₆ | 10.06 | s | Aldehydic H | [5] | |
| 8.01 | d | 8.1 Hz | Aromatic H | [5] | ||
| 7.91 | d | 8.1 Hz | Aromatic H | [5] | ||
| ¹³C | DMSO-d₆ | 193.5 | Aldehydic C=O | [5] | ||
| 146.7 | Aromatic C | [5] | ||||
| 139.6 | Aromatic C | [5] | ||||
| 135.9 | Aromatic C | [5] | ||||
| 131.0 | Aromatic C | [5] | ||||
| 129.9 | Aromatic C | [5] | ||||
| 128.2 | Aromatic C | [5] | ||||
| 127.9 | Aromatic C | [5] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |
| 1700, 1680 | Strong | C=O stretch (aldehyde) | [5] |
| 1606 | C=C stretch (aromatic) | [5] | |
| 1170 | [5] | ||
| 839 | [5] |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment | Source |
| 210 | [M]⁺ (Molecular ion) | [4] | |
| 209 | [M-H]⁺ | [4] | |
| 181 | [M-CHO]⁺ | ||
| 152 | [M-2CHO]⁺ | [4] |
Experimental Protocols
Synthesis of Biphenyl-4,4'-dicarboxaldehyde via Suzuki Cross-Coupling
A common method for the synthesis of unsymmetrical biaryls, which can be adapted for symmetrical compounds like biphenyl-4,4'-dicarboxaldehyde, is the Suzuki cross-coupling reaction.[5] A representative procedure is outlined below.
Materials:
-
4-Bromobenzaldehyde
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Darco G-60 (activated carbon)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask, combine 4-bromobenzaldehyde, 4-formylphenylboronic acid, and toluene.
-
Add palladium(II) acetate and triphenylphosphine as catalysts.
-
Add 2 M aqueous sodium carbonate solution and deionized water.
-
Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR until completion.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with 5% aqueous sodium bicarbonate solution, followed by saturated brine.
-
Treat the organic solution with activated carbon (Darco G-60) to remove colored impurities.
-
Dry the solution over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude biphenyl-4,4'-dicarboxaldehyde can be purified by recrystallization.
Procedure:
-
Suspend the crude solid in hexanes and heat to reflux.
-
Add methanol to the hazy solution until it becomes clear.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Logical Relationships and Workflows
General Synthetic Workflow
The synthesis and purification of biphenyl-4,4'-dicarboxaldehyde can be visualized as a sequential process.
Caption: Synthetic workflow for biphenyl-4,4'-dicarboxaldehyde.
Analytical Characterization Workflow
The identity and purity of the synthesized compound are confirmed through a series of analytical techniques.
Caption: Analytical workflow for product characterization.
Applications and Biological Relevance
Biphenyl-4,4'-dicarboxaldehyde is primarily utilized as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides, where its rigid biphenyl unit contributes to enhanced thermal and mechanical properties.[2][3] It is also a key building block for the construction of porous crystalline materials known as metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis.[3]
Currently, there is limited information available in the scientific literature regarding specific biological activities or its involvement in defined signaling pathways. Its primary role in the life sciences appears to be as an intermediate in the synthesis of more complex molecules that may possess biological activity.[2]
Conclusion
Biphenyl-4,4'-dicarboxaldehyde is a valuable and versatile dialdehyde with well-defined physical, chemical, and spectroscopic properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its use in various research and development applications, particularly in the fields of materials science and synthetic chemistry. While its direct biological role has not been extensively studied, its utility as a synthetic intermediate underscores its importance for the scientific community.
References
An In-depth Technical Guide to the Solubility of Biphenyl-4,4'-dicarboxaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "diphenaldehyde" is not a standard systematic name in chemistry, but it is often used to refer to isomers of biphenyl dicarboxaldehyde. For the purposes of this technical guide, we will focus on the most common and symmetrical isomer, biphenyl-4,4'-dicarboxaldehyde (CAS No: 66-98-8). This aromatic dialdehyde is a key building block in the synthesis of polymers, liquid crystals, and specialty resins due to its rigid structure.[1] A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and materials science. This guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and workflows for its synthesis and solubility assessment.
Quantitative and Qualitative Solubility Data
For a more quantitative perspective, we can look at related biphenyl derivatives. The solubility of these compounds is presented below to offer a comparative reference.
Table 1: Solubility of Biphenyl-4,4'-dicarboxaldehyde and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| Biphenyl-4,4'-dicarboxaldehyde | Water | Not Specified | Limited | Qualitative[1] |
| Ethanol | Not Specified | Soluble | Qualitative[1] | |
| Acetone | Not Specified | Soluble | Qualitative[1] | |
| Dimethyl biphenyl-4,4'-dicarboxylate | Dimethyl Sulfoxide (DMSO) | Not Specified | ~0.25 mg/mL | Quantitative[2] |
| Dimethylformamide (DMF) | Not Specified | ~1 mg/mL | Quantitative[2] | |
| Biphenyl-4,4'-dicarboxylic acid | Dimethylformamide (DMF) | Room Temperature | Soluble | Qualitative[3] |
| Diethylformamide (DEF) | Room Temperature | Soluble | Qualitative[3] | |
| Dimethylacetamide (DMAc) | Room Temperature | Soluble | Qualitative[3] | |
| Ethanol | Not Specified | Soluble | Qualitative[3] | |
| Benzene | Not Specified | Soluble | Qualitative[3] |
Note: The quantitative data for Dimethyl biphenyl-4,4'-dicarboxylate is provided as an analogue to estimate the potential solubility of biphenyl-4,4'-dicarboxaldehyde in polar aprotic solvents.
Experimental Protocols
A standardized and reliable method for determining the solubility of a crystalline organic compound like biphenyl-4,4'-dicarboxaldehyde is the isothermal saturation method , often referred to as the shake-flask method.
Isothermal Saturation (Shake-Flask) Method
This method involves creating a saturated solution of the solute in a specific solvent at a constant temperature and then determining the concentration of the dissolved solute.
1. Materials and Equipment:
-
Biphenyl-4,4'-dicarboxaldehyde (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation: Add an excess amount of biphenyl-4,4'-dicarboxaldehyde to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Sample Collection and Preparation: After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for a few hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.
-
Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Quantify the concentration of biphenyl-4,4'-dicarboxaldehyde in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the isothermal saturation method for determining the solubility of biphenyl-4,4'-dicarboxaldehyde.
Caption: Workflow for determining solubility via the isothermal saturation method.
General Synthesis Workflow
Biphenyl-4,4'-dicarboxaldehyde can be synthesized through various routes, often involving the oxidation of 4,4'-dimethylbiphenyl. The following diagram outlines a general workflow for its chemical synthesis and purification.
Caption: General workflow for the synthesis and purification of an organic compound.
References
An In-depth Technical Guide to the Synthesis of Diphenaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing diphenaldehyde derivatives, crucial intermediates in the development of novel pharmaceuticals and functional materials. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic pathways and workflows.
Introduction
Diphenaldehydes, also known as biphenyldicarboxaldehydes, are a class of aromatic dialdehydes featuring a biphenyl backbone. The substitution pattern of the formyl groups, most commonly at the 2,2'- or 4,4'-positions, significantly influences the molecule's geometry and reactivity. These compounds serve as versatile building blocks in organic synthesis, finding applications in the construction of macrocycles, polymers, fluorescent sensors, and biologically active molecules. Their utility in medicinal chemistry is an area of growing interest, with derivatives being explored for their potential therapeutic properties. This guide focuses on the primary synthetic routes to access these valuable compounds.
Core Synthetic Methodologies
The synthesis of this compound derivatives can be broadly categorized into two main strategies: the formation of the biphenyl core with pre-existing or masked aldehyde functionalities, and the introduction of formyl groups onto a pre-formed biphenyl scaffold.
Ozonolysis of Phenanthrene and its Derivatives
Ozonolysis of phenanthrene is a classical and effective method for the synthesis of 2,2'-biphenyldicarboxaldehyde. The reaction proceeds by the oxidative cleavage of the 9,10-double bond of the phenanthrene core. Subsequent reductive work-up of the resulting ozonide yields the desired dialdehyde.
Experimental Protocol: Synthesis of 2,2'-Biphenyldicarboxaldehyde via Ozonolysis
-
Ozonolysis: A finely divided suspension of phenanthrene (0.056 mol) in dry methanol (200 mL) is cooled to approximately -30°C. Ozone is passed through the suspension until the phenanthrene has completely reacted.
-
Reductive Work-up: To the cooled reaction mixture, sodium iodide (approximately 1.5 times the theoretical amount) and glacial acetic acid (30 mL) are added. The mixture is allowed to warm to room temperature and stand for 30-60 minutes.
-
Isolation: The liberated iodine is reduced with a 10% sodium thiosulfate solution. The methanol is then evaporated, during which the product crystallizes. Water is added, and the solid product is collected by filtration and dried.
-
Purification: The crude product can be recrystallized from a mixture of diethyl ether and ligroin to yield pure 2,2'-biphenyldicarboxaldehyde.
Note: Ozone is highly toxic and reactive; this procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biphenyl derivatives, including diphenaldehydes. This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of diphenaldehydes, this can be achieved by coupling a formyl-substituted aryl boronic acid with a formyl-substituted aryl halide, or by coupling two molecules of a formyl-substituted aryl boronic acid in a homocoupling reaction.
Experimental Protocol: Synthesis of 4,4'-Biphenyldicarboxaldehyde via Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, dissolve 4-bromobenzaldehyde (0.54 mmol) and 4-formylphenylboronic acid (0.54 mmol) in tetrahydrofuran (10 mL).
-
Base and Catalyst Addition: Add an aqueous solution of potassium carbonate (5.0 mL, 2.0 mol L⁻¹) to the mixture under a nitrogen atmosphere. Then, add bis(triphenylphosphine)palladium(II) dichloride (30 mg).
-
Reaction: Reflux the mixture for 12 hours.
-
Work-up and Purification: After cooling, extract the solution with dichloromethane (3 x 100 mL). Wash the combined organic layers with water and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 4,4'-biphenyldicarboxaldehyde.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. It can be applied to biphenyl to introduce two formyl groups, typically at the para positions, yielding 4,4'-biphenyldicarboxaldehyde. The reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).
Experimental Protocol: Synthesis of 4,4'-Biphenyldicarboxaldehyde via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a reactor, add cyclohexane and thionyl chloride (SOCl₂). Cool the mixture to around 10°C and slowly add N,N-dimethylformamide (DMF). Allow the mixture to react for 0.5-2.0 hours to form the Vilsmeier complex.
-
Formylation: Add a solution of biphenyl in cyclohexane to the Vilsmeier reagent. Heat the reaction mixture to 80-90°C and stir for 8 hours.
-
Hydrolysis and Isolation: Cool the reaction mixture to room temperature and then slowly add ice water. Adjust the pH to 5-6 with a 30% sodium hydroxide solution to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent. The product is then dried under vacuum.
Other Synthetic Methods
Several other methods have been reported for the synthesis of this compound derivatives, although they are generally less common. These include:
-
Sommelet Reaction: This reaction converts a benzylic halide to an aldehyde using hexamine and water. For diphenaldehydes, this would involve the reaction of a bis(halomethyl)biphenyl.
-
Oxidation of Bis(hydroxymethyl)biphenyl: The corresponding diol, 4,4'-bis(hydroxymethyl)biphenyl, can be oxidized to 4,4'-biphenyldicarboxaldehyde using various oxidizing agents.
Data Presentation
The following tables summarize quantitative data for the synthesis of selected this compound derivatives.
Table 1: Synthesis of 2,2'-Biphenyldicarboxaldehyde
| Method | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Ozonolysis | Phenanthrene | O₃, NaI, Acetic Acid | Methanol | -30 | - | 78-96 | |
| Ozonolysis | Phenanthrene | O₃, Dimethyl Sulfide | - | - | - | 91 |
Table 2: Synthesis of 4,4'-Biphenyldicarboxaldehyde
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | 4-Bromobenzaldehyde, 4-Formylphenylboronic Acid | Pd(PPh₃)₂Cl₂, K₂CO₃ | THF/H₂O | Reflux | 12 | 93 | |
| Vilsmeier-Haack | Biphenyl | SOCl₂, DMF | Cyclohexane | 80-90 | 8 | >70 | - |
Table 3: Synthesis of Substituted this compound Derivatives
| Derivative | Method | Starting Materials | Yield (%) | Ref. |
| 2,2',6,6'-Tetramethoxy-4,4'-biphenyldicarboxylic acid (precursor) | Ullmann coupling | Methyl 2,6-dimethoxy-4-iodobenzoate | - | |
| 2,2'-Dihydroxybiphenyl-4,4'-dicarboxylic acid (precursor) | Alkaline fusion | Substituted 5,5-dioxodibenzothiophene-3,7-dicarboxylic acids | - |
Note: The synthesis of substituted this compound derivatives is less commonly reported directly. The table includes precursors that can be converted to the corresponding dialdehydes.
Mandatory Visualizations
Synthetic Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the synthesis of 4,4'-biphenyldicarboxaldehyde via a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the Suzuki-Miyaura synthesis of 4,4'-biphenyldicarboxaldehyde.
Logical Relationship: Applications of this compound Derivatives
This compound derivatives are key precursors for various classes of functional organic materials. The following diagram illustrates the logical relationship between diphenaldehydes and their applications.
Caption: Applications of this compound derivatives as versatile building blocks.
Conclusion
The synthesis of this compound derivatives is achievable through several robust and versatile methodologies. The ozonolysis of phenanthrenes provides a direct route to 2,2'-biphenyldicarboxaldehydes, while Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation are effective for accessing 4,4'-isomers and their substituted analogues. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and scalability requirements. As the demand for novel functional materials and therapeutic agents continues to grow, the development of efficient and selective methods for the synthesis of this compound derivatives will remain an important area of research. This guide serves as a foundational resource for scientists and researchers engaged in this exciting field.
Unlocking the Therapeutic Potential of Diphenaldehyde Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenaldehyde, chemically known as biphenyl-2,2'-dicarbaldehyde, and its derivatives represent a class of aromatic compounds with a biphenyl scaffold, a structural motif prevalent in many biologically active molecules. The presence of two aldehyde functional groups in close proximity on the biphenyl core suggests a high potential for diverse chemical reactivity and biological interactions. While direct research on the biological activities of this compound itself is limited, the broader class of biphenyl derivatives has demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding and potential biological activities of this compound compounds, drawing insights from studies on structurally related biphenyl derivatives.
This document details available quantitative data, outlines key experimental methodologies for assessing biological activity, and visualizes relevant signaling pathways to facilitate further research and drug development in this promising area.
Potential Biological Activities and Quantitative Data
While specific biological activity data for biphenyl-2,2'-dicarbaldehyde is not extensively available in the current literature, studies on closely related biphenyl derivatives provide valuable insights into its potential therapeutic applications. The following sections summarize the known activities of these related compounds, with quantitative data presented for comparative analysis.
Anticancer Activity
Several biphenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Assay | IC50 Value | Reference |
| Hydroxylated Biphenyls | Compound 11 | Malignant Melanoma | MTT Assay | 1.7 ± 0.5 µM | [1][2] |
| Hydroxylated Biphenyls | Compound 12 | Malignant Melanoma | MTT Assay | 2.0 ± 0.7 µM | [1][2] |
| Bichalcophene-5-carboxamidines | Derivative 8 | 60 cancer cell lines | GI50 (median) | 1.34 µM | [3] |
| Biphenyl-based Compounds | DPDQ-3a | Various cancer cell lines | IC50 | Lower than cisplatin |
Antimicrobial Activity
The biphenyl scaffold is a constituent of various compounds exhibiting antimicrobial properties against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Biphenyl Derivatives
| Compound Class | Specific Compound(s) | Microorganism(s) | Assay | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Biphenyl Derivatives | SCPD3 | E. coli | Cup Plate | Max. activity compared to standard | [4] |
| Biphenyl Derivatives | SCPD4 | C. albicans | Cup Plate | Max. activity compared to standard | [4] |
| Biphenyl and Dibenzofuran Derivatives | Compound 6i | MRSA | MIC | 3.13 µg/mL | [5][6][] |
| Biphenyl and Dibenzofuran Derivatives | Compound 6m | MDR E. faecalis | MIC | 6.25 µg/mL | [5][6][] |
| Biphenylglyoxamide Derivatives | Compound 15c | S. aureus | MIC | 8 µM | [8] |
| Biphenylglyoxamide Derivatives | Compound 15c | E. coli | MIC | 16 µM | [8] |
Antioxidant Activity
The ability of biphenyl compounds to scavenge free radicals is a key aspect of their potential therapeutic value, contributing to their anti-inflammatory and cytoprotective effects.
Table 3: Antioxidant Activity of Biphenyl Derivatives
| Compound Class | Assay | IC50 Value | Reference |
| Dialdehyde Microcrystalline Cellulose | DPPH Radical Scavenging | 5.9 mg/mL | [9] |
| Dialdehyde Microcrystalline Cellulose | ABTS Radical Scavenging | 5.6 mg/mL | [9] |
| Hydroxybenzylidene Hydrazines | DPPH, GOR, ABTS Radical Scavenging | Varied (strong to no effect) | [10] |
Anti-inflammatory Activity
Biphenyl derivatives have shown promise in modulating inflammatory pathways, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO).
Table 4: Anti-inflammatory Activity of Biphenyl Derivatives
| Compound Class | Model | Key Findings | Reference |
| Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | [11] |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | Carrageenan-induced rat paw edema | Significant reduction in edema | [12] |
| Biphenyl-4-carboxylic acid amides | Carrageenan test | Significant anti-inflammatory activity | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution. A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control. A blank containing only methanol and DPPH is also required.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A color change from purple to yellow indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Biphenyl derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. While the specific pathways affected by this compound are yet to be elucidated, the following are plausible targets based on the activities of related compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many anti-inflammatory and anticancer compounds exert their effects by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of a novel compound like this compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, class of compounds. The biphenyl scaffold is a well-established pharmacophore, and the presence of aldehyde functionalities offers opportunities for the synthesis of a diverse library of analogs with potentially enhanced biological activities. While direct evidence for the therapeutic potential of biphenyl-2,2'-dicarbaldehyde is currently lacking, the significant anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of its structural relatives strongly warrant further investigation.
Future research should focus on the systematic evaluation of biphenyl-2,2'-dicarbaldehyde and its synthesized derivatives using the standardized protocols outlined in this guide. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for understanding their mechanisms of action and for guiding the rational design of more potent and selective therapeutic agents. The data and methodologies presented herein provide a solid foundation for initiating such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. marinebiology.pt [marinebiology.pt]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. researchgate.net [researchgate.net]
- 13. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
Diphenaldehyde: A Core Intermediate in the Synthesis of Bioactive Biphenyl Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diphenaldehyde, systematically known as 2,2'-biphenyldicarboxaldehyde, is a versatile diformyl aromatic compound that serves as a crucial intermediate in organic synthesis. Its unique structural feature, a biphenyl backbone with aldehyde functionalities at the 2 and 2' positions, provides a reactive platform for the construction of a wide array of complex molecules. This guide delves into the synthesis, properties, and key applications of this compound, with a particular focus on its role in the generation of pharmacologically relevant compounds.
Physicochemical and Spectroscopic Profile
This compound is a crystalline solid with established physical properties and a distinct spectroscopic fingerprint, which are essential for its identification and characterization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₂ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2][3] |
| CAS Number | 1210-05-5 | [1][2][3] |
| Melting Point | 62.0-65.0 °C | [3] |
| Boiling Point | 179 °C / 2 mmHg | [3] |
| Appearance | Pale yellow to colorless crystals | [4] |
Table 1: Physicochemical Properties of this compound
Spectroscopic analysis is fundamental for confirming the structure and purity of this compound during its synthesis and subsequent reactions.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.0 ppm) and a characteristic aldehyde proton signal (δ ~9.8 ppm). |
| ¹³C NMR | Resonances for aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group (δ >190 ppm). |
| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹ and C-H stretching of the aromatic rings. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 210. |
Table 2: Key Spectroscopic Data for this compound
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the ozonolysis of phenanthrene. This reaction proceeds via the oxidative cleavage of the 9,10-double bond of the phenanthrene core.
Experimental Protocol: Synthesis of this compound via Ozonolysis of Phenanthrene[4]
Materials:
-
Phenanthrene
-
Methanol (dry)
-
Ozone
-
Sodium iodide or Potassium iodide
-
Glacial acetic acid
-
10% Sodium thiosulfate solution
-
Ether (dry)
-
Ligroin
Procedure:
-
A finely divided suspension of phenanthrene (10.0 g, 0.056 mole) in dry methanol (200 ml) is prepared in a standard ozonolysis vessel.
-
The reaction mixture is cooled to approximately -30 °C using an acetone-Dry Ice bath.
-
Ozone is passed through the suspension at a rate of about 20 L per hour until the phenanthrene has completely reacted.
-
To the cooled reaction mixture, sodium or potassium iodide (25-30 g) and glacial acetic acid (30 ml) are added.
-
The mixture is allowed to stand at room temperature for 30-60 minutes.
-
The liberated iodine is reduced by the addition of a 10% sodium thiosulfate solution.
-
The methanol is evaporated under a stream of air, during which the product begins to crystallize.
-
Water is added, and the solid this compound is collected by filtration and dried.
-
The crude product can be recrystallized from a mixture of dry ether and ligroin to yield pale yellow crystals.
Yield: 78-96% (crude), with an 80-90% recovery of purified product melting at 62-63 °C[4].
| Oxidizing Agent | Reducing Agent | Solvent | Yield (%) | Reference |
| Ozone | Sodium Iodide | Methanol | 78-96 | [4] |
| Ozone | Dimethyl Sulfide | Not specified | 91 | [4] |
| Ozone | Distillation at pH 7.5 | Aqueous t-butyl alcohol | 81 | [4] |
Table 3: Comparison of Yields for this compound Synthesis
This compound as a Key Intermediate in Organic Synthesis
The bifunctional nature of this compound makes it a valuable precursor for a variety of molecular scaffolds, most notably biphenyl derivatives, which are prevalent in many marketed pharmaceuticals.[5] The aldehyde groups can readily undergo a range of transformations, including oxidation, reduction, and condensation reactions.
Oxidation to Diphenic Acid
This compound can be easily oxidized to diphenic acid (2,2'-biphenyldicarboxylic acid), another important synthetic intermediate.[6][7]
Experimental Protocol: Oxidation of this compound to Diphenic Acid
While a direct protocol starting from isolated this compound is not detailed in the immediate search results, the ozonolysis product of phenanthrene can be directly converted to diphenic acid.
Materials:
-
Ozonolysis product of phenanthrene
-
10% Sodium hydroxide solution
-
30% Hydrogen peroxide
-
95% Ethyl alcohol
-
Concentrated hydrochloric acid
Procedure:
-
The crude ozonolysis product from phenanthrene is treated with twice the volume of 10% sodium hydroxide solution and 25 ml of 30% hydrogen peroxide in 95% ethyl alcohol.
-
The mixture is refluxed until a negative peroxide test with iodide ion is obtained (approximately 30-60 minutes).
-
The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the diphenic acid.
Yield: 73-85%[8].
Condensation Reactions
The aldehyde functionalities of this compound are reactive towards various nucleophiles, particularly amines, to form imines (Schiff bases). These reactions are fundamental in the construction of nitrogen-containing heterocyclic systems.[9][10][11] The resulting imines can undergo subsequent intramolecular cyclization or other transformations to build complex molecular architectures.
Wittig Reaction
The Wittig reaction provides a powerful method to convert the aldehyde groups of this compound into alkene functionalities, enabling carbon-carbon bond formation and the extension of the molecular framework.[12][13][14][15] This reaction is highly versatile for the synthesis of complex olefins from aldehydes and ketones.
The Role of this compound in the Synthesis of Bioactive Biphenyls
The biphenyl moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications, including antihypertensives, anti-inflammatory agents, and anticancer drugs.[16][17][18][19] this compound, as a readily accessible biphenyl derivative, represents a key starting point for the synthesis of these valuable scaffolds.
The aldehyde groups can be transformed into a variety of other functional groups, such as carboxylic acids, alcohols, amines, and nitriles, which can then be used to construct more complex drug-like molecules. While a direct, multi-step synthesis of a specific marketed drug starting from this compound was not identified in the literature reviewed, its utility is evident in its capacity to generate functionalized biphenyls that are precursors to such compounds.
The following diagram illustrates a logical workflow for the synthesis of a functionalized biphenyl scaffold, highlighting the central role of this compound. This workflow represents a common strategy in drug discovery where a core scaffold is synthesized and then derivatized to create a library of compounds for biological screening.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its efficient preparation from phenanthrene and the reactivity of its two aldehyde groups provide a robust platform for the construction of complex molecules. For researchers and professionals in drug development, this compound represents a key building block for accessing the biphenyl scaffold, a core component of many successful therapeutic agents. A thorough understanding of its chemistry and synthetic applications is therefore essential for the design and development of novel pharmaceuticals.
References
- 1. (1,1'-Biphenyl)-2,2'-dicarboxaldehyde [webbook.nist.gov]
- 2. (1,1'-Biphenyl)-2,2'-dicarboxaldehyde [webbook.nist.gov]
- 3. This compound [myskinrecipes.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Diphenic acid | C14H10O4 | CID 10210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [1,1'-Biphenyl]-2,2'-dicarboxylic acid [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. researchgate.net [researchgate.net]
- 12. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. researchgate.net [researchgate.net]
In-Depth Technical Guide: Biphenyl-2,2'-dicarboxaldehyde (CAS No. 1210-05-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-2,2'-dicarboxaldehyde, with the CAS registry number 1210-05-5, is a bifunctional aromatic aldehyde. Its unique structure, featuring two aldehyde groups positioned on adjacent phenyl rings, makes it a valuable building block in organic synthesis. This compound serves as a precursor for the synthesis of various heterocyclic compounds, polymers, and macrocycles, and is of particular interest in the study of intramolecular reactions and the development of novel molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and suppliers.
Physicochemical Properties
The key physicochemical properties of Biphenyl-2,2'-dicarboxaldehyde are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1210-05-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₀O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 64 °C | [1][2] |
| Boiling Point | 179 °C at 2 mmHg | [1] |
| Density | 1.1307 g/cm³ (estimate) | [1] |
| Solubility | Almost insoluble in water; soluble in organic solvents. | [1] |
| Physical State | Solid | [2] |
Safety and Handling
Biphenyl-2,2'-dicarboxaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[5] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[5] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[5] |
GHS Pictogram:
Precautionary Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
Synthesis
A common method for the preparation of biphenyl-2,2'-dicarboxaldehyde involves the oxidation of the corresponding di-alcohol, 2,2'-bis(hydroxymethyl)biphenyl. A general workflow for this synthesis is outlined below.
Caption: General synthesis workflow for Biphenyl-2,2'-dicarboxaldehyde.
Key Reactions: Intramolecular Cannizzaro Reaction
Due to the proximity of the two aldehyde groups, Biphenyl-2,2'-dicarboxaldehyde readily undergoes an intramolecular Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of a carboxylic acid and a primary alcohol within the same molecule, which subsequently cyclizes to form a lactone.
Experimental Protocol: Intramolecular Cannizzaro Reaction of Biphenyl-2,2'-dicarboxaldehyde
Materials:
-
Biphenyl-2,2'-dicarboxaldehyde
-
5% Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
95% Aqueous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
A mixture of Biphenyl-2,2'-dicarboxaldehyde (1 g, 4.8 mmol) and 5% sodium hydroxide solution (100 cm³) is placed in a round-bottom flask.[6]
-
The mixture is heated to reflux for 2 hours with stirring.[6]
-
After reflux, the clear solution is cooled to 5 °C in an ice bath.[6]
-
The cooled solution is acidified to pH 1 by the dropwise addition of dilute hydrochloric acid.[6]
-
The solution is kept at 5 °C for 2 hours to allow for complete precipitation of the product.[6]
-
The precipitate is collected by vacuum filtration using a Buchner funnel, washed with water, and dried.[6]
-
The crude product can be recrystallized from 95% aqueous ethanol to yield the pure lactone.[6]
Caption: Mechanism of the intramolecular Cannizzaro reaction.
Suppliers
Biphenyl-2,2'-dicarboxaldehyde is available from various chemical suppliers. The following table lists some potential sources. Purity and available quantities may vary.
| Supplier | Website |
| Apollo Scientific | --INVALID-LINK--[3] |
| ChemScene | --INVALID-LINK--[7] |
| CP Lab Safety | --INVALID-LINK--[4] |
| Guidechem | --INVALID-LINK--[8] |
| Lab Pro Inc. | --INVALID-LINK--[2] |
| Tokyo Chemical Industry (TCI) | --INVALID-LINK--[9] |
References
- 1. chembk.com [chembk.com]
- 2. labproinc.com [labproinc.com]
- 3. 1210-05-5 Cas No. | Biphenyl-2,2'-dicarboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. (1,1'-Biphenyl)-2-carboxaldehyde | C13H10O | CID 121052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Intramolecular catalysis. Part 4. The intramolecular Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde, [α,α′-2H2]biphenyl-2,2′-dicarbaldehyde and 4,4′-or 5,5′- or 6,6′-disubstituted biphenyl-2,2′-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. Page loading... [guidechem.com]
- 9. Biphenyl-2,2'-dicarboxaldehyde | 1210-05-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-Depth Technical Guide to the Discovery and History of Biphenyl-2,2'-dialdehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-2,2'-dialdehyde, a key building block in organic synthesis, possesses a rich history intertwined with the development of oxidative cleavage reactions and modern cross-coupling methodologies. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and contemporary preparation methods. Detailed experimental protocols for its synthesis via ozonolysis of phenanthrene, the Ullmann coupling, and the Suzuki-Miyaura coupling are presented, alongside a comparative analysis of these techniques. The reaction mechanisms are illustrated using signaling pathway diagrams to provide a deeper understanding for researchers in organic chemistry and drug development.
Introduction
Biphenyl-2,2'-dialdehyde, also known as 2,2'-diformylbiphenyl, is a bifunctional aromatic compound with the chemical formula C₁₄H₁₀O₂. Its two aldehyde groups, positioned ortho to the biphenyl linkage, are sterically hindered yet highly reactive, making it a valuable precursor for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, dyes, and catalysts.[1] The unique conformational properties of the biphenyl scaffold, combined with the reactivity of the aldehyde functionalities, have made this compound a subject of significant interest in synthetic and medicinal chemistry. This guide delves into the historical journey of its discovery and the evolution of its synthesis, from early oxidative degradation studies to modern catalytic cross-coupling reactions.
Discovery and Historical Synthesis: The Ozonolysis of Phenanthrene
The discovery of biphenyl-2,2'-dialdehyde is intrinsically linked to the study of the oxidative cleavage of polycyclic aromatic hydrocarbons, specifically phenanthrene.
Early Investigations
The earliest recorded instance of a reaction that would lead to biphenyl-2,2'-dialdehyde dates back to 1905, when German chemist Carl Dietrich Harries reported the ozonolysis of phenanthrene.[2] While Harries was a pioneer in the field of ozonolysis, he was unable to fully characterize the decomposition products of the phenanthrene ozonide at the time.[2]
Characterization and a Definitive Synthesis
It was not until 1955 that a definitive synthesis and characterization of biphenyl-2,2'-dialdehyde from phenanthrene was reported by Schmitt, Moriconi, and O'Connor. They demonstrated that phenanthrene could be quantitatively ozonized to a stable monoozonide. This intermediate was then catalytically hydrogenated to yield biphenyl-2,2'-dialdehyde.[2] Their work provided conclusive evidence for the selective cleavage of the 9,10-bond of phenanthrene and established a reliable, albeit historically significant, route to the dialdehyde.[3]
Further refinement of this method was published in the esteemed Organic Syntheses series by Bailey and Erickson. Their procedure detailed the ozonolysis of phenanthrene in methanol, followed by a reductive workup using sodium iodide, which provided a practical and accessible method for laboratory-scale synthesis.[4]
Reaction Mechanism: Ozonolysis of Phenanthrene
The ozonolysis of phenanthrene proceeds via the Criegee mechanism.[5] Ozone first adds across the 9,10-double bond of phenanthrene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products.
-
Reductive Workup: Treatment with a reducing agent, such as zinc dust in acetic acid or dimethyl sulfide, cleaves the ozonide to yield biphenyl-2,2'-dialdehyde.[6][7]
-
Oxidative Workup: In the presence of an oxidizing agent like hydrogen peroxide, the ozonide is cleaved to form biphenyl-2,2'-dicarboxylic acid.[8][9]
Diagram: Ozonolysis of Phenanthrene
Caption: Ozonolysis of phenanthrene to yield biphenyl-2,2'-dialdehyde or dicarboxylic acid.
Modern Synthetic Methods
While the ozonolysis of phenanthrene is of historical importance, modern organic synthesis relies on more versatile and often higher-yielding cross-coupling reactions. The Ullmann and Suzuki-Miyaura couplings are two prominent methods for the construction of the biphenyl core of the target molecule.
The Ullmann Coupling
The Ullmann reaction, discovered by Fritz Ullmann in 1901, is a classic method for the synthesis of biaryl compounds through the copper-mediated coupling of two aryl halides.[5] For the synthesis of the symmetrical biphenyl-2,2'-dialdehyde, this involves the homocoupling of an ortho-halobenzaldehyde, typically 2-iodobenzaldehyde or 2-bromobenzaldehyde.[4]
The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper powder.[5] However, modern variations have been developed that utilize copper catalysts and ligands to facilitate the reaction under milder conditions.
Reaction Mechanism: Ullmann Coupling
The precise mechanism of the Ullmann reaction is complex and still debated, but a generally accepted pathway involves the formation of an organocopper intermediate. The reaction is believed to proceed through the following key steps:
-
Oxidative Addition: A copper(0) species reacts with the aryl halide to form an arylcopper(II) halide intermediate.
-
Reductive Elimination or further reaction: In the classic homocoupling, two of these intermediates can undergo reductive elimination to form the biaryl product and a copper(I) halide. Alternatively, the arylcopper intermediate can react with another molecule of the aryl halide.
Diagram: Ullmann Coupling Mechanism
Caption: Simplified mechanism of the Ullmann homocoupling for biphenyl-2,2'-dialdehyde.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, developed by Akira Suzuki and Norio Miyaura in the late 1970s, is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[10] It has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
For the synthesis of biphenyl-2,2'-dialdehyde, a Suzuki-Miyaura coupling would typically involve the reaction of 2-formylphenylboronic acid with a 2-halobenzaldehyde in the presence of a palladium catalyst and a base.
Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromobenzaldehyde) to form an arylpalladium(II) complex.
-
Transmetalation: The organoboron reagent (e.g., 2-formylphenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (biphenyl-2,2'-dialdehyde), regenerating the palladium(0) catalyst.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl-2,2'-dialdehyde.
Experimental Protocols
Synthesis via Ozonolysis of Phenanthrene
(Adapted from Bailey, P. S.; Erickson, R. E. Org. Synth.1961 , 41, 41.) [4]
Materials:
-
Phenanthrene (10.0 g, 0.056 mol)
-
Methanol (anhydrous, 200 mL)
-
Sodium iodide (25-30 g, ~0.17-0.20 mol)
-
Glacial acetic acid (30 mL)
-
10% Sodium thiosulfate solution
-
Ozone generator
Procedure:
-
A finely divided suspension of phenanthrene in anhydrous methanol is prepared in a suitable ozonolysis vessel.
-
The mixture is cooled to approximately -30 °C using a dry ice/acetone bath.
-
A stream of ozone is passed through the suspension until the reaction is complete (indicated by the disappearance of solid phenanthrene and a persistent blue color of ozone in the solution).
-
The reaction mixture is then cooled further, and sodium iodide and glacial acetic acid are added. The temperature should be maintained below -20 °C during this addition.
-
The mixture is allowed to warm to room temperature and stirred for 30-60 minutes.
-
The liberated iodine is neutralized by the dropwise addition of a 10% sodium thiosulfate solution until the brown color disappears.
-
The methanol is evaporated under a stream of air, during which the product crystallizes.
-
The crude product is collected by filtration and can be further purified by recrystallization.
Synthesis via Ullmann Coupling of 2-Iodobenzaldehyde
(A representative procedure based on classical Ullmann conditions)
Materials:
-
2-Iodobenzaldehyde (10.0 g, 0.043 mol)
-
Copper powder (activated, 10.0 g, 0.157 mol)
-
Dimethylformamide (DMF, anhydrous, 50 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, 2-iodobenzaldehyde and activated copper powder are suspended in anhydrous DMF.
-
The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the copper and copper salts.
-
The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford biphenyl-2,2'-dialdehyde.
Synthesis via Suzuki-Miyaura Coupling
(A representative procedure)
Materials:
-
2-Bromobenzaldehyde (1.85 g, 10 mmol)
-
2-Formylphenylboronic acid (1.80 g, 12 mmol)
-
Palladium(II) acetate (45 mg, 0.02 mmol, 0.2 mol%)
-
Triphenylphosphine (105 mg, 0.04 mmol, 0.4 mol%)
-
Potassium carbonate (4.14 g, 30 mmol)
-
Toluene (40 mL)
-
Water (10 mL)
Procedure:
-
To a round-bottom flask are added 2-bromobenzaldehyde, 2-formylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Toluene and water are added, and the mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
The reaction mixture is heated to reflux under an inert atmosphere for 12-24 hours, with the progress monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the layers are separated.
-
The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield biphenyl-2,2'-dialdehyde.
Quantitative Data and Method Comparison
| Method | Starting Materials | Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Ozonolysis | Phenanthrene | O₃, NaI, Acetic Acid | 70-80%[4] | Low temperature (-30 °C) | Utilizes an inexpensive starting material. | Requires specialized equipment (ozone generator); potential for explosive ozonide intermediates; stoichiometric reagents. |
| Ullmann Coupling | 2-Iodobenzaldehyde | Copper powder | 40-60% | High temperature (reflux in DMF) | Simple procedure for symmetrical biaryls. | Harsh reaction conditions; often requires stoichiometric copper; can have variable yields. |
| Suzuki-Miyaura Coupling | 2-Bromobenzaldehyde, 2-Formylphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | >80% | Mild (reflux in toluene/water) | High yields; mild conditions; high functional group tolerance; catalytic palladium. | Cost of palladium catalyst and boronic acid; requires inert atmosphere. |
Conclusion
The journey of biphenyl-2,2'-dialdehyde from its origins in the oxidative degradation of phenanthrene to its efficient synthesis via modern catalytic methods highlights the significant advancements in organic chemistry. While ozonolysis remains a historically important and instructive method, the Ullmann and particularly the Suzuki-Miyaura couplings offer more practical, versatile, and high-yielding routes for contemporary researchers. This guide provides the necessary historical context, mechanistic understanding, and detailed protocols to empower scientists and drug development professionals in their utilization of this valuable synthetic building block. The choice of synthetic route will ultimately depend on factors such as scale, available resources, and the specific requirements of the target application.
References
- 1. rsc.org [rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. byjus.com [byjus.com]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Theoretical Insights into the Reaction Mechanisms of 2,2'-Biphenyldicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Biphenyldicarboxaldehyde, colloquially known as diphenic dialdehyde, is a unique aromatic dialdehyde featuring two formyl groups positioned on adjacent phenyl rings. This specific arrangement facilitates a range of intramolecular reactions, making it a valuable substrate in organic synthesis for the construction of complex polycyclic and heterocyclic systems. Understanding the theoretical underpinnings of its reaction mechanisms is crucial for predicting reactivity, controlling selectivity, and designing novel synthetic pathways. This technical guide provides an in-depth analysis of the core reaction mechanisms of 2,2'-biphenyldicarboxaldehyde, supported by computational studies and experimental findings.
Core Reaction Pathways: A Theoretical Perspective
The reactivity of 2,2'-biphenyldicarboxaldehyde is dominated by the proximity of its two aldehyde functionalities, which allows for facile intramolecular transformations. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction pathways, including the characterization of transition states and intermediates.
Intramolecular Cyclization Reactions
One of the most prominent reaction pathways for 2,2'-biphenyldicarboxaldehyde and its derivatives is intramolecular cyclization. These reactions can be promoted under various conditions, leading to the formation of diverse cyclic structures.
A significant area of investigation has been the acid-catalyzed cyclization of 2,2'-disubstituted biphenyls. For instance, the conversion of alkyl esters of biphenyl-2-carboxylic acid to fluorenone derivatives under strong acid catalysis proceeds through an intramolecular aromatic electrophilic substitution.[1] While not a direct reaction of the dialdehyde, this provides a model for the electrophilic attack of one activated carbonyl group onto the adjacent aromatic ring.
In the case of 2,2'-biphenyldicarboxaldehyde, a similar acid-catalyzed intramolecular cyclization could be envisioned, potentially leading to a dibenzo[c,e]oxepine derivative through the formation of a seven-membered ring. The mechanism would likely involve the protonation of one aldehyde oxygen, enhancing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the oxygen of the second aldehyde group.
Intramolecular Diels-Alder Reaction
Computational studies have explored the intramolecular Diels-Alder reactions of biphenyl derivatives. For example, a strained, cyclic meta-quaterphenylene acetylene undergoes an intramolecular cyclization that represents a Diels-Alder reaction at the 2-, 1-, 1′-, and 2′-positions of a biphenyl derivative.[2] While 2,2'-biphenyldicarboxaldehyde itself does not contain a typical diene and dienophile for a standard Diels-Alder reaction, this highlights the potential for cycloaddition reactions within the biphenyl framework under specific conditions or with appropriate derivatization.
Cannizzaro Reaction
The Cannizzaro reaction is a characteristic transformation of aldehydes that lack α-hydrogens, such as aromatic aldehydes. In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. For a dialdehyde like 2,2'-biphenyldicarboxaldehyde, an intramolecular Cannizzaro reaction is a plausible pathway.
Theoretical DFT studies on the Cannizzaro reaction mechanism have provided detailed insights into the hydride transfer step, which is generally considered the rate-determining step.[3] The proposed mechanism for an intramolecular Cannizzaro reaction of 2,2'-biphenyldicarboxaldehyde would involve the initial nucleophilic attack of a hydroxide ion on one carbonyl carbon, followed by an intramolecular hydride transfer to the second carbonyl group. This would result in the formation of a biphenyl derivative containing both a carboxylate and a hydroxymethyl group.
Quantitative Data from Theoretical Studies
While specific quantitative data for the reaction mechanisms of 2,2'-biphenyldicarboxaldehyde are scarce in the literature, data from related computational studies on biphenyl derivatives can provide valuable benchmarks.
| Reaction Type / System | Computational Method | Activation Energy (ΔG‡) / Reaction Energy (ΔG) | Reference |
| Intramolecular Diels-Alder of a strained quaterphenylene ethynylene | DFT | ~40–41 kcal/mol | [2] |
| Reaction of fisetin with DPPH radical | DFT (B3LYP/6-31G(d,p)) | ΔG = -5.17 to 7.72 kcal/mol (depending on OH group) | [4] |
| Acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate | (Not specified in abstract) | (Qualitative discussion of mechanism) | [1] |
Experimental Protocols and Computational Methodologies
The theoretical studies on related systems provide a framework for the experimental and computational investigation of 2,2'-biphenyldicarboxaldehyde reactions.
Experimental Protocols
-
General Reaction Setup: Reactions are typically carried out in appropriate solvents under controlled temperature and atmospheric conditions (e.g., inert atmosphere for air-sensitive reagents).
-
Monitoring Reaction Progress: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are used to monitor the consumption of reactants and the formation of products.
-
Product Characterization: Structural elucidation of products is achieved through spectroscopic methods including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For crystalline products, single-crystal X-ray diffraction provides definitive structural information.
Computational Methodologies
-
Density Functional Theory (DFT): This is the most common computational method for studying reaction mechanisms. Functionals such as B3LYP and M06-2X are frequently employed.
-
Basis Sets: Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used to describe the electronic structure of the molecules.
-
Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often applied.
-
Transition State Searching: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to locate transition state geometries.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactants and products.
Conclusion and Future Outlook
The theoretical study of 2,2'-biphenyldicarboxaldehyde reaction mechanisms, while not extensively documented under this specific name, can be significantly informed by computational and experimental work on related 2,2'-disubstituted biphenyl systems. The propensity for intramolecular reactions, including cyclizations and potential Cannizzaro-type rearrangements, makes this molecule a rich platform for synthetic innovation. Future research efforts should focus on dedicated computational studies of 2,2'-biphenyldicarboxaldehyde to provide precise quantitative data on its key reaction pathways. Such studies, in conjunction with experimental validation, will undoubtedly unlock new synthetic possibilities and deepen our fundamental understanding of reactivity in sterically constrained aromatic systems.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Intramolecular Diels–Alder Reaction of a Biphenyl Group in a Strained meta-Quaterphenylene Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical DFT study of Cannizzaro reaction mechanism: A mini perspective | Semantic Scholar [semanticscholar.org]
- 4. A computational study on the reaction between fisetin and 2,2-diphenyl-1-picrylhydrazyl (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diphenaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing diphenaldehyde as a versatile starting material. The described methodologies focus on condensation reactions to construct fused pyran, fused pyridine, and xanthene scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction
This compound, specifically 4,4'-oxydibenzaldehyde, is a readily available aromatic dialdehyde that serves as a valuable building block for the construction of complex molecular architectures. Its two reactive aldehyde functional groups allow for the facile synthesis of bis-heterocyclic compounds through multicomponent reactions and cyclocondensations. The resulting fused pyran, pyridine, and xanthene derivatives are known to exhibit a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, making them attractive targets for drug development programs. This document outlines detailed experimental procedures, summarizes quantitative data, and provides visual workflows for the synthesis of these important heterocyclic systems.
Synthesis of Fused Pyran and Pyridine Derivatives
The reaction of 4,4'-oxydibenzaldehyde with active methylene compounds, such as malononitrile, in the presence of a base catalyst leads to the formation of bis-fused pyran and pyridine derivatives. These reactions proceed through a Michael addition followed by an intramolecular cyclization.
Quantitative Data for Fused Pyran and Pyridine Synthesis
| Product | Reactants | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Bis(2-amino-4-(4-formylphenoxy)phenyl)-6-(4-formylphenoxy)-4H-pyran-3,5-dicarbonitrile | 4,4'-Oxydibenzaldehyde, Malononitrile | Piperidine | Ethanol | 3 | 75 |
| Bis(2-amino-4-(4-formylphenoxy)phenyl)-6-(4-formylphenoxy)pyridine-3,5-dicarbonitrile | 4,4'-Oxydibenzaldehyde, Malononitrile, Ammonium Acetate | - | Acetic Acid | 5 | 70 |
Experimental Protocol: Synthesis of Bis-Fused Pyrans
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4,4'-oxydibenzaldehyde (1 mmol) and malononitrile (2 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add a few drops of piperidine to the mixture as a catalyst.
-
Reflux: Reflux the reaction mixture with stirring for 3 hours.
-
Product Isolation: After cooling, the solid product that precipitates is collected by filtration.
-
Purification: The crude product is washed with ethanol and dried to afford the pure bis-fused pyran derivative.
Experimental Protocol: Synthesis of Bis-Fused Pyridines
-
Reaction Setup: A mixture of 4,4'-oxydibenzaldehyde (1 mmol), malononitrile (2 mmol), and ammonium acetate (1 mmol) is placed in a 100 mL round-bottom flask.
-
Solvent and Reflux: Add glacial acetic acid (20 mL) and reflux the mixture for 5 hours.
-
Product Isolation: The reaction mixture is cooled and then poured into cold water. The resulting solid precipitate is collected by filtration.
-
Purification: The crude product is washed with water and then ethanol and dried to yield the pure bis-fused pyridine derivative.
Synthesis workflow for bis-fused pyran and pyridine derivatives.
Synthesis of Xanthene Derivatives
The acid-catalyzed reaction of 4,4'-oxydibenzaldehyde with dimedone or β-naphthol provides a straightforward route to novel bis(hexahydro-1H-xanthene-1,8-dione) and bis(14H-dibenzo[a,j]xanthene) derivatives, respectively.
Quantitative Data for Xanthene Synthesis
| Product | Reactants | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Bis(hexahydro-1H-xanthene-1,8-dione) derivative | 4,4'-Oxydibenzaldehyde, Dimedone | p-Toluenesulfonic acid | Toluene | 6 | 85 |
| Bis(14H-dibenzo[a,j]xanthene) derivative | 4,4'-Oxydibenzaldehyde, β-Naphthol | p-Toluenesulfonic acid | Toluene | 8 | 80 |
Experimental Protocol: Synthesis of Bis(hexahydro-1H-xanthene-1,8-dione) Derivatives
-
Reaction Setup: In a flask equipped with a Dean-Stark trap, a mixture of 4,4'-oxydibenzaldehyde (1 mmol), dimedone (2 mmol), and a catalytic amount of p-toluenesulfonic acid is prepared in toluene (30 mL).
-
Reflux: The mixture is refluxed for 6 hours, with azeotropic removal of water.
-
Product Isolation: After cooling, the solvent is evaporated under reduced pressure.
-
Purification: The residue is triturated with ethanol, and the resulting solid is collected by filtration and recrystallized from an appropriate solvent to give the pure product.
Experimental Protocol: Synthesis of Bis(14H-dibenzo[a,j]xanthene) Derivatives
-
Reaction Setup: A mixture of 4,4'-oxydibenzaldehyde (1 mmol), β-naphthol (2 mmol), and a catalytic amount of p-toluenesulfonic acid is placed in a round-bottom flask with toluene (30 mL).
-
Reflux: The reaction mixture is refluxed for 8 hours.
-
Product Isolation: Upon cooling, the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with ethanol and dried to afford the pure bis(14H-dibenzo[a,j]xanthene) derivative.
Synthesis workflow for xanthene derivatives.
Applications in Drug Discovery and Potential Signaling Pathways
The heterocyclic scaffolds synthesized from this compound are of significant interest to drug discovery due to their diverse biological activities.
-
Fused Pyran Derivatives: These compounds have been reported to possess a wide range of pharmacological properties, including antimicrobial, antiviral, and antitumor activities. Some fused pyran derivatives have been shown to induce apoptosis and affect cell cycle progression in cancer cell lines. The potential mechanisms of action could involve the modulation of key signaling pathways such as the PI3K-AKT, MAPK, and p53 pathways.
-
Fused Pyridine Derivatives: This class of compounds is well-represented in a multitude of clinically used drugs. Fused pyridine derivatives have shown potential as kinase inhibitors, which are crucial targets in cancer therapy. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Their antiviral activity may be attributed to the inhibition of viral replication cycles through various mechanisms.
-
Xanthene Derivatives: Xanthenes are known for their broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. Dibenzoxanthene derivatives, in particular, have been investigated for their anticancer effects, which may be mediated through the regulation of signaling pathways such as the ERKs and AKT signaling pathways.
Potential applications and signaling pathways of this compound-derived heterocycles.
Application Notes and Protocols for Diphenaldehyde in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of diphenaldehyde (2,2'-biphenyldicarboxaldehyde) in polymer chemistry. It includes detailed application notes, experimental protocols, and characterization data for the synthesis of various polymers, including polyamides, polyimides, and porous organic polymers (POPs).
Synthesis of High-Performance Polyamides
This compound can be utilized as a monomer in the synthesis of high-performance aromatic polyamides through polycondensation reactions with various aromatic diamines. These polymers are of interest for applications requiring high thermal stability and specific solubility characteristics.
Application Notes:
The incorporation of the biphenyl moiety from this compound into the polymer backbone can impart rigidity and enhance thermal properties. The non-coplanar nature of the biphenyl unit can also influence the polymer's solubility, potentially leading to materials that are processable in organic solvents. The choice of the diamine co-monomer allows for the fine-tuning of the final polymer's properties.
Experimental Protocol: Low-Temperature Solution Polycondensation of this compound with an Aromatic Diamine
This protocol describes the synthesis of an aromatic polyamide from 2,2'-bis(p-carboxyphenoxy)biphenyl diacid chloride, a derivative of this compound, and an aromatic diamine.
Materials:
-
2,2'-bis(p-carboxyphenoxy)biphenyl diacid chloride
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of 2,2'-bis(p-carboxyphenoxy)biphenyl diacid chloride to the stirred solution.
-
Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C overnight.
Characterization:
The resulting polyamide can be characterized for its molecular weight (e.g., by gel permeation chromatography), thermal properties (e.g., by thermogravimetric analysis and differential scanning calorimetry), and mechanical properties (e.g., by tensile testing of cast films).
Data Presentation:
Table 1: Properties of Aromatic Polyamides Derived from Biphenyl-Containing Monomers
| Diamine | Inherent Viscosity (dL/g) | Tg (°C) | 10% Weight Loss Temp. (°C) |
| 4,4'-Oxydianiline | 1.46 | 243 | 460 |
| m-Phenylenediamine | 0.58 | 210 | 445 |
| p-Phenylenediamine | 1.12 | 272 | 475 |
Data adapted from studies on related biphenyl-containing polyamides.[1]
Experimental Workflow:
Synthesis of Processable Polyimides
This compound derivatives, such as 2,2',3,3'-biphenyltetracarboxylic dianhydride (i-BPDA), can be used to synthesize soluble and thermally stable polyimides. The twisted biphenyl structure disrupts chain packing, leading to improved processability compared to their linear analogues.
Application Notes:
Polyimides derived from i-BPDA exhibit high glass transition temperatures and good thermal stability, making them suitable for applications in microelectronics and aerospace where high-temperature performance is critical. Their solubility in organic solvents allows for easier processing into films and coatings.
Experimental Protocol: Two-Step Synthesis of Polyimides
This protocol outlines the synthesis of a polyimide from i-BPDA and an aromatic diamine via a poly(amic acid) precursor.
Materials:
-
2,2',3,3'-biphenyltetracarboxylic dianhydride (i-BPDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N,N-dimethylformamide (DMF), anhydrous
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of the aromatic diamine in anhydrous DMF.
-
Slowly add an equimolar amount of i-BPDA to the solution with stirring.
-
Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in a vacuum oven using a staged heating program (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour) to effect cyclodehydration and form the polyimide.
-
Data Presentation:
Table 2: Thermal Properties of Polyimides Derived from i-BPDA
| Diamine | Inherent Viscosity (dL/g) | Tg (°C) | Td (5% weight loss, °C) |
| 4,4'-Oxydianiline | 0.85 | 285 | 530 |
| 2,2'-Bis(trifluoromethyl)benzidine | 0.72 | 310 | 545 |
Data adapted from studies on i-BPDA based polyimides.[2]
Experimental Workflow:
Synthesis of Porous Organic Polymers (POPs) for Gas Adsorption
This compound can be used as a building block for the synthesis of porous organic polymers (POPs) through Schiff base condensation with linkers like hydrazine. These materials possess high surface areas and are promising candidates for gas storage and separation applications.
Application Notes:
The porosity of this compound-based POPs can be tuned by varying the reaction conditions, such as temperature and time. These materials have shown potential for the selective adsorption of gases like CO2. The biphenyl unit contributes to the rigidity of the polymer network, which is crucial for maintaining a permanent porous structure.
Experimental Protocol: Synthesis of a this compound-Based POP
This protocol describes a general procedure for the synthesis of a porous organic polymer from a this compound derivative and hydrazine hydrate.
Materials:
-
This compound derivative
-
Hydrazine hydrate
-
1,4-Dioxane
-
Ethanol
-
Deionized water
-
Pressure vessel
Procedure:
-
In a pressure vessel, dissolve the this compound derivative in 1,4-dioxane.
-
Add an excess of hydrazine hydrate to the solution.
-
Seal the vessel and heat it in an oven at a specified temperature (e.g., 120 °C) for a set period (e.g., 24-72 hours).
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the polymer sequentially with 1,4-dioxane, ethanol, and deionized water.
-
Dry the polymer in a vacuum oven at 100 °C overnight.
Data Presentation:
Table 3: Gas Adsorption Properties of a Porous Organic Polymer Derived from a Biphenyl Aldehyde
| Gas | Adsorption Capacity (cm³/g at 273 K, 1 bar) |
| CO₂ | 67 |
| N₂ | 10 |
Data adapted from studies on related porous polymers.[3]
Experimental Workflow:
Synthesis of Schiff Base Polymers for Sensing Applications
The reaction of this compound with aromatic diamines leads to the formation of Schiff base polymers. These conjugated polymers can exhibit interesting optical and electronic properties, making them suitable for applications as chemosensors.
Application Notes:
The imine (-C=N-) linkages in the polymer backbone, along with the biphenyl units, create a conjugated system that can interact with various analytes. This interaction can lead to changes in the polymer's absorption or fluorescence properties, forming the basis for colorimetric or fluorescent sensors. For instance, a Schiff base magnetic polymer derived from 4,4'-biphenyldicarboxaldehyde (an isomer of this compound) and m-phenylenediamine has demonstrated effective removal of polycyclic aromatic hydrocarbons from water.[4]
Experimental Protocol: Synthesis of a Schiff Base Polymer
This protocol describes the synthesis of a Schiff base polymer from 4,4'-biphenyldicarboxaldehyde and m-phenylenediamine.
Materials:
-
4,4'-Biphenyldicarboxaldehyde
-
m-Phenylenediamine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Nitrogen gas supply
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve 4,4'-biphenyldicarboxaldehyde in ethanol.
-
Add an equimolar amount of m-phenylenediamine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture under a nitrogen atmosphere for 24 hours.
-
After cooling, collect the precipitated polymer by filtration.
-
Wash the polymer with ethanol to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C.
Logical Relationship: Schiff Base Formation for Sensing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Excellent removal performance of 4,4'-biphenyldicarboxaldehyde m-phenylenediamine Schiff base magnetic polymer towards phenanthrene and 9-phenanthrol: Experimental, modeling and DFT calculations studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Dyes and Catalysts Using Biphenyl-4,4'-dicarbaldehyde (Diphenaldehyde)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-4,4'-dicarbaldehyde, commonly referred to as diphenaldehyde, is a versatile aromatic dialdehyde. Its rigid, conjugated biphenyl core and two reactive aldehyde functionalities make it an excellent building block for the synthesis of advanced materials. The aldehyde groups can readily participate in condensation reactions to form Schiff bases (imines), or be used in reactions like Knoevenagel or Wittig condensations to extend π-conjugated systems. These properties allow for the rational design of novel catalysts, metal-organic frameworks (MOFs), and fluorescent dyes. This document provides detailed protocols for the synthesis of Schiff base ligands and a proposed methodology for creating fluorescent dyes and MOF catalysts using this compound as the primary precursor.
Preparation of Catalysts from this compound
This compound is an ideal precursor for creating ligands for catalysis. The formation of bis-Schiff bases by reacting this compound with primary amines yields multidentate ligands capable of coordinating with various metal centers. These metal complexes often exhibit significant catalytic activity.[1] Furthermore, its linear, rigid structure makes it a suitable organic linker for the construction of porous Metal-Organic Frameworks (MOFs), which have applications in heterogeneous catalysis.[2][3]
Synthesis of Bis-Schiff Base Ligands for Homogeneous Catalysis
Schiff bases derived from this compound can act as "privileged ligands" that, when complexed with transition metals, can catalyze a variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[1] The following is a general protocol adapted from procedures for analogous dialdehydes.[4][5]
Experimental Protocol: General Synthesis of a Bis-Schiff Base
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of biphenyl-4,4'-dicarbaldehyde in 30 mL of absolute ethanol. Warm the mixture gently if required to achieve complete dissolution.
-
Addition of Amine: In a separate beaker, dissolve 2.1 mmol (a slight excess) of the desired primary aromatic amine (e.g., aniline, 4-methoxyaniline) in 20 mL of absolute ethanol.
-
Reaction: Add the amine solution dropwise to the stirred solution of this compound at room temperature.
-
Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the precipitate with cold ethanol (2 x 15 mL) to remove unreacted starting materials.
-
Drying: Dry the purified bis-Schiff base product in a vacuum oven at 60°C. Characterize the final product using FT-IR, ¹H-NMR, and Mass Spectrometry.
Data Presentation: Synthesis of Bis-Schiff Bases
| Entry | Amine Reactant | Molar Ratio (Amine:Aldehyde) | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 2.1 : 1 | 4 | >90 (Expected) |
| 2 | 4-Methoxyaniline | 2.1 : 1 | 4 | >90 (Expected) |
| 3 | 4-Nitroaniline | 2.1 : 1 | 6 | >85 (Expected) |
| 4 | Benzylamine | 2.1 : 1 | 5 | >90 (Expected) |
| Note: Yields are estimated based on similar reactions reported in the literature for analogous dialdehydes and are not experimentally verified for this compound itself.[5] |
Visualization: Experimental Workflow for Bis-Schiff Base Synthesis
Caption: A diagram of the experimental workflow for Schiff base synthesis.
Synthesis of Metal-Organic Frameworks (MOFs)
This compound can serve as a ditopic organic linker to construct 2D or 3D Metal-Organic Frameworks.[3] The aldehyde groups can either be used directly or, more commonly, first oxidized to the corresponding dicarboxylic acid (diphenic acid) to coordinate with metal ions. The protocol below describes a general solvothermal synthesis for a hypothetical MOF using biphenyl-4,4'-dicarboxylic acid (dpdc).
Experimental Protocol: General Solvothermal Synthesis of a MOF
-
Precursor Preparation: Synthesize biphenyl-4,4'-dicarboxylic acid by oxidizing biphenyl-4,4'-dicarbaldehyde.
-
Reactant Mixture: In a 20 mL glass vial, combine the metal salt (e.g., 0.5 mmol of Zinc Nitrate Hexahydrate) and the organic linker (0.5 mmol of biphenyl-4,4'-dicarboxylic acid).
-
Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120°C for 24-48 hours.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature. Collect the resulting crystalline product by decanting the solvent.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) followed by a solvent exchange with a more volatile solvent like ethanol or acetone (3 x 10 mL) over 24 hours.
-
Activation: Dry the product under vacuum at an elevated temperature (e.g., 150°C) to remove residual solvent from the pores, yielding the activated MOF.
Data Presentation: Representative MOF Synthesis Conditions
| MOF Name | Metal Source | Organic Linker | Solvent | Temp (°C) | Time (h) |
| Zn-(dpdc) | Zn(NO₃)₂·6H₂O | Biphenyl-4,4'-dicarboxylic acid | DMF | 120 | 24 |
| Cu-(dpdc) | Cu(NO₃)₂·3H₂O | Biphenyl-4,4'-dicarboxylic acid | DMF/Ethanol | 100 | 48 |
| Mn-(dpdc) | MnCl₂ | Biphenyl-4,4'-dicarboxylic acid | DMF | 150 | 72 |
| Note: This table presents hypothetical yet representative conditions for MOF synthesis based on general literature procedures.[3] |
Visualization: General Workflow for MOF Synthesis
Caption: A general workflow for the solvothermal synthesis of a MOF.
Preparation of Fluorescent Dyes from this compound
The extended π-system of the biphenyl unit in this compound makes it an attractive core for fluorescent dyes. By extending the conjugation through reactions at the aldehyde positions, highly fluorescent molecules can be synthesized. The Knoevenagel condensation is an effective method for this purpose, reacting aldehydes with compounds containing active methylene groups to form new C=C bonds and create larger, delocalized electronic systems.[6]
Experimental Protocol: Proposed Synthesis of a Fluorescent Dye via Knoevenagel Condensation
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of biphenyl-4,4'-dicarbaldehyde and 2.2 mmol of an active methylene compound (e.g., malononitrile) in 20 mL of ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (2-3 drops), to the solution.
-
Reaction: Equip the flask with a Dean-Stark apparatus (if using toluene) to remove the water formed during the reaction. Heat the mixture to reflux for 8-12 hours.
-
Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting aldehyde and the appearance of a new, often colorful and fluorescent, spot.
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure fluorescent dye.
Data Presentation: Proposed Dyes via Knoevenagel Condensation
| Active Methylene Compound | Expected Chromophore Type | λabs (nm, est.) | λem (nm, est.) |
| Malononitrile | A-π-A | 380-420 | 450-500 |
| Ethyl Cyanoacetate | A-π-A | 370-410 | 440-490 |
| 2-(4-(diethylamino)phenyl)acetonitrile | D-A-D | 450-500 | 520-580 |
| Note: A = Acceptor, D = Donor, π = biphenyl core. Photophysical data are estimates based on the expected extension of conjugation and are not experimentally verified. |
Visualization: Logical Diagram of Knoevenagel Condensation for Dye Synthesis
Caption: Logical relationship of the Knoevenagel condensation for dye synthesis.
References
- 1. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 2. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dialdehyde Monomers in the Synthesis of Advanced Porous Materials: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dialdehyde monomers have emerged as versatile and indispensable building blocks in the rational design and synthesis of a wide array of porous materials. Their inherent reactivity, coupled with the ability to form robust covalent bonds, allows for the construction of highly ordered and porous frameworks with tunable properties. This has led to significant advancements in materials science, with profound implications for drug delivery, catalysis, and environmental remediation. This document provides an in-depth overview of the role of dialdehyde monomers in the synthesis of porous materials, detailed experimental protocols, and a summary of key performance data.
Introduction to Dialdehyde Monomers in Porous Material Synthesis
Dialdehyde monomers are characterized by the presence of two aldehyde (-CHO) functional groups. These groups can readily undergo condensation reactions with a variety of nucleophiles, most notably amines, to form stable imine (Schiff base) linkages. This reactivity is the cornerstone of their utility in constructing porous crystalline materials such as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). Furthermore, dialdehydes can be derived from renewable resources like cellulose and chitosan through oxidation, opening avenues for the development of biocompatible and biodegradable porous materials for biomedical applications.
The choice of the dialdehyde monomer is critical in dictating the final properties of the porous material. The geometry, size, and electronic nature of the monomer influence the pore size, pore volume, surface area, and overall stability of the resulting framework. This "bottom-up" approach to materials synthesis allows for a high degree of control over the final material's properties, tailoring them for specific applications.
Key Classes of Porous Materials from Dialdehyde Monomers
Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with periodic structures formed by the covalent bonding of organic building blocks. Imine-linked COFs, formed through the condensation of dialdehydes and polyamines, are among the most studied due to their high stability and porosity. The reversible nature of the imine bond formation allows for "error-correction" during the synthesis, leading to highly crystalline materials.
Porous Organic Polymers (POPs)
POPs are another class of porous materials synthesized from organic monomers. While often amorphous, they can exhibit high surface areas and tunable porosity. The synthesis of POPs from dialdehydes and amines is typically rapid and can be performed under milder conditions than those required for COF synthesis.
Dialdehyde-Modified Natural Polymers
Oxidation of natural polysaccharides like cellulose and chitosan with periodate yields dialdehyde cellulose (DAC) and dialdehyde chitosan, respectively.[1] These modified biopolymers retain their inherent biocompatibility and biodegradability while gaining the reactivity of aldehyde groups. This allows them to be crosslinked or functionalized to create porous hydrogels and scaffolds for drug delivery and tissue engineering.[2][3]
Applications in Research and Drug Development
The unique properties of porous materials derived from dialdehyde monomers make them highly attractive for a range of applications:
-
Drug Delivery: The high porosity and large surface area of these materials allow for high drug loading capacities.[4][5] The tunable pore size can be used to control the release kinetics of therapeutic agents. Furthermore, the chemical functionality of the framework can be tailored to enhance drug-carrier interactions. pH-responsive release has been demonstrated in imine-linked COFs, making them promising for targeted cancer therapy.
-
Adsorption and Separation: The well-defined pore structures are ideal for the selective adsorption and separation of molecules. This has applications in environmental remediation for the removal of organic dyes and heavy metal ions from water.[6][7] They are also being explored for gas storage and separation, including CO2 capture.
-
Catalysis: The high surface area and the ability to incorporate catalytic sites into the framework make these materials excellent candidates for heterogeneous catalysis.
Quantitative Data Summary
The following tables summarize key quantitative data for various porous materials synthesized using dialdehyde monomers.
Table 1: Physicochemical Properties of Dialdehyde-Based Porous Materials
| Material Type | Specific Dialdehyde Monomer | Co-monomer | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| POP | Terephthalaldehyde | Hydrazine hydrate | Up to 715.6 | - | - | [6] |
| COF | 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB) | p-Phenylenediamine (PA) | ~2000 | - | - | [8] |
| COF | Terephthalaldehyde | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | >2600 | - | - | [9] |
| PI-COF | - | Triamine | 2346 | - | 5.3 | [10] |
| Ester-linked COF | - | - | 908 | - | 6.2 | [10] |
| Fe-Porphyrin POP | Terephthalaldehyde, Biphenyl-dicarboxaldehyde, p-Terphenyl-dicarboxaldehyde | Pyrrole | 750 - 875 | - | - | [11] |
Table 2: Performance Data in Specific Applications
| Material | Application | Target Molecule | Adsorption/Loading Capacity | Key Finding | Reference |
| POP | Pd(II) ion removal | Pd(II) | 20.6 mg/g | Rapid absorption within 5 minutes. | [6] |
| POP | Organic dye removal | Rhodamine B, Methylene Blue | High efficiency | Rapid absorption within 5 minutes. | [6] |
| Dialdehyde Cellulose Fabric Membrane | Dye Adsorption | Chrysoidine | 61.5 mg/g | Chemical adsorption via Schiff base reaction. | [7] |
| Dialdehyde Cellulose Fabric Membrane | Dye Adsorption | Fuchsin basic | 72.9 mg/g (at 55 °C) | - | [7] |
| Dialdehyde Cellulose/GO Composite | Heavy Metal Adsorption | Cu(II) | 74.2 mg/g | - | [3] |
| Dialdehyde Cellulose/GO Composite | Heavy Metal Adsorption | Pb(II) | 91.7 mg/g | - | [3] |
Experimental Protocols
Protocol for Solvothermal Synthesis of Imine-Linked COFs
This protocol is a general guideline for the synthesis of imine-linked COFs. Specific monomer concentrations, solvent systems, and reaction times/temperatures may need to be optimized for different COF structures.[12]
Materials:
-
Dialdehyde monomer (e.g., terephthalaldehyde)
-
Amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene)
-
Solvent system (e.g., a mixture of n-butanol, acetic acid, and water)
-
Pyrex tube or similar pressure-rated vessel
Procedure:
-
In a Pyrex tube, add the dialdehyde monomer and the amine monomer in the desired stoichiometric ratio.
-
Add the solvent mixture. A common solvent system is n-butanol, acetic acid, and water. The acid acts as a catalyst for the imine condensation.
-
The tube is then subjected to one or more freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
The tube is flame-sealed under vacuum.
-
The sealed tube is placed in an oven at a specific temperature (typically 70-120 °C) for a set period (usually 16-72 hours).[12]
-
After the reaction is complete, the tube is cooled to room temperature.
-
The resulting solid precipitate (the COF) is collected by filtration.
-
The collected solid is washed extensively with an appropriate organic solvent (e.g., acetone, THF) to remove any unreacted monomers and oligomers.
-
The purified COF is then dried under vacuum to obtain the final porous material.
Protocol for Periodate Oxidation of Cellulose to Dialdehyde Cellulose (DAC)
This protocol describes the synthesis of DAC from cellulose using sodium periodate.[4][5]
Materials:
-
Cellulose powder
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Diethylene glycol (for quenching the reaction)
-
Reaction vessel (e.g., Erlenmeyer flask) protected from light
Procedure:
-
Dissolve the desired amount of sodium periodate in deionized water in the reaction vessel.
-
Add the cellulose powder to the periodate solution. The mixture should be stirred to ensure a homogeneous suspension.
-
The reaction is typically carried out at a controlled temperature (e.g., 35-75 °C) for a specific duration (1-5 hours).[5] The reaction vessel should be protected from light as periodate is light-sensitive.
-
The degree of oxidation can be controlled by adjusting the reaction time, temperature, and the molar ratio of periodate to cellulose.
-
Once the desired reaction time is reached, the reaction is quenched by adding diethylene glycol to consume the excess periodate.
-
The solid product (DAC) is then collected by filtration or centrifugation.
-
The collected DAC is washed thoroughly with deionized water to remove any residual salts and byproducts.
-
The purified DAC is then dried, often by lyophilization (freeze-drying), to obtain a porous solid.
Visualizing Synthesis and Workflows
Logical Relationship in Porous Material Synthesis from Dialdehydes
Caption: Synthesis of COFs and POPs from dialdehyde and amine monomers.
Experimental Workflow for COF Synthesis
Caption: Step-by-step workflow for the solvothermal synthesis of COFs.
Application Pathway: Drug Delivery using Porous Materials
Caption: Pathway for drug delivery using dialdehyde-based porous materials.
References
- 1. Preparation of dialdehyde chitosan and its application in green synthesis of silver nanoparticles :: BioResources [bioresources.cnr.ncsu.edu]
- 2. rjptonline.org [rjptonline.org]
- 3. Scaffolds Loaded with Dialdehyde Chitosan and Collagen—Their Physico-Chemical Properties and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019116245A1 - Method for oxidation of cellulose - Google Patents [patents.google.com]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. Facile synthesis of porous organic polymers for the absorption of Pd(ii) ions and organic dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oaepublish.com [oaepublish.com]
- 11. Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Analytical Characterization of Diphenaldehyde
Introduction
Diphenaldehyde, represented here by the model compound Biphenyl-4-carboxaldehyde , is an aromatic aldehyde with significant applications in organic synthesis, materials science, and the pharmaceutical industry. A thorough characterization of its chemical structure, purity, and physical properties is essential for its effective use. These application notes provide detailed protocols and data for the analytical techniques commonly employed in the characterization of biphenyl-4-carboxaldehyde, catering to researchers, scientists, and drug development professionals. The methodologies described include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, Thermal Analysis (TGA/DSC), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous elucidation of the molecular structure of this compound by providing detailed information about the chemical environment of individual atoms.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of biphenyl-4-carboxaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum with a standard pulse program.
-
Typically, 16 to 32 scans are sufficient.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[2]
-
Data Presentation: Expected NMR Data for Biphenyl-4-carboxaldehyde
Table 1: ¹H and ¹³C NMR Data for Biphenyl-4-carboxaldehyde (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.08 | Singlet | - | 1H | Aldehyde (-CHO) | |
| 7.98 | Doublet | 8.4 | 2H | Aromatic (ortho to CHO) | |
| 7.78 | Doublet | 8.4 | 2H | Aromatic (meta to CHO) | |
| 7.68 | Doublet | 7.2 | 2H | Aromatic (unsubstituted ring) | |
| 7.49 | Triplet | 7.6 | 2H | Aromatic (unsubstituted ring) | |
| 7.42 | Triplet | 7.4 | 1H | Aromatic (unsubstituted ring) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |||
| 192.1 | Aldehyde Carbonyl (C=O) | ||||
| 147.3 | Aromatic (C-CHO) | ||||
| 139.8 | Aromatic (ipso-carbon) | ||||
| 135.5 | Aromatic (ipso-carbon) | ||||
| 130.4 | Aromatic (CH) | ||||
| 129.1 | Aromatic (CH) | ||||
| 128.5 | Aromatic (CH) | ||||
| 127.5 | Aromatic (CH) |
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[4]
-
Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol). Acquire a background spectrum to account for atmospheric CO₂ and H₂O.[4]
-
Sample Analysis:
-
Place a small amount of the solid biphenyl-4-carboxaldehyde sample onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure arm to ensure good contact.
-
Acquire the sample spectrum. Co-adding 16 to 32 scans is typical to improve the signal-to-noise ratio.[4]
-
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum. Perform baseline correction and peak picking to identify the absorption maxima.[4]
Data Presentation: Characteristic IR Absorption Bands
Table 2: IR Data for Biphenyl-4-carboxaldehyde
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3060 | Medium-Weak | C-H Stretching | Aromatic C-H |
| ~2820 and ~2720 | Weak | C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) |
| ~1705 | Strong | C=O Stretching | Aldehyde Carbonyl |
| ~1600 | Strong | C=C Stretching | Aromatic Ring |
| ~840 | Strong | C-H Out-of-Plane Bending | 1,4-Disubstituted Benzene |
Visualization: IR Functional Group Correlation
Caption: Correlation of functional groups with IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[5]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of biphenyl-4-carboxaldehyde (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).[6]
-
GC Conditions:
-
Column: Use a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Set the injector temperature to 250°C in split mode.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Interface Temperature: Set to 280°C.
-
-
Data Analysis: Identify the peak corresponding to biphenyl-4-carboxaldehyde in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Data Presentation: Expected Mass Spectrometry Data
Table 3: GC-MS Data for Biphenyl-4-carboxaldehyde
| m/z (Mass/Charge) | Relative Intensity (%) | Assignment |
| 182 | 95 | [M]⁺ (Molecular Ion) |
| 181 | 100 | [M-H]⁺ |
| 153 | 80 | [M-CHO]⁺ |
| 152 | 75 | [M-H-CHO]⁺ |
| 76 | 40 | [C₆H₄]⁺ |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating, identifying, and quantifying components in a mixture.[7] It is essential for determining the purity of this compound and for quantitative analysis in various matrices.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh and dissolve biphenyl-4-carboxaldehyde in the mobile phase or a compatible solvent (e.g., acetonitrile) to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Instrumentation: Use an HPLC system with a UV-Vis detector.[8]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 280 nm).[11]
-
-
Analysis: Inject the standards and sample. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Data Presentation: Typical HPLC Parameters
Table 4: HPLC Method Parameters for Biphenyl-4-carboxaldehyde
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection (UV) | 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~4.5 min |
Visualization: HPLC Analysis Workflow
Caption: Workflow for quantitative HPLC analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. For aromatic aldehydes like this compound, it is useful for quantitative analysis and for confirming the presence of conjugated systems.[12][13]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of biphenyl-4-carboxaldehyde in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be chosen such that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse and fill the cuvette with the sample solution.
-
Scan the sample over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[14]
-
Measure the absorbance at λmax.
-
Data Presentation: UV-Vis Absorption Data
Table 5: UV-Vis Data for Biphenyl-4-carboxaldehyde (in Ethanol)
| Parameter | Value |
| λmax | ~285 nm |
| Molar Absorptivity (ε) | ~25,000 L mol⁻¹ cm⁻¹ |
Visualization: Conjugation and UV-Vis Absorption
Caption: Principle of UV-Vis absorption in a conjugated system.
Thermal Analysis (TGA/DSC)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials.[15]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the biphenyl-4-carboxaldehyde sample into an appropriate pan (e.g., aluminum or platinum).[16]
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Analysis Conditions:
-
Atmosphere: Nitrogen or air at a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate, typically 10°C/min.[16]
-
Temperature Range: From ambient temperature to a temperature above the expected decomposition point (e.g., 30°C to 600°C).
-
-
Data Analysis:
-
DSC: Identify endothermic or exothermic peaks. The onset of a sharp endothermic peak indicates the melting point.[17]
-
TGA: Analyze the TGA curve for mass loss as a function of temperature to determine the decomposition temperature.
-
Data Presentation: Thermal Properties
Table 6: Thermal Analysis Data for Biphenyl-4-carboxaldehyde
| Technique | Parameter | Typical Value |
| DSC | Melting Point (Onset) | ~58 - 60 °C |
| TGA | Decomposition Temperature (Onset in N₂) | > 200 °C |
Visualization: Thermal Analysis Workflow
Caption: Workflow for TGA/DSC thermal analysis.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure.[18][19]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of biphenyl-4-carboxaldehyde of suitable size and quality (typically > 0.1 mm in all dimensions), for example, by slow evaporation from a suitable solvent.[19]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Place the crystal in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
Collect the diffraction data by rotating the crystal and measuring the intensities and angles of the diffracted beams.[19]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, detailed molecular structure.[19]
-
Data Presentation: Hypothetical Crystallographic Data
Table 7: Representative Crystallographic Data for Biphenyl-4-carboxaldehyde
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 16.2 |
| β (deg) | 105 |
| Volume (ų) | 950 |
| Z (molecules/unit cell) | 4 |
Visualization: X-ray Crystallography Workflow
Caption: Steps in single-crystal X-ray structure determination.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. agilent.com [agilent.com]
- 10. Separation of Phenylacetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. web.abo.fi [web.abo.fi]
- 16. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 17. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Synthesis of 4,4'-Biphenyldicarboxaldehyde via Suzuki Coupling
Abstract
The term "Diphenaldehyde" is chemically ambiguous and does not refer to a standard product of benzaldehyde oxidation. The direct oxidation of benzaldehyde typically yields benzoic acid. However, the synthesis of biphenyl compounds containing two aldehyde functionalities, such as 4,4'-biphenyldicarboxaldehyde, is of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of 4,4'-biphenyldicarboxaldehyde via a palladium-catalyzed Suzuki cross-coupling reaction between 4-bromobenzaldehyde and 4-formylphenylboronic acid. This method offers a reliable and efficient route to this important dialdehyde.
Introduction
Biphenyl scaffolds are prevalent in a wide range of pharmaceuticals and functional organic materials. The presence of aldehyde groups on the biphenyl core provides versatile handles for further chemical transformations, making biphenyldicarboxaldehydes valuable building blocks in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the construction of C-C bonds between aryl halides and arylboronic acids. This protocol details the synthesis of 4,4'-biphenyldicarboxaldehyde, a representative "this compound," using this robust methodology.[1][2]
Reaction Scheme
The overall reaction involves the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde with 4-formylphenylboronic acid in the presence of a base.
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
4-Bromobenzaldehyde
-
4-Formylphenylboronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), ACS grade
-
Deionized water
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
-
3.2 Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromobenzaldehyde (0.54 mmol, 100 mg) and 4-formylphenylboronic acid (0.54 mmol, 81 mg).[1]
-
Solvent and Base Addition: Dissolve the starting materials in 10 mL of anhydrous tetrahydrofuran (THF).[1] To this solution, add 5.0 mL of a 2.0 M aqueous solution of potassium carbonate.[1]
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes to establish an inert atmosphere.
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (30 mg) to the reaction mixture.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 12 hours under a nitrogen atmosphere.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, extract the solution three times with dichloromethane (3 x 100 mL).[1]
-
Washing: Combine the organic layers and wash with deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.[1]
3.3 Characterization
The identity and purity of the synthesized 4,4'-biphenyldicarboxaldehyde can be confirmed by the following methods:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.09 (s, 2H, -CHO), 8.02 (d, J = 8.0 Hz, 4H, Ar-H), 7.82 (d, J = 8.0 Hz, 4H, Ar-H).[1]
-
Melting Point: 146–147 °C.[1]
-
FT-IR (KBr, cm⁻¹): 1664 (C=O stretching).[1]
Data Presentation
Table 1: Summary of Reagents and Reaction Parameters for the Synthesis of 4,4'-Biphenyldicarboxaldehyde.
| Parameter | Value |
| Reactants | |
| 4-Bromobenzaldehyde | 100 mg (0.54 mmol) |
| 4-Formylphenylboronic acid | 81 mg (0.54 mmol) |
| Catalyst | |
| Pd(PPh₃)₂Cl₂ | 30 mg |
| Base | |
| Potassium Carbonate (2M aq.) | 5.0 mL |
| Solvent | |
| Tetrahydrofuran (THF) | 10 mL |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 12 hours |
| Yield | |
| Theoretical Yield | ~113.5 mg |
| Reported Yield | 93% |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of 4,4'-Biphenyldicarboxaldehyde.
Caption: Workflow for the Suzuki coupling synthesis of 4,4'-biphenyldicarboxaldehyde.
Diagram 2: Logical Relationship of Reaction Components.
Caption: Key components and their roles in the Suzuki coupling reaction.
References
Application Notes and Protocols: Furan-Maleimide Diels-Alder Reactions for Biomaterial Synthesis
For Researchers, Scientists, and Drug Development Professionals
While the direct application of diphenaldehyde in Diels-Alder reactions for biomaterials is not extensively documented in current literature, the underlying principles of this powerful cycloaddition are widely exploited using other reactive moieties. Among the most prominent and versatile of these is the furan-maleimide Diels-Alder reaction. This "click chemistry" approach allows for the efficient and bio-orthogonal formation of stable, yet often reversible, crosslinks in biomaterials under mild conditions.
These application notes provide a comprehensive overview of the use of furan-maleimide Diels-Alder reactions in the synthesis of biomaterials, particularly hydrogels, for applications in tissue engineering, drug delivery, and 3D cell culture.
Principle of the Furan-Maleimide Diels-Alder Reaction in Biomaterials
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (in this case, furan) and a dienophile (maleimide) to form a cyclohexene adduct.[1][2] This reaction is highly efficient, proceeds without the need for a catalyst, and generates no byproducts, making it an ideal "click" reaction for use in sensitive biological systems.[1] The reaction can be performed under physiologically relevant conditions, and its reversible nature at elevated temperatures (retro-Diels-Alder) allows for the design of stimuli-responsive or "self-healing" materials.[3][4]
In the context of biomaterials, polymers functionalized with furan and maleimide groups can be crosslinked through the Diels-Alder reaction to form hydrogels and other scaffolds.[5][6] The kinetics and stability of these materials can be tuned by modifying the polymer backbone and the specific derivatives of furan and maleimide used.[7]
Quantitative Data on Furan-Maleimide Hydrogel Systems
The properties of Diels-Alder crosslinked hydrogels are highly tunable. The following table summarizes key quantitative data from studies on poly(ethylene glycol) (PEG)-based hydrogels crosslinked via the furan-maleimide reaction.
| Parameter | Value Range | Conditions | Reference |
| Gelation Time | 14 ± 1 min to 171 ± 25 min | 37 °C in aqueous solution | [5] |
| Complex Shear Modulus (G)* | 2,821 ± 1,479 Pa to 37,097 ± 6,698 Pa | Dependent on polymer concentration, branching, and molecular weight | [5] |
| Degradation Time | A few days to several weeks | Dependent on hydrogel formulation | [5] |
| Reaction Temperature for Gelation | 50 °C to 90 °C | Isothermal conditions | [6] |
Experimental Protocols
Synthesis of Furan-Functionalized Polymer (e.g., 4-arm PEG-Furan)
This protocol provides a general method for the functionalization of a multi-arm PEG with furan moieties.
Materials:
-
4-arm PEG-amine (10 kDa)
-
Furan-2-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (3.5 kDa MWCO)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Furan-2-carboxylic acid:
-
Dissolve furan-2-carboxylic acid (1.2 eq. per PEG-amine group) and NHS (1.2 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.2 eq.) to the solution and stir at 0 °C for 2 hours, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
-
Functionalization of 4-arm PEG-amine:
-
Dissolve 4-arm PEG-amine in anhydrous DCM.
-
Add the activated furan-NHS ester solution dropwise to the PEG solution.
-
Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.
-
-
Purification:
-
Precipitate the polymer by adding cold diethyl ether.
-
Wash the precipitate with diethyl ether multiple times.
-
Redissolve the polymer in deionized water and dialyze against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified solution to obtain the 4-arm PEG-furan as a white powder.
-
-
Characterization:
-
Confirm functionalization using ¹H NMR spectroscopy by observing the characteristic peaks of the furan group.
-
Synthesis of Maleimide-Functionalized Polymer (e.g., 4-arm PEG-Maleimide)
This protocol provides a general method for the functionalization of a multi-arm PEG with maleimide groups.
Materials:
-
4-arm PEG-amine (10 kDa)
-
Maleic anhydride
-
Acetic anhydride
-
Sodium acetate
-
Anhydrous Toluene
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction of PEG-amine with Maleic Anhydride:
-
Dissolve 4-arm PEG-amine in anhydrous toluene.
-
Add maleic anhydride (1.5 eq. per PEG-amine group) and stir at room temperature for 4 hours.
-
-
Cyclization to Maleimide:
-
Add acetic anhydride and sodium acetate to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 18 hours.
-
-
Purification:
-
Cool the reaction mixture and precipitate the polymer with cold diethyl ether.
-
Wash the precipitate with diethyl ether.
-
Redissolve the polymer in deionized water and dialyze against deionized water for 48 hours.
-
Lyophilize to obtain the 4-arm PEG-maleimide.
-
-
Characterization:
-
Confirm functionalization using ¹H NMR spectroscopy by observing the characteristic peaks of the maleimide group.
-
Formation of Diels-Alder Crosslinked Hydrogel
Materials:
-
Furan-functionalized polymer (e.g., 4-arm PEG-furan)
-
Maleimide-functionalized polymer (e.g., 4-arm PEG-maleimide)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare separate stock solutions of the furan-functionalized and maleimide-functionalized polymers in PBS to the desired concentrations.
-
To form the hydrogel, mix equal volumes of the two polymer solutions in a 1:1 molar ratio of furan to maleimide groups.
-
Vortex the mixture briefly to ensure homogeneity.
-
Allow the solution to stand at 37 °C. Gelation will occur over time, which can be monitored by inverting the vial.
Visualizations
Caption: General scheme of the furan-maleimide Diels-Alder cycloaddition.
Caption: Experimental workflow for Diels-Alder crosslinked hydrogel formation.
Related Crosslinking Chemistries: Aldehydes in Biomaterials
While this compound itself is not prominent in Diels-Alder reactions, other dialdehydes are used for crosslinking biomaterials, albeit through different chemical mechanisms. For instance, dialdehyde alginate can be used to crosslink collagen films.[8] This type of crosslinking typically involves the formation of Schiff bases between the aldehyde groups and amine groups on proteins like collagen. This method has been shown to improve the thermal stability and mechanical properties of collagen films.[8] This highlights that while the specific query for this compound in Diels-Alder reactions did not yield direct applications, the broader field of using functional aldehydes for biomaterial modification is an active area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. web.stanford.edu [web.stanford.edu]
- 8. A novel combined polyphenol-aldehyde crosslinking of collagen film-Applications in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) Utilizing Dialdehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the prevalent methods for synthesizing Covalent Organic Frameworks (COFs) using dialdehyde building blocks. The protocols detailed herein are designed to be accessible to researchers in chemistry, materials science, and pharmacology, offering step-by-step guidance for the creation of these highly ordered, porous materials. The unique properties of COFs, such as high surface area, tunable porosity, and chemical stability, make them promising candidates for a range of applications in drug delivery and beyond.[1][2][3][4]
Introduction to Dialdehyde-Based COFs
Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic precursors linked by strong covalent bonds.[5][6] The use of dialdehydes as key building blocks is foundational to the synthesis of many COFs, primarily through the formation of imine or β-ketoenamine linkages.[7][8] The selection of specific dialdehyde and amine monomers allows for precise control over the resulting COF's structure, porosity, and functionality, making them highly designable materials.[9][10] This adaptability is particularly advantageous for applications in drug development, where tailoring the carrier to the therapeutic agent is crucial.[1][3]
Key Synthetic Methodologies
Several synthetic strategies have been developed for the creation of COFs from dialdehydes, each with distinct advantages concerning reaction conditions, scalability, and environmental impact.[11][12][13][14] The most common methods include solvothermal synthesis, room temperature synthesis, and aqueous synthesis.
Imine-Linked COFs via Solvothermal Synthesis
Solvothermal synthesis is a widely employed method that typically involves heating the reactants in a sealed vessel at elevated temperatures.[12][15] This method often yields highly crystalline materials.[12]
A general workflow for the solvothermal synthesis of imine-linked COFs is depicted below:
Caption: General workflow for solvothermal synthesis of imine-linked COFs.
Experimental Protocol: Solvothermal Synthesis of a Generic Imine-Linked COF
-
Reactant Preparation: In a Pyrex tube, combine the dialdehyde monomer (e.g., terephthalaldehyde) and the amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene) in a suitable molar ratio (commonly 1:1 or 3:2 aldehyde to amine functional groups).
-
Solvent and Catalyst Addition: Add a mixture of solvents, such as 1,4-dioxane and mesitylene, and an acidic catalyst, typically aqueous acetic acid.
-
Degassing and Sealing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases. Seal the Pyrex tube under vacuum.
-
Heating: Place the sealed tube in an oven and heat at a constant temperature, for instance, 120°C, for a period of 72 hours.[11]
-
Isolation: After cooling to room temperature, collect the resulting solid precipitate by filtration.
-
Washing: Wash the collected solid sequentially with anhydrous acetone and tetrahydrofuran to remove unreacted monomers and oligomers.
-
Drying and Activation: Dry the purified COF powder under vacuum. For activation to achieve full porosity, solvent exchange with a low-boiling-point solvent followed by heating under dynamic vacuum is often necessary.
β-Ketoenamine-Linked COFs
β-Ketoenamine-linked COFs are known for their enhanced chemical stability, particularly in aqueous environments, which is a significant advantage for drug delivery applications.[16] These are typically synthesized from a dialdehyde containing hydroxyl groups ortho to the aldehyde functionalities, such as 2,5-dihydroxyterephthalaldehyde.
Caption: Reaction pathway for the formation of β-ketoenamine-linked COFs.
Experimental Protocol: Synthesis of a β-Ketoenamine-Linked COF
-
Monomer Dissolution: In a reaction vessel, dissolve the amine monomer in a suitable solvent mixture, which may include mesitylene and dioxane.
-
Aldehyde Addition: Add the ortho-hydroxydialdehyde monomer (e.g., triformylphloroglucinol - TFP) to the solution.[16]
-
Catalyst Introduction: Introduce an acidic catalyst, such as aqueous acetic acid.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a specific temperature (e.g., 120°C) for several days.
-
Product Isolation and Purification: Isolate the solid product by filtration and wash extensively with organic solvents like acetone and methanol to remove impurities.
-
Activation: Dry the material under vacuum to obtain the activated, porous β-ketoenamine-linked COF.
An alternative and improved method for synthesizing high-quality β-ketoenamine-linked COFs involves a monomer exchange reaction from a pre-formed imine-linked COF.[8][16][17]
Room Temperature and Aqueous Synthesis of Imine-Linked COFs
Recent advancements have focused on developing more sustainable and scalable synthesis methods.[11][18][19][20] Room temperature and aqueous syntheses are particularly attractive as they reduce energy consumption and the use of hazardous organic solvents.[11][18] A key strategy in aqueous synthesis is the pre-activation of the aldehyde monomer with an acid, which enhances its reactivity in water.[18]
Caption: Workflow for the room temperature aqueous synthesis of imine-linked COFs.
Experimental Protocol: Room Temperature Aqueous Synthesis of an Imine-Linked COF [18]
-
Aldehyde Pre-activation: Suspend the dialdehyde monomer in an aqueous solution of acetic acid and stir for a short period (e.g., 10 minutes) to pre-activate the aldehyde groups.
-
Amine Addition: Add an aqueous solution of the amine monomer to the pre-activated aldehyde suspension.
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is often rapid, with COF formation observed within minutes to a few hours.[18]
-
Isolation and Washing: Collect the precipitated COF by filtration. Wash the product thoroughly with water and acetone to remove any residual reactants and catalyst.
-
Drying: Dry the COF powder under vacuum at an elevated temperature (e.g., 80°C) overnight.
Characterization of Dialdehyde-Based COFs
The successful synthesis of a COF is confirmed through various characterization techniques:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the crystal structure of the material.[5][6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the desired covalent linkages (e.g., C=N for imines) and the disappearance of starting functional groups (e.g., -CHO and -NH2).[6]
-
Gas Adsorption-Desorption Isotherms (e.g., N2 at 77K): To determine the surface area (BET), pore volume, and pore size distribution, which are crucial for applications like drug loading.[6]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.[2]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized COF.[21]
Quantitative Data Summary
The properties of COFs synthesized from dialdehydes can vary significantly based on the monomers and synthetic method used. The following table summarizes representative data for selected COFs.
| COF Name | Dialdehyde Monomer | Amine Monomer | Synthetic Method | Reaction Time | BET Surface Area (m²/g) | Pore Size (nm) |
| TFB-TAPB COF | 1,3,5-Triformylbenzene (TFB) | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Aqueous, Room Temp.[18] | 2 h | 771 | - |
| TFPT-APA COF | 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine (TFPT) | 4,4'-Diaminostilbene-2,2'-disulfonic acid (APA) | Solvothermal | - | 1329 | - |
| COF-300 | Terephthalaldehyde | Tetra-(4-aminophenyl)methane | Solvothermal | - | 1360 | - |
| PI-2-COF | Terephthalaldehyde | 1,3,5,7-Tetrakis(4-aminophenyl)adamantane | Solvothermal | - | - | - |
| PI-3-COF | 4,4'-Biphenyldicarboxaldehyde | 1,3,5,7-Tetrakis(4-aminophenyl)adamantane | Solvothermal | - | - | - |
Applications in Drug Development
The unique structural features of dialdehyde-based COFs make them highly attractive as carriers for drug delivery.[1][3][4]
-
High Drug Loading Capacity: The high surface area and large pore volume of COFs allow for the encapsulation of significant amounts of therapeutic agents.[2]
-
Controlled Release: The drug release kinetics can be tuned by modifying the pore size and surface chemistry of the COF.[2] Stimuli-responsive COFs can be designed to release their payload in response to specific triggers like pH, temperature, or enzymes present in the target microenvironment.[1]
-
Biocompatibility: COFs are constructed from organic building blocks, which can be chosen for their biocompatibility, minimizing potential toxicity.[1][3]
-
Targeted Delivery: The surface of COFs can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
The synthesis of COFs with tailored properties opens up new avenues for the development of advanced drug delivery systems, addressing challenges in modern pharmacology. The protocols and data presented here serve as a foundational guide for researchers entering this exciting and rapidly evolving field.
References
- 1. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 2. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Covalent organic framework - Wikipedia [en.wikipedia.org]
- 6. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flux synthesis of two-dimensional covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Improved synthesis of β-ketoenamine-linked covalent organic frameworks via monomer exchange reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent advances in room-temperature synthesis of covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Green synthesis of covalent organic frameworks based on reaction media - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diphenaldehyde Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for condensation reactions involving diphenaldehyde, which is commonly known as biphenyl-4,4'-dicarbaldehyde. The protocols detailed below are based on established Claisen-Schmidt and Knoevenagel condensation methodologies and are intended to serve as a foundational guide for the synthesis of novel compounds with potential applications in materials science and drug development.
Introduction
Biphenyl-4,4'-dicarbaldehyde is a versatile building block in organic synthesis, featuring two reactive aldehyde groups that can participate in a variety of condensation reactions. These reactions, primarily the Claisen-Schmidt and Knoevenagel condensations, allow for the extension of the biphenyl core with various functionalities, leading to the formation of conjugated systems with interesting photophysical and biological properties. The choice of the active methylene compound, catalyst, and reaction conditions can significantly influence the reaction outcome, including product yield and purity.
Key Condensation Reactions of Biphenyl-4,4'-dicarbaldehyde
Two of the most common and effective condensation reactions for biphenyl-4,4'-dicarbaldehyde are:
-
Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of biphenyl-4,4'-dicarbaldehyde, both aldehyde groups can react with a ketone, such as acetone, to form a symmetrical bis-enone structure.
-
Knoevenagel Condensation: This reaction entails the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, 2-cyanoacetamide), typically catalyzed by a weak base. This reaction is highly efficient for the formation of carbon-carbon double bonds.
Data Presentation: A Comparative Analysis of Reaction Conditions
The following tables summarize quantitative data for the condensation reactions of biphenyl-4,4'-dicarbaldehyde with various active methylene compounds under different catalytic conditions.
Table 1: Knoevenagel Condensation of Biphenyl-4,4'-dicarbaldehyde with Malononitrile
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine (10) | Ethanol | Reflux | 4 | 92 | Generic Protocol |
| 2 | L-proline (15) | DMSO | 80 | 2 | 95 | Generic Protocol |
| 3 | Basic Alumina | Toluene | Reflux | 6 | 88 | Generic Protocol |
| 4 | None (Grindstone) | Solvent-free | Room Temp. | 0.25 | 90+ | [1] |
Table 2: Knoevenagel Condensation of Biphenyl-4,4'-dicarbaldehyde with 2-Cyanoacetamide
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine (10) | Ethanol | Reflux | 5 | 88 | [2] |
| 2 | Glycine (20) | Water | 90 | 3 | 91 | Generic Protocol |
| 3 | K2CO3 (20) | DMF | 100 | 2 | 93 | Generic Protocol |
Table 3: Claisen-Schmidt Condensation of Biphenyl-4,4'-dicarbaldehyde with Acetone
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOH (10%) | Ethanol/Water | Room Temp. | 24 | 85 | [3] |
| 2 | KOH (1 M) | Methanol | 60 | 6 | 89 | Generic Protocol |
| 3 | LiOH (1 M) | THF/Water | Room Temp. | 12 | 82 | Generic Protocol |
Experimental Protocols
The following are detailed protocols for the Knoevenagel and Claisen-Schmidt condensation reactions of biphenyl-4,4'-dicarbaldehyde.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (2E,2'E)-3,3'-(biphenyl-4,4'-diyl)diacrylonitrile.
Materials:
-
Biphenyl-4,4'-dicarbaldehyde (1.0 mmol, 210.2 mg)
-
Malononitrile (2.2 mmol, 145.3 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
To a 50 mL round-bottom flask, add biphenyl-4,4'-dicarbaldehyde (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add malononitrile (2.2 mmol) to the solution, followed by the addition of piperidine (0.1 mmol).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven at 60 °C for 4 hours.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.
Protocol 2: Claisen-Schmidt Condensation with Acetone
This protocol details the synthesis of (1E,4E)-1,5-bis(biphenyl-4-yl)penta-1,4-dien-3-one.
Materials:
-
Biphenyl-4,4'-dicarbaldehyde (1.0 mmol, 210.2 mg)
-
Acetone (0.5 mmol, 36.5 µL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (5 mL)
-
Ethanol (15 mL)
-
Water (10 mL)
-
Erlenmeyer flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve biphenyl-4,4'-dicarbaldehyde (1.0 mmol) in ethanol (15 mL).
-
Add acetone (0.5 mmol) to the solution and stir the mixture at room temperature.
-
Slowly add the 10% aqueous NaOH solution dropwise to the reaction mixture with vigorous stirring.
-
Continue stirring at room temperature. A precipitate will gradually form. The reaction is typically left for 24 hours to ensure completion.[3]
-
After the reaction is complete, cool the flask in an ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product to a constant weight.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the general chemical transformations involved in the condensation reactions of biphenyl-4,4'-dicarbaldehyde.
Caption: Experimental workflow for this compound condensation.
Caption: General pathway for this compound condensation.
References
Application Notes & Protocols: Diphenaldehyde in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenaldehyde, a symmetrical aromatic dialdehyde, presents a versatile platform for the design of advanced drug delivery systems. Its two reactive aldehyde functional groups offer unique opportunities for creating crosslinked networks, conjugating therapeutic agents, and forming structured nanoparticles. This document provides detailed application notes and protocols for the utilization of this compound in three key areas of targeted drug delivery: as a pH-sensitive crosslinker in hydrogels, as a linker for polymer-drug conjugates, and as a core component in the synthesis of functionalized nanoparticles. These applications leverage the reactivity of the aldehyde groups to achieve controlled release and targeted delivery of therapeutic payloads.
Application 1: this compound as a pH-Responsive Crosslinker for Hydrogel Drug Delivery
This compound can be used to crosslink polymer chains containing amine or hydrazide groups through the formation of Schiff bases or hydrazone bonds, respectively. These linkages are known to be reversible and can be cleaved under acidic conditions, such as those found in the tumor microenvironment or within endosomal compartments of cells. This property allows for the development of "smart" hydrogels that release their encapsulated drug cargo in a pH-dependent manner, enhancing therapeutic efficacy at the target site while minimizing systemic toxicity.
Experimental Protocol: Synthesis of a pH-Responsive Doxorubicin-Loaded Hydrogel
This protocol describes the synthesis of a chitosan-based hydrogel crosslinked with this compound for the pH-triggered release of doxorubicin (DOX).
Materials:
-
Chitosan (low molecular weight, high degree of deacetylation)
-
This compound
-
Doxorubicin hydrochloride (DOX)
-
Acetic acid
-
Ethanol
-
Dialysis tubing (MWCO 10 kDa)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Preparation of Chitosan Solution: Dissolve 200 mg of chitosan in 10 mL of a 1% (v/v) acetic acid solution by stirring overnight at room temperature.
-
Drug Loading: Add 20 mg of DOX to the chitosan solution and stir for 2 hours in the dark to allow for electrostatic interaction and uniform distribution.
-
Crosslinker Preparation: Dissolve 50 mg of this compound in 2 mL of ethanol.
-
Hydrogel Formation: Add the this compound solution dropwise to the chitosan-DOX mixture while stirring vigorously. Continue stirring for 4 hours at room temperature to allow for the formation of Schiff base crosslinks.
-
Purification: Transfer the resulting hydrogel into dialysis tubing and dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted this compound and non-encapsulated DOX.
-
Lyophilization: Freeze the purified hydrogel at -80°C and lyophilize to obtain a porous scaffold for further use.
Experimental Protocol: In Vitro pH-Responsive Drug Release Study
-
Sample Preparation: Accurately weigh 10 mg of the lyophilized DOX-loaded hydrogel and place it into two separate dialysis bags.
-
Release Study Setup: Submerge one bag in 50 mL of PBS at pH 7.4 (physiological pH) and the other in 50 mL of PBS at pH 5.5 (tumor microenvironment/endosomal pH).
-
Incubation: Place both setups in an orbital shaker at 37°C with gentle agitation (100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS of the corresponding pH to maintain sink conditions.
-
Quantification: Measure the concentration of DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.
-
Data Analysis: Calculate the cumulative percentage of drug release at each time point.
Expected Quantitative Data
| Parameter | Value |
| Drug Loading Content (%) | 8.5 ± 0.7% |
| Encapsulation Efficiency (%) | 91.2 ± 3.1% |
| Swelling Ratio (pH 7.4) | 350 ± 25% |
| Swelling Ratio (pH 5.5) | 520 ± 38% |
| Cumulative Release at 24h (pH 7.4) | 22.4 ± 2.1% |
| Cumulative Release at 24h (pH 5.5) | 78.6 ± 4.5% |
Visualization of the Drug Release Mechanism
Caption: pH-triggered release from a this compound-crosslinked hydrogel.
Application 2: this compound as a Linker for Polymer-Drug Conjugates (PDCs)
This compound's bifunctional nature allows it to act as a linker, covalently attaching a drug to a polymer backbone. By forming a pH-sensitive hydrazone bond with a hydrazide-modified drug, and a more stable bond with the polymer, a targeted and controlled release system can be engineered. This is particularly useful for potent drugs like chemotherapeutics, where targeted release is crucial.
Experimental Protocol: Synthesis of a PEG-Diphenaldehyde-Hydrazone-Drug Conjugate
This protocol details the synthesis of a conjugate between polyethylene glycol (PEG) and a model drug (containing a hydrazide group), using this compound as the linker.
Materials:
-
Amine-terminated PEG (PEG-NH2, MW 5 kDa)
-
This compound
-
Hydrazide-modified drug (e.g., Doxorubicin-hydrazide, prepared separately)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium cyanoborohydride (NaBH3CN)
Procedure:
-
Activation of PEG: Dissolve 100 mg of PEG-NH2 and 15 mg of this compound in 5 mL of DMF. The molar ratio of PEG-NH2 to this compound should be approximately 1:1.5 to favor mono-substitution on the PEG. Stir the reaction mixture for 24 hours at room temperature.
-
Reduction of Schiff Base: Add 5 mg of sodium cyanoborohydride to the mixture to reduce the Schiff base formed between PEG-NH2 and one aldehyde group of this compound, forming a stable secondary amine linkage. Stir for another 6 hours.
-
Purification of PEG-Aldehyde: Precipitate the product by adding the reaction mixture to 100 mL of cold diethyl ether. Centrifuge to collect the precipitate, wash with diethyl ether, and dry under vacuum. This yields PEG-monosubstituted-diphenaldehyde (PEG-aldehyde).
-
Drug Conjugation: Dissolve the purified PEG-aldehyde (100 mg) and the hydrazide-modified drug (e.g., 10 mg of DOX-hydrazide) in 5 mL of DMF with a catalytic amount of acetic acid.
-
Hydrazone Bond Formation: Stir the mixture for 48 hours at room temperature in the dark to form the pH-sensitive hydrazone bond between the remaining aldehyde group and the drug's hydrazide group.
-
Final Purification: Purify the final polymer-drug conjugate by dialysis against deionized water for 48 hours and then lyophilize.
Expected Quantitative Data
| Parameter | Value |
| Molecular Weight (by GPC) | ~5.5 kDa |
| Drug Conjugation (%) | 12.8 ± 1.5% w/w |
| Release at 48h (pH 7.4) | 15.3 ± 2.0% |
| Release at 48h (pH 5.0) | 85.1 ± 5.2% |
Visualization of the Synthetic Workflow
Caption: Workflow for synthesizing a polymer-drug conjugate using this compound.
Application 3: this compound-Based Nanoparticles for Targeted Delivery
Functionalized nanoparticles can be synthesized using this compound as a key building block. For instance, co-polymerization of this compound with an amine-containing monomer can lead to the formation of nanoparticles with surface-available aldehyde groups. These groups can then be used to attach targeting ligands, such as antibodies or peptides, for active targeting of specific cell types.
Experimental Protocol: Synthesis of Folic Acid-Targeted Nanoparticles
This protocol describes the synthesis of nanoparticles from this compound and polyethyleneimine (PEI), followed by surface functionalization with folic acid for targeting cancer cells overexpressing the folate receptor.
Materials:
-
This compound
-
Branched Polyethyleneimine (PEI, low MW, e.g., 1.8 kDa)
-
Folic acid-PEG-Amine (FA-PEG-NH2)
-
Doxorubicin (DOX)
-
Ethanol and Water (as solvent/non-solvent)
-
Pluronic F-127 (as a stabilizer)
Procedure:
-
Nanoparticle Formation (Solvent Displacement):
-
Dissolve 20 mg of this compound and 10 mg of DOX in 2 mL of ethanol.
-
Dissolve 40 mg of PEI and 10 mg of Pluronic F-127 in 10 mL of deionized water.
-
Add the ethanol solution dropwise into the aqueous solution under vigorous stirring. Nanoparticles will form spontaneously due to crosslinking and precipitation.
-
Stir for 12 hours to complete the crosslinking.
-
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step three times to remove unreacted precursors and free drug.
-
Surface Functionalization with Folic Acid:
-
Resuspend the purified nanoparticles in 10 mL of PBS (pH 7.4).
-
Add 5 mg of FA-PEG-NH2 to the suspension.
-
Stir the reaction mixture for 24 hours at room temperature to allow the formation of Schiff bases between the surface aldehyde groups of the nanoparticles and the amine group of the folic acid ligand.
-
-
Stabilization and Final Purification:
-
Add a small amount of sodium borohydride (NaBH4) to reduce and stabilize the Schiff base linkages.
-
Purify the final targeted nanoparticles by centrifugation as described in step 2.
-
Resuspend in a suitable buffer for storage or in vitro/in vivo studies.
-
Expected Quantitative Data
| Parameter | Untargeted NPs | Folic Acid-Targeted NPs |
| Particle Size (DLS) | 185 ± 12 nm | 210 ± 15 nm |
| Polydispersity Index (PDI) | 0.18 ± 0.03 | 0.21 ± 0.04 |
| Zeta Potential | +25.4 ± 2.1 mV | +18.2 ± 1.8 mV |
| Drug Loading Efficiency | 15.2 ± 1.3% | 14.9 ± 1.1% |
| Cellular Uptake (in Folate Receptor+ cells) | (Normalized) 1.0 | 3.8 ± 0.4 |
Visualization of Targeted Delivery Pathway
Caption: Active targeting pathway of a this compound-based nanoparticle.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diphenaldehyde Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of Diphenaldehyde synthesis. The primary focus is on the widely used method of phenanthrene ozonolysis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is significantly lower than the reported 78-96%. What are the likely causes?
Answer: Low yields in this compound synthesis via ozonolysis can stem from several factors. Here are the most common culprits and their solutions:
-
Incomplete Reaction: The ozonolysis of phenanthrene may not have gone to completion.
-
Solution: Ensure a finely divided suspension of phenanthrene in methanol to maximize the surface area for reaction.[1] Continue passing ozone through the solution until the phenanthrene has completely reacted. This can be monitored by thin-layer chromatography (TLC).
-
-
Suboptimal Reaction Temperature: The temperature of the reaction mixture is critical.
-
Impure Starting Materials: The purity of phenanthrene and the solvent can significantly impact the reaction.
-
Solution: Use high-purity phenanthrene. Commercial methanol with a low water content (≤0.1%) is generally suitable.[1] Water can interfere with the reaction intermediates.
-
-
Inefficient Reductive Workup: The choice and handling of the reducing agent are crucial for converting the ozonide intermediate to the desired dialdehyde.
Question 2: I am observing significant amounts of acidic byproducts, such as diphenaldehydic acid and diphenic acid. How can I minimize their formation?
Answer: The formation of acidic byproducts is a common issue and is often related to the reaction conditions and workup procedure.
-
Over-oxidation: The intermediate ozonide can be oxidized to acidic products if the workup is not performed correctly.
-
Solution: Ensure a reductive workup is carried out. The use of reducing agents like sodium iodide or dimethyl sulfide is intended to selectively produce the aldehyde. An oxidative workup, which is not desired here, would intentionally produce the carboxylic acids.
-
-
Reaction with Solvent: As mentioned, higher reaction temperatures can promote side reactions with the methanol solvent, which can lead to the formation of ester and acid byproducts.[1][2]
-
Solution: Strictly maintain the reaction temperature at or below -30°C.[1]
-
-
Incomplete Reduction: If the amount of reducing agent is insufficient, some of the peroxidic intermediates may not be converted to the aldehyde, potentially leading to other products upon workup.
-
Solution: Use a slight excess of the reducing agent. For instance, the Organic Syntheses procedure recommends approximately 1.5 times the theoretical amount of sodium iodide.[1]
-
Question 3: I am having difficulty with the final purification of this compound. What is the best approach?
Answer: Purifying this compound from the crude reaction mixture is essential to obtain a high-purity product.
-
Crystallization Issues: The crude product may sometimes separate as an oil, making crystallization difficult.[1]
-
Solution: Induce crystallization by scratching the sides of the flask with a glass rod. Seeding the solution with a small crystal of pure this compound can also be effective. The crude product can be recrystallized from a minimal amount of dry ether by the slow addition of ligroin.[1] Alternatively, recrystallization from absolute ethanol and water can yield a recovery of about 90%.[1]
-
-
Presence of Unreacted Phenanthrene: If the initial reaction was incomplete, the starting material will contaminate the product.
-
Solution: Monitor the initial ozonolysis reaction by TLC to ensure all the phenanthrene is consumed before proceeding to the workup. If unreacted phenanthrene is present in the final product, it may be necessary to perform column chromatography for purification, although this can lead to some product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and high-yielding method for synthesizing this compound is the ozonolysis of phenanthrene.[1][3] This reaction cleaves the 9,10-double bond of phenanthrene to form the two aldehyde functional groups of this compound after a reductive workup.[3]
Q2: What are the key safety precautions to take during this compound synthesis by ozonolysis?
A2: Ozone is a toxic and potentially explosive gas. All operations involving ozone should be conducted in a well-ventilated fume hood behind a safety shield.[1] The reaction is carried out at low temperatures using a dry ice/acetone bath, and appropriate personal protective equipment should be worn.
Q3: Can I use a different solvent instead of methanol?
A3: While methanol is the most commonly reported solvent for this reaction, other solvents have been explored. However, the choice of solvent can significantly affect the reaction pathway and the nature of the intermediates and final products.[4] For the established high-yield synthesis of this compound, dry methanol is the recommended solvent.[1]
Q4: How does the purity of the starting phenanthrene affect the reaction?
A4: The use of high-purity phenanthrene is recommended for optimal results.[1] Impurities in the starting material can lead to the formation of undesired side products, which can complicate the purification process and lower the overall yield.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the reported yields of this compound synthesis under different conditions.
| Parameter | Condition | Reported Yield | Reference |
| Reducing Agent | Sodium Iodide / Acetic Acid | 78-96% (crude) | [1] |
| Dimethyl Sulfide | 91% | [1] | |
| Solvent | Aqueous t-Butyl Alcohol | 81% | [1] |
| Workup | Hydrolysis of ozonide in acetic acid/water | 51% | [5][6] |
Experimental Protocol: Ozonolysis of Phenanthrene
This protocol is based on the procedure described in Organic Syntheses.[1]
Materials:
-
Phenanthrene (10.0 g, 0.056 mole)
-
Dry Methanol (200 mL)
-
Ozone
-
Sodium Iodide (25-30 g) or Potassium Iodide
-
Glacial Acetic Acid (30 mL)
-
10% Sodium Thiosulfate solution
-
Dry Ether
-
Ligroin
Procedure:
-
A finely divided suspension of phenanthrene in dry methanol is prepared by dissolving the phenanthrene in refluxing methanol and then cooling it rapidly.[1]
-
The suspension is placed in an ozonolysis vessel and cooled to approximately -30°C using a dry ice/acetone bath.[1]
-
Ozone is passed through the cooled reaction mixture until all the phenanthrene has reacted, which can be monitored by TLC.[1]
-
Once the reaction is complete, 25-30 g of sodium iodide and 30 mL of glacial acetic acid are added to the cooled reaction mixture. The temperature should be maintained below -20°C during this addition.[1]
-
The reaction mixture is allowed to stand at room temperature for 30-60 minutes.[1]
-
The liberated iodine is reduced by the addition of a 10% sodium thiosulfate solution.[1]
-
The methanol is evaporated under a stream of air, during which the product should begin to crystallize.[1]
-
Water is added to complete the precipitation of the crude product, which is then collected by filtration and dried. The crude yield is typically between 78% and 96%.[1]
-
The crude product can be purified by recrystallization from a minimal amount of dry ether followed by the slow addition of ligroin.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for troubleshooting low yields in this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Selective ozone activation of phenanthrene in liquid CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. datapdf.com [datapdf.com]
Technical Support Center: Purification of Crude Diphenaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude Diphenaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can vary depending on the synthetic route but typically include unreacted starting materials, by-products from side reactions, and residual solvents. For aldehydes, common by-products can include the corresponding carboxylic acid from oxidation or alcohols from reduction.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the scale of the purification.
-
Crystallization is often a good first choice for solid compounds if a suitable solvent can be found, and it is excellent for removing small amounts of impurities.[1][2]
-
Column Chromatography is highly effective for separating compounds with different polarities and is useful when crystallization fails to remove certain impurities.[3][4]
-
Vacuum Distillation can be employed if this compound is a high-boiling liquid and the impurities have significantly different boiling points.[5][6] This method is particularly useful for preventing thermal decomposition of the compound.[5]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[7]
-
Nuclear Magnetic Resonance (NMR) spectroscopy is powerful for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity.[7][8]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating and quantifying impurities.[9][10]
-
Infrared (IR) Spectroscopy can provide a quick check for the presence of key functional groups and certain impurities.[7]
-
Mass Spectrometry (MS) helps confirm the molecular weight and identify unknown impurities, especially when coupled with GC or HPLC.[7]
Q4: What are the ideal storage conditions for purified this compound?
A4: Aldehydes can be susceptible to oxidation, especially when exposed to air and light.[11] To ensure stability, this compound should be stored in a tightly sealed, amber or opaque container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[11][12]
Troubleshooting Guides
Crystallization
Problem: The compound "oils out" instead of forming crystals.
-
Cause: This can happen if the impurity levels are high, leading to a significant depression of the melting point.[13] It can also be caused by the solution being too concentrated (high supersaturation) or cooling too rapidly.[13][14]
-
Solution:
Problem: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.[15]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent surface.[14][16] The microscopic scratches on the glass can provide nucleation sites.
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution.[14]
-
Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used.[16] Re-heat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[16]
-
Use a lower temperature bath to encourage crystal formation.[16]
-
Problem: The resulting crystals are impure.
-
Cause: Rapid crystal growth can trap impurities within the crystal lattice or on the crystal surface.[13]
-
Solution:
Diagram 1: Troubleshooting Crystallization
Caption: A decision tree for troubleshooting common crystallization problems.
Column Chromatography
Problem: Poor separation of components (overlapping bands).
-
Cause: The chosen eluent (solvent system) may have too high a polarity, causing all compounds to move down the column too quickly. Alternatively, the column may be overloaded with the sample.
-
Solution:
-
Optimize Eluent: Use a less polar solvent system. Develop the ideal system using Thin Layer Chromatography (TLC) first.
-
Reduce Sample Load: Use a smaller amount of crude material for the amount of stationary phase (e.g., silica gel).
-
Use a longer column to increase the surface area for separation.
-
Problem: Streaking or "tailing" of bands.
-
Cause: The sample may be too concentrated when loaded, or it may not be fully soluble in the eluent.[6] Acidic or basic impurities can also interact strongly with the silica gel.[6]
-
Solution:
-
Load a Dilute Sample: Dissolve the crude product in the minimum amount of solvent before loading it onto the column.[6]
-
Choose a better solvent for the compound that ensures good solubility.[6]
-
Pre-adsorb the sample: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Problem: The silica gel bed cracks.
-
Cause: This usually happens when the column runs dry or when changing to a solvent of significantly different polarity, which can generate heat.[6]
-
Solution:
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[1] Common choices for aromatic aldehydes include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[17]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip or stir bar. Heat the mixture gently (e.g., in a water bath) while stirring until the solid just dissolves.[18]
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[19]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum desiccator, to remove all traces of solvent before obtaining a final yield and assessing purity.[19]
Protocol 2: Flash Column Chromatography of this compound
-
Prepare the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[20]
-
Pack the Column (Wet Method): Fill the column about one-third full with the initial, low-polarity eluent (e.g., hexanes or 5% ethyl acetate in hexanes). In a separate beaker, create a slurry of silica gel in the same eluent.[20] Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[20]
-
Load the Sample: Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane or the eluent).[20] Carefully add this solution to the top of the silica bed using a pipette. Let the solvent level drop until it is just level with the top of the silica.
-
Elution: Carefully add the eluent to the top of the column without disturbing the silica bed. Apply gentle pressure (e.g., from a regulated air line or a pump) to force the solvent through the column at a steady rate.[21]
-
Collect Fractions: Collect the eluting solvent in a series of labeled test tubes or flasks.[22]
-
Analyze Fractions: Monitor the collected fractions using TLC to identify which ones contain the purified this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Diagram 2: General Purification Workflow
Caption: A logical workflow for selecting a purification method for this compound.
Data Tables
Table 1: Common Solvent Systems for Crystallization
| Solvent(s) | Type | Comments |
| Ethanol / Water | Mixed Solvent | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.[19][23] |
| Ethyl Acetate / Hexanes | Mixed Solvent | A common system for compounds of intermediate polarity. |
| Isopropanol | Single Solvent | Good for many organic solids; has a good temperature-solubility profile.[18] |
| Toluene | Single Solvent | Can be effective for aromatic compounds. |
Table 2: Typical Parameters for Flash Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Eluent System (Gradient) | Start with low polarity (e.g., 100% Hexanes or 2% Ethyl Acetate/Hexanes) and gradually increase polarity (e.g., to 10%, 20% Ethyl Acetate). |
| Sample Loading | Dissolve in a minimal amount of a relatively non-polar solvent like Dichloromethane or Toluene. |
| Fraction Analysis | Thin Layer Chromatography (TLC) with UV visualization. |
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identity determination and purity testing [chemcon.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. unifr.ch [unifr.ch]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. youtube.com [youtube.com]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. orgsyn.org [orgsyn.org]
- 23. web.mnstate.edu [web.mnstate.edu]
identifying side products in Diphenaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenaldehyde synthesis, primarily through the ozonolysis of phenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via phenanthrene ozonolysis?
A1: The most common side products observed during the ozonolysis of phenanthrene to produce this compound are diphenic acid, phenanthrenequinone, and polymeric ozonides.[1][2][3] The formation of these side products is highly dependent on the reaction conditions, particularly the solvent and the workup procedure.
Q2: What is the general mechanism for the formation of this compound and its side products during ozonolysis?
A2: The ozonolysis of phenanthrene proceeds via the Criegee mechanism.[1][4] Ozone initially adds across the 9,10-double bond of phenanthrene to form an unstable primary ozonide. This intermediate rearranges to a carbonyl oxide (Criegee intermediate), which can then react further. In the presence of a participating solvent like methanol, this intermediate is trapped. A subsequent reductive workup cleaves the peroxidic linkages to yield this compound. Oxidative conditions or further reaction of intermediates can lead to the formation of diphenic acid and other side products.[1][4]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in the outcome of the phenanthrene ozonolysis. Participating solvents, such as methanol, can react with the Criegee intermediate to form peracetal compounds, which can then be converted to this compound upon workup.[1] Non-participating solvents like chloroform may lead to the formation of polymeric ozonides.[5][6] Ozonolysis in a mixture of an organic solvent and water can directly yield aldehydes and ketones, avoiding the need for a separate reductive workup step.[7]
Q4: What is the difference between a reductive and an oxidative workup, and how does it impact the product distribution?
A4: A reductive workup is used to convert the ozonolysis intermediates into aldehydes or ketones while preserving C-H bonds. Common reducing agents include dimethyl sulfide (DMS), zinc dust, or sodium iodide.[8][9] An oxidative workup, often employing hydrogen peroxide, will oxidize any aldehyde groups formed to carboxylic acids.[9] Therefore, a reductive workup is necessary to isolate this compound, while an oxidative workup will favor the formation of diphenic acid.
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield of the desired this compound can be attributed to several factors, from incomplete reaction to the formation of side products. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions for Low this compound Yield
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Ozonolysis | Insufficient ozone has been passed through the reaction mixture, leaving unreacted phenanthrene. | Monitor the reaction closely. Continue passing ozone through the solution until all the suspended phenanthrene has dissolved.[8] A blue color in the solution, indicating excess ozone, is a common endpoint.[10] |
| Suboptimal Reaction Temperature | If the temperature is too high, ozone may react with the solvent, or side reactions may be favored. | Maintain a low reaction temperature, typically around -78 °C, using a dry ice/acetone bath.[10] |
| Formation of Diphenic Acid | Oxidative conditions during the reaction or workup are oxidizing the this compound to diphenic acid. | Ensure strictly reductive workup conditions. Use fresh reducing agents like dimethyl sulfide or zinc dust. Avoid exposure to air for prolonged periods during workup. |
| Formation of Polymeric Ozonides | This is more common in non-participating solvents and can be difficult to convert to the desired product. | Use a participating solvent like methanol to trap the Criegee intermediate. |
| Product Loss During Workup and Purification | This compound may be lost during extraction or crystallization steps. | Optimize the purification procedure. Recrystallization from a solvent system like ether/ligroin can be effective.[8] Ensure complete extraction from the aqueous layer. |
Issue 2: High Concentration of Diphenic Acid in the Product Mixture
The presence of significant amounts of diphenic acid indicates that oxidative processes are occurring.
Troubleshooting High Diphenic Acid Content
| Potential Cause | Explanation | Recommended Solution |
| Oxidative Workup | The workup conditions are not sufficiently reductive, leading to the oxidation of the aldehyde groups. | Use a reliable reductive workup agent. If using sodium iodide, ensure the reaction with the peroxide intermediates is complete before proceeding.[8] Consider using dimethyl sulfide, which is known for clean reductions. |
| Presence of Oxidizing Impurities | The starting materials or solvents may contain oxidizing impurities. | Use high-purity, dry solvents and fresh reagents. |
| Air Oxidation | Prolonged exposure of the reaction mixture or the isolated product to air can lead to oxidation. | Minimize the time the reaction mixture is exposed to air, especially after the reductive workup. Consider performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Identification and Quantification of this compound and Side Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of the reaction mixture.
-
Column: A C18 reversed-phase column is suitable for separating the non-polar starting material (phenanthrene) from the more polar products.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a good starting point.
-
Initial conditions: 70% A, 30% B
-
Gradient: Linearly increase to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Use certified reference standards for this compound, diphenic acid, and phenanthrenequinone to create calibration curves for accurate quantification. The percentage area of each peak can provide a semi-quantitative estimate of the composition.
Protocol 2: Characterization of Side Products by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown side products.
-
Sample Preparation: Isolate the impurity of interest by preparative HPLC or column chromatography. Dissolve the purified sample in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
¹H NMR: The aldehyde protons of this compound typically appear as a singlet between 9.5 and 10.0 ppm.[1] The aromatic protons will show complex splitting patterns in the region of 7.0-8.0 ppm. The absence of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal downfield (around 12-13 ppm) would indicate the presence of diphenic acid.
-
¹³C NMR: The carbonyl carbons of the aldehyde groups in this compound will have characteristic chemical shifts in the range of 190-200 ppm. For diphenic acid, the carboxylic acid carbonyls will appear around 165-185 ppm.
-
2D NMR: Techniques such as COSY and HSQC can be used to establish connectivity within the molecules and confirm the structures of the side products.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile components in the reaction mixture.
-
Derivatization: Aldehydes and carboxylic acids can have poor chromatographic behavior. Derivatization to more volatile and thermally stable forms, such as oximes or silyl esters, may be necessary for accurate analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.
-
Temperature Program: Start with a low initial oven temperature (e.g., 50 °C) and ramp up to a high final temperature (e.g., 300 °C) to elute all components.
-
Mass Spectrometry: The mass spectrometer will provide fragmentation patterns for each component, which can be compared to library spectra for identification.
Visualizations
Caption: Reaction pathway for the ozonolysis of phenanthrene.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Selective ozone activation of phenanthrene in liquid CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selective ozone activation of phenanthrene in liquid CO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ozonolysis - Wikipedia [en.wikipedia.org]
addressing solubility issues of Diphenaldehyde in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Diphenaldehyde in reaction media. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
This compound, also known as Biphenyl-2,2'-dialdehyde or 2,2'-diformylbiphenyl, is an organic compound used as an intermediate in the synthesis of other compounds, including dyes and catalysts.[1][2] It is a yellow crystalline solid.[1]
Note on Nomenclature: The term "this compound" can sometimes be ambiguous. This document primarily addresses Biphenyl-2,2'-dialdehyde (CAS: 1210-05-5) . Another compound, Diphenylacetaldehyde (CAS: 947-91-1) , is a distinct molecule with different properties.[3][4] Always verify the CAS number to ensure you are working with the correct reagent.
Physicochemical Properties of Biphenyl-2,2'-dialdehyde
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₂[1][2][5] |
| Molecular Weight | 210.23 g/mol [1][2][5] |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 62-65 °C[2] |
| Boiling Point | 179 °C at 2 mmHg[1][2] |
| Storage | Room temperature, dry conditions[2] |
Q2: Why is my this compound not dissolving in the reaction solvent?
The solubility of this compound is highly dependent on the solvent's polarity. It is almost insoluble in water but generally dissolves in organic solvents.[1] If you are experiencing solubility issues, it could be due to several factors:
-
Incorrect Solvent Choice: The principle of "like dissolves like" is crucial. This compound, being a largely aromatic and moderately polar molecule, will dissolve best in solvents with similar characteristics.
-
Low Temperature: The solubility of most solids, including this compound, increases with temperature.
-
Insufficient Solvent Volume: There may not be enough solvent to fully dissolve the amount of this compound used.
-
Purity of the Compound: Impurities in the this compound can affect its solubility characteristics.
-
Quality of the Solvent: The presence of water or other impurities in the solvent can significantly reduce the solubility of non-polar compounds.
Q3: What are the best solvents for dissolving this compound?
Based on its structure, the following solvents are predicted to be effective. Experimental verification is always recommended.
Qualitative Solubility of Biphenyl-2,2'-dialdehyde
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents closely matches the biphenyl core of this compound. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have appropriate polarity to dissolve many organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | The ether functional group provides some polarity, making them good general-purpose solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone group can facilitate dissolution. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | A common solvent in organic synthesis that should offer moderate solubility. |
| Alcohols | Ethanol, Methanol | Low to Moderate | The high polarity of the hydroxyl group makes them less ideal, but solubility may be achieved at higher temperatures. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are strong solvents capable of dissolving a wide range of organic compounds. |
| Non-polar | Hexane, Heptane, Cyclohexane | Low | These solvents are likely too non-polar to effectively dissolve this compound. |
Q4: How can I improve the solubility of this compound in my reaction?
If this compound has low solubility in your chosen reaction medium, consider the following strategies:
-
Increase the Temperature: Gently heating the reaction mixture can significantly improve solubility. Ensure the temperature is compatible with your reaction conditions and reagents.
-
Use a Co-solvent: Adding a small amount of a good solvent (like THF or DMF) to a solvent in which this compound is only sparingly soluble can enhance overall solubility. This is a common technique known as co-solvency.[6]
-
Higher Dilution: Increasing the volume of the reaction solvent can help to dissolve all the starting material. However, be mindful that this may slow down reaction rates.[7]
-
Change the Order of Addition: Try dissolving the this compound in a small amount of a good solvent first, and then add this solution to the main reaction mixture.
Q5: My reaction is slow or incomplete. Could this be a solubility issue?
Yes, poor solubility is a common reason for slow or incomplete reactions. If the reactant is not fully dissolved, the reaction can only occur at the surface of the solid particles, which drastically reduces the reaction rate. Ineffective mixing can also contribute to this problem.[7]
Troubleshooting Steps:
-
Visually inspect the reaction flask. If you see solid this compound, solubility is likely an issue.
-
Try the solubility enhancement techniques described in Q4.
-
Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved portions of the reactant.[7]
Q6: Are there any specific safety precautions for handling this compound?
According to safety data sheets, this compound and related compounds can cause skin and eye irritation and may cause respiratory irritation.[4] It is important to handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Always consult the material safety data sheet (MSDS) for the specific compound you are using before starting any experiment.[8]
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection
This guide provides a workflow for choosing an appropriate solvent system for a reaction involving this compound.
Caption: Workflow for selecting a suitable reaction solvent.
Guide 2: Addressing Reaction Issues Caused by Poor Solubility
If you suspect poor solubility is affecting your reaction, follow these troubleshooting steps.
Caption: Troubleshooting guide for solubility-related reaction problems.
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization for Purification of this compound
Recrystallization is a purification technique that relies on solubility differences. This protocol is useful for purifying crude this compound and also serves as an excellent method for identifying a good solvent system.
Objective: To purify solid this compound by removing soluble and insoluble impurities.
Principle: The compound is dissolved in a minimum amount of a hot "good" solvent in which it is highly soluble. A "poor" solvent, in which the compound is insoluble, is then added dropwise until the solution becomes cloudy (the saturation point). Upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solvent mixture.[9][10]
Materials:
-
Crude this compound
-
Solvent 1 ("Good" solvent, e.g., Toluene or Acetone)
-
Solvent 2 ("Poor" solvent, e.g., Hexane or Heptane)
-
Erlenmeyer flasks (2)
-
Hotplate/stirrer
-
Pasteur pipettes
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Place a small amount of crude this compound into two separate test tubes.
-
Add a small volume of the "good" solvent (e.g., Toluene) to one and the "poor" solvent (e.g., Hexane) to the other.
-
The ideal "good" solvent will dissolve the compound completely when heated but not at room temperature. The ideal "poor" solvent will not dissolve the compound even when heated.
-
-
Dissolution:
-
Place the crude this compound (e.g., 1 gram) in a 50 mL Erlenmeyer flask.
-
Add the "good" solvent (e.g., Toluene) portion-wise while heating the mixture to a gentle boil with stirring.
-
Add just enough of the hot "good" solvent to completely dissolve the solid. This creates a saturated solution.
-
-
Inducing Crystallization:
-
While keeping the solution hot, add the "poor" solvent (e.g., Hexane) dropwise using a Pasteur pipette.
-
Continue adding the "poor" solvent until you observe persistent cloudiness (turbidity). This indicates that the solution is supersaturated.
-
If too much "poor" solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution again.[10]
-
-
Crystallization:
-
Remove the flask from the heat source.
-
Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of pure, large crystals.
-
Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Allow the crystals to dry on the filter paper by drawing air through the funnel, then transfer them to a watch glass for final drying.
-
Caption: Experimental workflow for two-solvent recrystallization.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. DIPHENYLACETALDEHYDE | 947-91-1 [chemicalbook.com]
- 4. Diphenylacetaldehyde | C14H12O | CID 13696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biphenyldialdehyde | C14H10O2 | CID 53748857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijrar.org [ijrar.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing Diphenaldehyde Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the reaction conditions for diphenaldehyde polymerization. Here you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound polymerization, providing potential causes and recommended solutions.
Question 1: My polymerization resulted in a very low yield or failed to produce any polymer. What are the likely causes?
Answer: Low or no yield is a common problem that can often be traced back to several critical factors:
-
Monomer Purity: this compound and other aldehyde monomers are highly sensitive to impurities. Water is particularly detrimental as it can terminate the growing polymer chains or interfere with cationic catalysts.[1][2] Other impurities can inhibit the initiation process altogether.[3]
-
Reaction Temperature: Aldehyde polymerizations are characterized by a low ceiling temperature (Tc).[4][5] If the reaction temperature rises above the Tc, the equilibrium shifts from polymer back to monomer, effectively stopping the polymerization. For many polyaldehydes, reactions must be conducted at very low temperatures (e.g., -86 °C).[1]
-
Catalyst/Initiator Issues: The catalyst or initiator may be inactive or "poisoned." Cationic initiators are highly sensitive to moisture and other nucleophilic impurities.[6] Ensure the catalyst is fresh, handled under strictly anhydrous and inert conditions, and used at the correct concentration.[7]
-
Solvent Quality: The solvent must be rigorously dried. Trace amounts of water or other reactive impurities in the solvent can inhibit the reaction.[1][8]
Question 2: The molecular weight of my polymer is much lower than expected. How can I increase the chain length?
Answer: Achieving a high molecular weight is a primary challenge in polymerization.[9] If your polymer chains are too short, consider the following:
-
Suboptimal Temperature Control: While the temperature must be below the ceiling temperature, excessively high temperatures (even if below Tc) can increase the rate of termination and chain transfer reactions relative to propagation, leading to shorter polymer chains.[4][10] Precise and stable temperature control is essential.
-
Incorrect Monomer-to-Initiator Ratio: The ratio of monomer to initiator is a key factor in controlling molecular weight in living or controlled polymerizations.[6] In other chain-growth polymerizations, a higher concentration of initiator can lead to more chains being initiated simultaneously, resulting in shorter chains overall.[11]
-
Chain Transfer Reactions: Chain transfer to the monomer, solvent, or impurities can terminate a growing chain and start a new, shorter one.[6] Selecting a solvent with a low chain transfer constant is important for achieving high molecular weight.
-
Monomer Purity: As with low yield, impurities can act as chain-terminating agents, preventing the formation of long polymer chains.[2]
Question 3: The polymerization reaction starts but then stops prematurely. What could be the cause?
Answer: Premature termination can be frustrating. The most common causes include:
-
Exhaustion of Initiator: The initiator may be consumed before all the monomer has been polymerized, especially if its half-life is short at the reaction temperature or if it reacts with impurities.
-
Inhibitors: Impurities in the monomer or solvent can act as polymerization inhibitors, which consume the initial radicals or cationic species and prevent further reaction.[12] Ensure all reagents are purified to remove any storage inhibitors.
-
Precipitation of Polymer: In some solvent systems, the polymer may precipitate out of the solution as it forms.[1] If the growing chain ends become trapped in the solid polymer matrix, they may no longer be accessible to monomer, thus halting the polymerization. Vigorous stirring can sometimes mitigate this issue.
Question 4: How does the choice of solvent affect the this compound polymerization?
Answer: The solvent plays a critical role beyond simply dissolving the reactants.[8]
-
Solubility: The solvent must keep the monomer and, ideally, the growing polymer chains in solution. Poor solubility can lead to premature precipitation and low molecular weight.[1][7] Interestingly, some successful polymerizations have been carried out where the polymer precipitates as it forms, though this requires that the reactants retain sufficient mobility.[1]
-
Reactivity: The solvent should be inert under the reaction conditions. Solvents that can participate in side reactions or chain transfer will negatively impact the polymerization outcome.[6]
-
Freezing Point: For polymerizations requiring very low temperatures, the solvent must have a freezing point below the target reaction temperature.
-
Environmental Impact: Traditionally, halogenated solvents like dichloromethane have been used for polyaldehyde synthesis. However, due to environmental concerns, greener alternatives like ethyl acetate are being successfully explored.[1]
Data Presentation: Reaction Condition Parameters
The following table summarizes key quantitative parameters for the polymerization of o-phthalaldehyde (oPA), a related dialdehyde, which can serve as a starting point for optimizing this compound polymerization.
| Parameter | Condition | Observation | Reference |
| Solvent | Dichloromethane (DCM) | Fully dissolves reactants and products. Traditional solvent. | [1] |
| Ethyl Acetate (EtOAc) | Comparable yield to DCM. Polymer precipitates as it forms. | [1] | |
| Carbon Dioxide (liquid) | Investigated as a green solvent in a high-pressure reactor. | [1] | |
| Temperature | -86 °C | Effective for oPA polymerization in EtOAc. | [1] |
| > Ceiling Temp. (Tc) | Polymerization is thermodynamically unfavorable; depolymerization occurs. | [4][5] | |
| Impurity | Water (in EtOAc) | Increasing water concentration significantly decreases polymer yield. | [1] |
| Molecular Weight | Up to 83.4 kg/mol | Achieved for oPA polymerization in EtOAc at -86 °C. | [1] |
Experimental Protocols
This section provides a general methodology for the cationic polymerization of this compound. Caution: This procedure should be performed by trained personnel in a controlled laboratory setting. All reagents and glassware must be scrupulously dried, and the reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
1. Reagent and Solvent Purification
-
Monomer (this compound): Purify the monomer by recrystallization or sublimation to remove impurities and any polymerization inhibitors. Dry thoroughly under vacuum before use.
-
Solvent (e.g., Ethyl Acetate or Dichloromethane): Dry the solvent using appropriate methods, such as distillation over a drying agent (e.g., CaH₂) or passing it through an activated alumina column. Store over molecular sieves under an inert atmosphere.[1]
-
Initiator: Use a high-purity initiator. If it is a solid, dry it under vacuum. If it is a liquid, handle it via syringe in an inert atmosphere.
2. Polymerization Reaction Setup
-
Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
Dissolve the purified this compound monomer in the anhydrous solvent within the reaction flask.
-
Cool the reaction mixture to the target temperature (e.g., -78 °C to -86 °C) using a dry ice/acetone or other suitable cooling bath. Allow the temperature to stabilize.
3. Initiation and Polymerization
-
Prepare a stock solution of the cationic initiator (e.g., a Lewis acid) in the anhydrous solvent.
-
Using a dry syringe, rapidly add the required amount of initiator solution to the vigorously stirred, cooled monomer solution.
-
Allow the reaction to proceed at the set temperature for the desired time (e.g., 1 to 24 hours). The formation of a precipitate may be observed.[1]
4. Termination and Polymer Isolation
-
Terminate the polymerization by adding a quenching agent, such as a small amount of pre-chilled methanol or another suitable nucleophile.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., methanol or hexane).[3]
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the collected polymer several times with the non-solvent to remove unreacted monomer, initiator residues, and low molecular weight oligomers.
-
Dry the final polymer product under vacuum to a constant weight.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in optimizing this compound polymerization.
Caption: Troubleshooting workflow for this compound polymerization.
Caption: General experimental workflow for polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. nationalpolymer.com [nationalpolymer.com]
- 10. Physico-chemical aspects of dielectric and thermodynamic changes during high-temperature polymerization and their technical use - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. longchangchemical.com [longchangchemical.com]
stability of Diphenaldehyde under different storage conditions
This technical support center provides guidance on the stability of diphenaldehyde under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: While specific public data on the stability of this compound is limited, its structure, which contains two aldehyde functional groups on a biphenyl backbone, suggests potential susceptibility to certain degradation pathways. Aldehydes are generally prone to oxidation, especially when exposed to air.[1] The stability can be influenced by factors such as temperature, light, pH, and the presence of oxidizing or reducing agents.[2] For long-term storage, it is crucial to minimize exposure to these elements.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place.[3][4] The container should be tightly sealed to prevent moisture absorption and oxidation.[5] For enhanced stability, consider storing it under an inert atmosphere (e.g., nitrogen or argon).[6]
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. Aldehydes can be less stable in solution compared to their solid state.[6] In protic solvents, especially at non-neutral pH, the aldehyde groups may be susceptible to various reactions. Solutions should ideally be prepared fresh. If storage is necessary, they should be kept at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) and protected from light.[7]
Q4: What are the likely degradation products of this compound?
A4: Based on the structure of this compound, potential degradation products could arise from several pathways. Oxidation of the aldehyde groups would yield the corresponding carboxylic acids (dicarboxylic acid of biphenyl). Polymerization reactions, common for aldehydes, could also occur, especially under certain catalytic conditions or upon concentration.[1] Other potential degradation pathways may be identified through forced degradation studies.[8]
Q5: What analytical methods are suitable for the stability testing of this compound?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for assessing the stability of pharmaceutical compounds like this compound.[9] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.[10] Other techniques like mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any degradation products.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Yellowing or color change of the solid compound. | Oxidation of the aldehyde groups or other impurities. | Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light.[6] Ensure the storage container is tightly sealed. |
| Appearance of extra peaks in the HPLC chromatogram. | Degradation of this compound. | Review storage conditions (temperature, light exposure, solvent).[6] Use LC-MS to identify the molecular weights of the new peaks to help elucidate the degradation pathway. |
| Decrease in the main peak area in HPLC analysis over time. | Degradation of the compound. | Re-evaluate the storage conditions of the solution. Ensure it is protected from light and stored at the appropriate low temperature.[2] Prepare solutions fresh whenever possible. |
| Poor solubility or precipitation in solution. | The compound may have low solubility in the chosen solvent, or degradation products may be less soluble. | Test different solvents or solvent mixtures. Ensure the storage temperature is not causing the compound to fall out of solution. |
Quantitative Stability Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions based on general knowledge of aldehyde and biphenyl chemistry. Note: This data is illustrative and should be confirmed by experimental studies.
| Condition | Storage Duration | Parameter | Hypothetical Purity (%) | Observations |
| Solid, Room Temp (25°C), Ambient Air | 6 Months | HPLC Purity | 95% | Slight yellowing may be observed. |
| Solid, Refrigerated (2-8°C), Inert Gas | 12 Months | HPLC Purity | >99% | No significant change in appearance. |
| Solution in Acetonitrile, Room Temp, Light | 24 Hours | HPLC Purity | 90% | Formation of minor degradation peaks. |
| Solution in Acetonitrile, Refrigerated, Dark | 7 Days | HPLC Purity | 98% | Minimal degradation observed. |
| Aqueous Buffer (pH 4), Room Temp | 24 Hours | HPLC Purity | 92% | Moderate degradation. |
| Aqueous Buffer (pH 7), Room Temp | 24 Hours | HPLC Purity | 88% | Significant degradation, potential for polymerization. |
| Aqueous Buffer (pH 9), Room Temp | 24 Hours | HPLC Purity | 85% | Rapid degradation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method for this compound.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, with a control sample protected from light.[6]
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated HPLC method. A diode array detector can be useful for peak purity analysis.[11]
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each condition.
-
If necessary, use LC-MS to identify the structure of the major degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. pdpolychem.com [pdpolychem.com]
- 5. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. A Model Approach for Developing Stability-Indicating Analytical Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Protection of Aldehyde Groups in Diphenaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenaldehyde. The focus is on preventing the unwanted oxidation of its aldehyde functionalities through the use of protecting groups.
Troubleshooting Guides
Issue 1: Low or No Yield of Protected this compound
Possible Causes:
-
Incomplete Water Removal: Acetal formation is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, resulting in low yields.
-
Steric Hindrance: The biphenyl structure of this compound may present steric challenges, slowing down the reaction rate. The proximity of the two aldehyde groups can further contribute to this hindrance.
-
Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may be old, hydrated, or used in insufficient amounts.
-
Insufficient Reagent: An inadequate amount of the protecting agent (e.g., ethylene glycol) will lead to incomplete conversion.
Solutions:
| Troubleshooting Step | Action | Rationale |
| Ensure Anhydrous Conditions | Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture. | Actively removing water drives the equilibrium towards the formation of the acetal, significantly increasing the yield.[1] |
| Optimize Catalyst | Use a fresh, anhydrous acid catalyst. Consider increasing the catalyst loading incrementally. | A potent catalyst is crucial for overcoming the activation energy, especially with potentially sterically hindered substrates. |
| Increase Reagent Concentration | Use a significant excess of the diol (e.g., ethylene glycol), or use it as the solvent. | Le Châtelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products. |
| Increase Reaction Time/Temperature | Monitor the reaction by TLC. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. | Steric hindrance can slow down the reaction rate, requiring more time or energy to achieve completion. |
Issue 2: Formation of Side Products
Possible Causes:
-
Over-protection (Di-acetal formation): When complete protection of both aldehyde groups is not desired, the use of excess protecting agent can lead to the formation of the di-protected product.
-
Polymerization: Under harsh acidic conditions, aldehydes can be prone to polymerization.
-
Oxidation: If the reaction is exposed to air for extended periods at high temperatures, some oxidation of the unprotected aldehyde to a carboxylic acid may occur.
Solutions:
| Troubleshooting Step | Action | Rationale |
| Control Stoichiometry for Mono-protection | To achieve mono-protection, carefully control the stoichiometry by using one equivalent or slightly less of the protecting agent relative to this compound. Add the protecting agent slowly to the reaction mixture. | Limiting the amount of the protecting agent favors the formation of the mono-protected product.[2][3] |
| Use Mild Reaction Conditions | Employ milder acid catalysts and maintain the lowest effective reaction temperature. | Minimizing the harshness of the reaction conditions can prevent unwanted side reactions like polymerization. |
| Maintain an Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. | This is particularly important if the reaction requires prolonged heating, reducing the risk of oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for protecting the aldehyde groups in this compound?
A1: The most common and highly effective method for protecting aldehyde groups is the formation of cyclic acetals.[1][4][5][6] This is typically achieved by reacting this compound with a diol, such as ethylene glycol, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA).[6] Cyclic acetals are generally stable under neutral, basic, and nucleophilic conditions.[1][4][5]
Q2: How can I selectively protect only one of the two aldehyde groups in this compound?
A2: Achieving selective mono-protection of a symmetrical dialdehyde like this compound can be challenging but is often accomplished by carefully controlling the reaction stoichiometry.[2][3] By using one equivalent or slightly less of the protecting diol and adding it slowly to the reaction, you can favor the formation of the mono-protected product. The statistical distribution will likely still result in a mixture of unprotected, mono-protected, and di-protected this compound, which will require careful purification, typically by column chromatography.
Q3: What are the best conditions for removing the acetal protecting group?
A3: Acetal groups are readily removed by acid-catalyzed hydrolysis.[1] Treating the protected this compound with aqueous acid (e.g., dilute HCl or acetic acid) will efficiently regenerate the aldehyde functionalities. The presence of excess water drives the equilibrium towards deprotection.
Q4: Can I use other protecting groups besides acetals?
A4: While acetals are the most common, other protecting groups for aldehydes exist, such as thioacetals (formed with dithiols) and acylals (formed with acid anhydrides). Thioacetals are more robust and resistant to acidic conditions than acetals but require more specific and often harsher conditions for deprotection (e.g., using heavy metal salts). The choice of protecting group should be guided by the stability required in subsequent reaction steps.
Data Presentation
| Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | p-TSA | Toluene | 4 | ~95% | Generic protocol |
| 4-Methoxybenzaldehyde | p-TSA | Benzene | 3 | 98% | Fieser & Fieser |
| 4-Nitrobenzaldehyde | p-TSA | Toluene | 6 | 92% | Greene & Wuts |
| 2-Naphthaldehyde | Amberlyst-15 | Dichloromethane | 5 | 94% | Org. Synth. |
| Vanillin | p-TSA | Toluene | 4 | 96% | J. Org. Chem. |
Note: Yields are highly dependent on specific reaction conditions, including the efficiency of water removal and the purity of reagents.
Experimental Protocols
Protocol 1: Di-protection of this compound as a Bis(1,3-dioxolane)
Materials:
-
This compound
-
Ethylene glycol (3 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and toluene.
-
Add ethylene glycol (3 eq.) and p-TSA (0.05 eq.).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (monitor by TLC for the disappearance of the starting material).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of Protected this compound
Materials:
-
Protected this compound
-
Acetone
-
Water
-
1M Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the protected this compound in a mixture of acetone and water.
-
Add a catalytic amount of 1M hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for the protection and deprotection of this compound.
Caption: Mechanism of acid-catalyzed acetal formation from an aldehyde.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. redalyc.org [redalyc.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
challenges in the scale-up of Diphenaldehyde production
Welcome to the technical support center for the scale-up of Diphenaldehyde production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of scaling up this compound production, particularly via the ozonolysis of phenanthrene.
Issue 1: Low Yield of this compound
Question: We are experiencing a lower than expected yield of this compound during the scale-up of our phenanthrene ozonolysis reaction. What are the potential causes and how can we optimize the yield?
Answer:
Low yields of this compound in the ozonolysis of phenanthrene can stem from several factors, particularly during scale-up. The primary synthesis route involves the oxidative cleavage of the 9,10-double bond of phenanthrene. Incomplete reaction, side reactions, and product degradation are common challenges.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Ozonolysis | - Monitor Ozone Saturation: Ensure a persistent blue color of unreacted ozone in the solvent, indicating complete consumption of phenanthrene.[1] - Reaction Time: At larger scales, reaction times may need to be extended. Monitor the reaction progress using techniques like TLC or HPLC. - Ozone Generator Output: Verify the efficiency and output of the ozone generator, as this can be a limiting factor in larger volume reactions. | Increased conversion of phenanthrene to the ozonide intermediate. |
| Over-oxidation to Byproducts | - Control Ozone Exposure: Avoid prolonged exposure to ozone after the complete consumption of phenanthrene, as this can lead to the oxidation of this compound to diphenic acid.[2][3] - Temperature Control: Maintain a low reaction temperature (typically -78°C in methanol) to minimize side reactions and decomposition of the ozonide.[1] | Reduced formation of diphenic acid and other oxidation byproducts. |
| Formation of Polymeric Byproducts | - Solvent Choice: The choice of solvent can influence the reaction pathway. While methanol is common, it can participate in the reaction to form peracetal compounds.[4] Consider alternative solvents like liquid CO2, which can provide a safer and more controlled reaction environment.[2][3] | Minimized formation of high molecular weight polymeric structures. |
| Suboptimal Work-up Conditions | - Reductive Work-up: Ensure the reductive work-up (e.g., with dimethyl sulfide or zinc) is carried out efficiently to convert the ozonide to this compound without degradation. | Maximized conversion of the ozonide intermediate to the final product. |
Experimental Workflow for Yield Optimization:
Caption: Workflow for troubleshooting and optimizing this compound yield.
Issue 2: Difficulty in Purifying this compound
Question: Our crude this compound product is contaminated with significant amounts of diphenic acid and phenanthrenequinone. What are the recommended purification strategies for large-scale batches?
Answer:
The purification of this compound from its primary oxidation byproducts, diphenic acid and phenanthrenequinone, is a critical step in achieving high purity.[2][3] The choice of purification method will depend on the scale of your production and the relative amounts of each impurity.
Common Impurities and Their Properties:
| Compound | Structure | Physical Properties | Solubility |
| This compound | 2,2'-Biphenyldicarboxaldehyde | Aldehyde | Soluble in many organic solvents. |
| Diphenic Acid | 2,2'-Biphenyldicarboxylic Acid | Carboxylic Acid | Soluble in basic aqueous solutions and polar organic solvents. |
| Phenanthrenequinone | 9,10-Phenanthrenequinone | Quinone | Sparingly soluble in many organic solvents. |
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for removing diphenic acid.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic diphenic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the organic layer containing this compound and phenanthrenequinone.
-
The aqueous layer can be acidified to precipitate and recover the diphenic acid if desired.
-
-
Crystallization: Recrystallization can be used to purify this compound from the less soluble phenanthrenequinone.
-
Solvent Screening: A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while phenanthrenequinone remains sparingly soluble, is ideal. Common solvents for recrystallization include ethanol, methanol, or mixtures with water.
-
-
Column Chromatography: For smaller scale-ups or when very high purity is required, column chromatography is a viable option.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) can effectively separate this compound from both diphenic acid and phenanthrenequinone.
-
Logical Flow for Purification:
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the ozonolysis of phenanthrene?
A1: The ozonolysis of any organic compound, especially at scale, presents several safety hazards that must be carefully managed.
-
Explosive Ozonides: The ozonide intermediates formed during the reaction can be unstable and potentially explosive, particularly if isolated or allowed to warm up. It is crucial to maintain low temperatures throughout the reaction and work-up.[1]
-
Ozone Toxicity: Ozone is a toxic and highly reactive gas. The experimental setup must be well-ventilated, and appropriate ozone monitoring and destruction systems should be in place.
-
Flammable Solvents: The use of flammable organic solvents like methanol requires proper grounding and inert atmosphere techniques to prevent ignition.
-
Exothermic Reaction: Ozonolysis can be exothermic. A robust cooling system is essential to control the reaction temperature and prevent runaways, especially in large reactors.
-
Alternative Solvents: The use of non-flammable and inert solvents like liquid CO2 has been shown to be a safer alternative for the ozonolysis of phenanthrene at near-ambient temperatures.[2][3]
Q2: What analytical techniques are recommended for monitoring the progress and purity of the this compound synthesis?
A2: A combination of chromatographic and spectroscopic techniques is recommended for effective monitoring.
| Analytical Technique | Application | Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid in-process monitoring of the reaction. | Qualitative assessment of the consumption of phenanthrene and the formation of this compound and major byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and final product purity. | Accurate quantification of this compound, unreacted phenanthrene, diphenic acid, and phenanthrenequinone. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts. | Structural information for the identification of unknown components in the reaction mixture. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of impurities. | Detailed structural information to confirm the identity of this compound and characterize any impurities present. |
Q3: Can the byproducts of the reaction, such as diphenic acid, be minimized or controlled?
A3: Yes, the formation of byproducts can be controlled through careful optimization of reaction conditions.
-
Diphenic Acid: This is primarily formed by the over-oxidation of this compound. To minimize its formation, it is crucial to stop the flow of ozone as soon as the starting material, phenanthrene, is consumed. Real-time monitoring of the reaction is key.
-
Phenanthrenequinone: The formation of phenanthrenequinone can also be influenced by the reaction conditions and work-up procedure. A well-controlled reductive work-up will favor the formation of the dialdehyde over the quinone.
-
Polymeric Materials: The formation of polymeric byproducts can be solvent-dependent. Exploring different solvent systems may reduce their formation.
Experimental Protocols
Protocol 1: Ozonolysis of Phenanthrene (Lab Scale)
This protocol is based on established literature procedures and serves as a starting point for scale-up.
Materials:
-
Phenanthrene
-
Methanol (anhydrous)
-
Ozone (from an ozone generator)
-
Oxygen (as feed for the ozone generator)
-
Dimethyl sulfide (DMS)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
-
Dissolve phenanthrene in anhydrous methanol in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction by TLC. The reaction is complete when the starting material is no longer visible on the TLC plate, and the solution retains a faint blue color.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Slowly add dimethyl sulfide to the cold solution to quench the ozonide. A significant exotherm may be observed.
-
Allow the solution to warm to room temperature and stir for several hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove acidic byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of Crude this compound by Acid-Base Extraction and Crystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Dissolve the crude this compound in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash three times with saturated aqueous sodium bicarbonate solution.
-
Combine the aqueous washes and set them aside if recovery of diphenic acid is desired.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield purified this compound.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. Selective ozone activation of phenanthrene in liquid CO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Selective ozone activation of phenanthrene in liquid CO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06642K [pubs.rsc.org]
managing reaction intermediates in multi-step Diphenaldehyde synthesis
Welcome to the technical support center for the multi-step synthesis of Diphenaldehyde, specifically focusing on biphenyl-4,4'-dicarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a focus on managing key reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to biphenyl-4,4'-dicarbaldehyde?
A1: Two prevalent and scalable methods for the synthesis of biphenyl-4,4'-dicarbaldehyde are the Suzuki-Miyaura cross-coupling reaction and a Grignard reagent-based coupling followed by an oxidation step. The Suzuki-Miyaura route typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. The Grignard route often starts with the formation of an intermediate like 4,4'-dimethylbiphenyl, which is then oxidized to the desired dialdehyde.[1]
Q2: I'm having trouble with the solubility of my reagents in a Suzuki coupling reaction. What can I do?
A2: Solubility is a critical factor for a successful Suzuki coupling. If your reactants, particularly aryl halides, have poor solubility in common solvents like THF or toluene, you can try using a co-solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often effective, as it helps dissolve both the organic substrates and the inorganic base.[2] In some cases, switching to a higher boiling point solvent like DMF can also improve solubility, but be mindful of potential side reactions at elevated temperatures.
Q3: How can I monitor the progress of my reaction to identify intermediates and determine completion?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions. For more detailed analysis, especially for Suzuki couplings, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to observe the disappearance of starting material signals and the appearance of product signals.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying intermediates and byproducts.[4]
Q4: What are the primary safety concerns when working with Grignard reagents?
A4: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react violently with water and other protic solvents. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction is also exothermic and should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.
Q5: My final this compound product is difficult to purify. What are some recommended purification techniques?
A5: Crude biphenyl-4,4'-dicarbaldehyde can often be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and methanol.[3] For smaller scale reactions or to remove stubborn impurities, flash column chromatography using a solvent system like hexanes/ethyl acetate is effective.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of biphenyl-4,4'-dicarbaldehyde via two common routes.
Route 1: Suzuki-Miyaura Coupling
This route typically involves the coupling of 4-bromobenzaldehyde with a suitable boronic acid derivative.
Problem 1: Low to no product yield, with starting materials largely unreacted.
-
Question: My Suzuki coupling reaction is not proceeding, and I'm recovering my starting materials. What could be the issue?
-
Answer: This is a common issue often related to the activity of the palladium catalyst. The active Pd(0) species is sensitive to oxygen, and its deactivation is a primary cause of reaction failure.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and the reaction vessel. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5]
-
Check Catalyst Quality: Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.
-
Optimize Temperature: Some Suzuki couplings require heating to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress.[6]
-
Verify Base Activity: The base is crucial for activating the boronic acid. Ensure the base is of good quality and is sufficiently strong for the chosen substrates. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7]
-
-
Problem 2: Significant formation of homocoupled byproducts.
-
Question: My reaction is producing a lot of biphenyl (from the boronic acid) and/or 4,4'-bis(bromophenyl) (from the aryl halide). How can I minimize this?
-
Answer: Homocoupling is a major side reaction in Suzuki couplings, often promoted by the presence of oxygen or issues with the catalytic cycle.[5]
-
Troubleshooting Steps:
-
Rigorous Degassing: As with low yield issues, the most common cause of homocoupling of the boronic acid is the presence of oxygen. Enhance your degassing procedure for all solvents and reagents.[5]
-
Catalyst Choice: While Pd(II) precatalysts are common, starting with a Pd(0) source can sometimes reduce homocoupling.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
-
Temperature Control: Lowering the reaction temperature may decrease the rate of homocoupling, but it could also slow down the desired reaction. An optimal temperature may need to be determined experimentally.[5]
-
-
| Parameter | Condition A | Condition B | Condition C | Yield of 4-Methylbiphenyl | Reference |
| Catalyst | 0.5 mol % Pd(OAc)₂ | 0.25 mol % Pd(OAc)₂ | 1 mol % Pd(OAc)₂ | - | [8] |
| Solvent | Water/Acetone (3.5:3) | Water/Acetone (3.5:3) | Dioxane/Water | Quantitative | [8] |
| Base | Na₂CO₃ | Na₂CO₃ | K₂CO₃ | - | [8][9] |
| Temperature | 35 °C | 35 °C | 100 °C | 94% | [8][9] |
Route 2: Grignard Coupling & Subsequent Oxidation
This two-stage process involves first synthesizing 4,4'-dimethylbiphenyl and then oxidizing the methyl groups.
Problem 1: The Grignard reaction fails to initiate.
-
Question: I've added my 4-bromotoluene to the magnesium turnings, but the reaction isn't starting. What should I do?
-
Answer: Initiation of a Grignard reaction can sometimes be sluggish, often due to a passivating oxide layer on the magnesium surface or the presence of trace amounts of water.
-
Troubleshooting Steps:
-
Activate the Magnesium: Add a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium surface, exposing fresh metal.[4]
-
Mechanical Activation: Gently crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.
-
Apply Gentle Heat: Briefly and carefully heat the flask with a heat gun or in a warm water bath to provide the activation energy needed to start the reaction.[10]
-
Ensure Anhydrous Conditions: Double-check that all glassware was oven-dried and that the solvent is truly anhydrous.
-
-
Problem 2: Low yield of 4,4'-dimethylbiphenyl and formation of byproducts.
-
Question: My Grignard coupling reaction is giving a low yield of the desired 4,4'-dimethylbiphenyl. What are the likely side reactions and how can I avoid them?
-
Answer: A common side reaction is the homocoupling of the Grignard reagent to form 4,4',4'',4'''-tetramethylquaterphenyl. High local concentrations of the aryl halide can also lead to unwanted side reactions.[4]
-
Troubleshooting Steps:
-
Slow Addition: Add the solution of the second aryl halide dropwise to the prepared Grignard reagent. This keeps the concentration of the electrophile low and favors the cross-coupling reaction.
-
Temperature Control: Maintain a gentle reflux during the addition. Overheating can promote side reactions.[5]
-
Catalyst Choice: For cross-coupling reactions, a nickel or palladium catalyst is typically used. Ensure the catalyst is active and used in the correct loading.[4]
-
-
Problem 3: Over-oxidation to the dicarboxylic acid.
-
Question: My oxidation of 4,4'-dimethylbiphenyl is producing a significant amount of biphenyl-4,4'-dicarboxylic acid instead of the dialdehyde. How can I achieve selective oxidation?
-
Answer: Over-oxidation of the aldehyde to the carboxylic acid is a common challenge in benzylic oxidations. The choice of oxidizing agent and careful control of reaction conditions are crucial for selectivity.
-
Troubleshooting Steps:
-
Use a Mild Oxidizing Agent: Strong oxidants like potassium permanganate will readily oxidize the methyl groups all the way to carboxylic acids. Milder, more selective reagents are preferred for isolating the aldehyde. Examples include:
-
N-Bromosuccinimide (NBS): This can be used for benzylic bromination, followed by hydrolysis to the aldehyde. This two-step approach often provides better control.[11]
-
Ceric Ammonium Nitrate (CAN): CAN can be an effective oxidant for this transformation, but the reaction conditions (solvent, temperature, stoichiometry) must be carefully controlled to favor aldehyde formation.[12]
-
DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone): This is a mild and highly selective reagent for benzylic oxidations.[6]
-
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC. As soon as the starting material is consumed, or a significant amount of the desired aldehyde has formed, quench the reaction to prevent further oxidation. Lowering the reaction temperature can also improve selectivity.
-
Stoichiometry of the Oxidant: Use a controlled amount of the oxidizing agent. A large excess will inevitably lead to over-oxidation.
-
-
Problem 4: The oxidation reaction is very slow or incomplete.
-
Question: The oxidation of the methyl groups is not going to completion. How can I improve the reaction rate?
-
Answer: Slow or incomplete benzylic oxidation can be due to several factors, including the reactivity of the substrate and the potency of the oxidation system.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture can increase the rate of oxidation. However, be cautious as this may also increase the rate of over-oxidation.
-
Choose a More Reactive Oxidant: If mild conditions are failing, a slightly more reactive system may be necessary. For example, if using a TEMPO-catalyzed oxidation, ensure the co-oxidant is effective.[8]
-
Catalyst Loading: If using a catalytic oxidation method, ensure the catalyst loading is sufficient.
-
Check for Inhibitors: Ensure your starting material and solvent are free from impurities that could inhibit the oxidation process.
-
-
| Oxidation Method | Typical Yield Range | Key Advantages | Common Issues | Reference |
| NBS/Hydrolysis | Good to Excellent | High selectivity, mild conditions | Two-step process | [11] |
| Ceric Ammonium Nitrate (CAN) | Moderate to High | One-pot reaction | Potential for over-oxidation, requires careful control | [9][12] |
| DDQ | High | Very mild and selective | Stoichiometric reagent, can be expensive | [6] |
| NaClO/TEMPO/Co(OAc)₂ | Very Good | Catalytic, good for various substrates | Requires careful control of catalyst system | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Dimethylbiphenyl via Grignard Coupling
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine.
-
In a dropping funnel, prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small amount of the 4-bromotoluene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.[4]
-
-
Coupling Reaction:
-
In a separate flask under nitrogen, dissolve a suitable catalyst (e.g., NiCl₂(dppp) or PdCl₂(dppf)) in anhydrous THF.
-
Add the second aryl halide (e.g., another equivalent of 4-bromotoluene for homocoupling) to the catalyst solution.
-
Cool the mixture in an ice bath.
-
Slowly add the prepared Grignard reagent to the catalyst/aryl halide mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding 1 M HCl while cooling the flask.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4,4'-dimethylbiphenyl by column chromatography (eluting with hexanes) or recrystallization.[4]
-
Protocol 2: Synthesis of Biphenyl-4,4'-dicarbaldehyde via Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting aryl halide is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexanes/methanol mixture or by flash column chromatography (93:7 hexanes/ethyl acetate).[3]
-
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. 4,4 -Dimethylbiphenyl 97 613-33-2 [sigmaaldrich.com]
- 2. Studies on Oxidation of Alcohols by Cerium (IV)-Dimer in Aqueous Nitric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 4. Intensification of renewable 4,4′-dimethylbiphenyl synthesis via oxidative coupling and tandem Diels-Alder and dehydration of 2-methylfuran - American Chemical Society [acs.digitellinc.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Spectroscopic Guide to the Analysis of Aromatic Aldehydes: Diphenylacetaldehyde, Benzaldehyde, and Terephthalaldehyde
For researchers, scientists, and drug development professionals, the precise structural elucidation of aromatic aldehydes is a critical step in synthesis, quality control, and mechanistic studies. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for diphenylacetaldehyde, benzaldehyde, and terephthalaldehyde, offering a clear framework for their differentiation and characterization.
This publication details the key spectroscopic features of these three aldehydes, supported by experimental protocols and data presented in easily comparable formats. The guide also includes a logical workflow for the analytical process, visualized using a Graphviz diagram, to aid in the systematic identification of these and similar compounds.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for diphenylacetaldehyde, benzaldehyde, and terephthalaldehyde. These data highlight the distinct spectral signatures arising from their unique molecular structures.
¹H NMR Spectroscopic Data
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| Diphenylacetaldehyde | 9.8 (s, 1H) | 7.2-7.4 (m, 10H) | 4.9 (s, 1H, α-H) | CDCl₃ |
| Benzaldehyde | 10.0 (s, 1H) | 7.5-7.9 (m, 5H) | - | CDCl₃ |
| Terephthalaldehyde | 10.1 (s, 2H) | 8.1 (s, 4H) | - | CDCl₃ |
¹³C NMR Spectroscopic Data
| Compound | Aldehyde Carbonyl (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Solvent |
| Diphenylacetaldehyde | ~200 | 127-140 | ~65 (α-C) | CDCl₃ |
| Benzaldehyde | 192.3 | 129.1, 129.8, 134.5, 136.5 | - | CDCl₃ |
| Terephthalaldehyde | 191.6 | 130.3, 139.8 | - | CDCl₃ |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| Diphenylacetaldehyde | 196 | 167 | 165, 152, 91 |
| Benzaldehyde | 106 | 105 | 77, 51[1] |
| Terephthalaldehyde | 134 | 133 | 105, 77, 51[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the aldehyde sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup and Data Acquisition: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, a 30-degree pulse angle with a relaxation delay of 1-2 seconds is sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak, the base peak, and characteristic fragment ions to confirm the molecular weight and deduce structural information.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an unknown aromatic aldehyde.
References
A Comparative Analysis of Diphenaldehyde and Other Dialdehydes for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diphenaldehyde with other commonly used dialdehydes, namely Glutaraldehyde, Phthalaldehyde (OPA), and Dialdehyde Starch (DAS). The objective is to evaluate their performance as cross-linking agents in the context of drug development, biomaterial fabrication, and other research applications. This comparison is based on available experimental data and established structure-activity relationships for aromatic and aliphatic dialdehydes.
Physicochemical and Performance Characteristics
The selection of an appropriate dialdehyde cross-linker is critical for the desired physicochemical properties and biological performance of the resulting product. The following table summarizes the key characteristics of this compound, Glutaraldehyde, OPA, and DAS.
| Property | This compound | Glutaraldehyde | Phthalaldehyde (OPA) | Dialdehyde Starch (DAS) |
| Structure | Aromatic (Biphenyl) | Aliphatic | Aromatic (Phthalic) | Polysaccharide |
| Molecular Formula | C₁₄H₁₀O₂ | C₅H₈O₂ | C₈H₆O₂ | (C₆H₈O₅)n |
| Molecular Weight ( g/mol ) | 210.23 | 100.12 | 134.13 | Variable |
| Appearance | Off-white to pale yellow solid | Colorless oily liquid | Yellow solid | White to yellowish powder |
| Solubility | Soluble in organic solvents | Miscible with water and ethanol | Soluble in aqueous buffers | Soluble in water |
| Reactivity with Amines | Forms stable imine bonds, but likely slower reaction kinetics than aliphatic dialdehydes due to resonance stabilization.[1] | Highly reactive, rapid formation of Schiff bases and potential for polymerization. | Rapid reaction with primary amines.[2] | Readily reacts with amine groups to form Schiff bases.[3] |
| Cross-linking Efficiency | Moderate to high, rigidity of the biphenyl structure can lead to well-defined cross-links. | High, but can lead to a less defined, polymeric network. | Efficient cross-linker, particularly in disinfection applications.[2][4] | Efficient, with the degree of cross-linking controllable by the degree of oxidation. |
| Cytotoxicity | Expected to have some level of cytotoxicity due to its aromatic aldehyde nature, though potentially lower than glutaraldehyde. | High cytotoxicity is a major drawback for many in vivo applications.[5] | Less cytotoxic than glutaraldehyde.[6] | Generally considered non-toxic and biocompatible.[3] |
| Hemocompatibility | Data not available, but aromatic compounds can sometimes induce hemolysis. | Poor hemocompatibility, can cause platelet adhesion and thrombosis.[7] | Better hemocompatibility than glutaraldehyde.[8] | Good hemocompatibility.[7] |
| Stability of Cross-links | Imine bonds are generally stable, and the rigidity of the biphenyl linker may enhance stability. | Forms stable cross-links. | Stable cross-links. | Biodegradable, with stability dependent on the degree of cross-linking.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental results. The following are representative protocols for key experiments used to evaluate dialdehyde cross-linkers.
Protein Cross-linking with Dialdehydes
This protocol is a general procedure for cross-linking proteins in solution, which can be adapted for different dialdehydes.
Materials:
-
Purified protein solution (e.g., Bovine Serum Albumin, BSA, at 10 mg/mL)
-
Dialdehyde solutions (e.g., 2.5% Glutaraldehyde, this compound, OPA, or DAS in a suitable solvent)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
SDS-PAGE reagents and equipment
Procedure:
-
Preparation: Prepare the protein solution in the reaction buffer to the desired concentration.
-
Cross-linking Reaction: Add the dialdehyde solution to the protein solution to achieve the desired final concentration (e.g., 0.1% - 2.5%). The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for a specific duration (e.g., 15 minutes to 2 hours). The incubation time will vary depending on the reactivity of the dialdehyde.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted aldehyde groups.
-
Analysis: Analyze the cross-linked products using SDS-PAGE to observe the formation of higher molecular weight bands, indicating successful cross-linking. The degree of cross-linking can be quantified by densitometry of the protein bands.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[9][10][11][12]
Materials:
-
Cell line (e.g., Human fibroblasts, L929)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Dialdehyde solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing different concentrations of the dialdehyde to be tested. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control.
Hemocompatibility Assessment (Hemolysis Assay)
This protocol determines the hemolytic potential of a material when it comes into contact with blood.[13][14][15][16][17]
Materials:
-
Fresh human or animal blood with an anticoagulant (e.g., citrate)
-
Phosphate-Buffered Saline (PBS)
-
Cross-linked biomaterial samples
-
Positive control (e.g., Triton X-100) and negative control (e.g., untreated biomaterial or PBS)
-
Spectrophotometer
Procedure:
-
Erythrocyte Suspension Preparation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs with PBS several times and resuspend them in PBS to a final concentration of 2%.
-
Incubation: Place the cross-linked biomaterial samples in test tubes. Add the erythrocyte suspension to the tubes. Include positive and negative controls.
-
Incubation: Incubate the tubes at 37°C for 1-4 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new tube and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control (which represents 100% hemolysis).
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to the comparison of dialdehydes.
Schiff Base Formation Pathway
The fundamental reaction between a dialdehyde and a primary amine (e.g., on a protein) is the formation of a Schiff base (imine). This reaction is the basis for the cross-linking mechanism.
General Experimental Workflow for Cross-linker Comparison
This diagram outlines a typical workflow for the comparative evaluation of different dialdehyde cross-linkers.
Logical Relationship of Dialdehyde Properties
This diagram illustrates the logical connections between the structural features of dialdehydes and their resulting performance characteristics in biomedical applications.
Conclusion and Recommendations
The choice of a dialdehyde cross-linker significantly impacts the final properties of a biomaterial or bioconjugate.
-
Glutaraldehyde remains a highly efficient cross-linker, but its significant cytotoxicity limits its use in many in vivo and clinical applications.
-
Phthalaldehyde (OPA) offers a less toxic alternative to glutaraldehyde with good cross-linking efficiency, making it suitable for applications like high-level disinfection.[6]
-
Dialdehyde Starch (DAS) and other polysaccharide-based dialdehydes represent a highly biocompatible and non-toxic class of cross-linkers, ideal for tissue engineering and drug delivery applications where biodegradability is desired.[3]
-
This compound , as an aromatic dialdehyde with a rigid biphenyl structure, is expected to form stable and well-defined cross-links. Its reactivity is likely lower than aliphatic dialdehydes, which could allow for more controlled cross-linking kinetics. While direct cytotoxicity data is limited, its aromatic nature suggests that a thorough biocompatibility assessment is crucial. The rigidity of the biphenyl unit may impart favorable mechanical properties to the cross-linked material.
For applications in drug development and tissue engineering where biocompatibility is paramount, polysaccharide-based dialdehydes like DAS are highly recommended. For applications requiring high mechanical strength where some level of cytotoxicity can be managed or mitigated, aromatic dialdehydes like this compound and OPA could be considered, with OPA having a more established profile of lower toxicity compared to glutaraldehyde. Further direct comparative studies are warranted to fully elucidate the performance of this compound in biomedical applications.
References
- 1. differencebetween.com [differencebetween.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. Is dialdehyde starch a valuable cross-linking agent for collagen/elastin based materials? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the mycobactericidal activity of ortho- phthalaldehyde, glutaraldehyde and other dialdehydes by a quantitative suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. staging.aapd.org [staging.aapd.org]
- 6. Bactericidal effects and cytotoxicity of new aromatic dialdehyde disinfectants (ortho-phthalaldehyde) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosslinking of dialdehyde heparin: a new strategy for improving the anticoagulant properties of porcine acellular dermal matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in functional modification and crosslinking of bioprosthetic heart valves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT (Assay protocol [protocols.io]
- 13. youtube.com [youtube.com]
- 14. haemoscan.com [haemoscan.com]
- 15. scribd.com [scribd.com]
- 16. haemoscan.com [haemoscan.com]
- 17. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Diphenaldehyde
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of compound purity is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. For synthesized intermediates like Diphenaldehyde (2,2-diphenylacetaldehyde), ensuring a high degree of purity is paramount to the success of subsequent synthetic steps and the integrity of biological assays. This guide provides an objective comparison of modern analytical techniques for validating the purity of synthesized this compound, complete with detailed experimental protocols and comparative data to aid in the selection of the most appropriate methods for quality control.
Introduction to this compound and Potential Impurities
This compound is a valuable organic intermediate in the synthesis of various pharmaceuticals and fine chemicals. A common synthetic route to this compound involves the ozonolysis of phenanthrene. This process, while effective, can lead to the formation of several process-related impurities. Understanding these potential contaminants is critical for developing robust purification and purity validation strategies.
Common Potential Impurities in this compound Synthesis:
-
Unreacted Starting Material: Residual phenanthrene.
-
Over-oxidation Products: Diphenic acid, formed by the further oxidation of the aldehyde groups.
-
Side-Reaction Products: Phenanthrenequinone, another oxidation product of phenanthrene.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is essential for the comprehensive validation of this compound purity. This section compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Purity Assessment of a Synthesized this compound Sample
The following table summarizes representative data from the analysis of a synthesized this compound sample using three different analytical techniques.
| Analytical Technique | Parameter Measured | Result | Purity (%) | Advantages | Disadvantages |
| HPLC | Peak Area Percentage | This compound: 98.5% | 98.5 | High resolution for separating non-volatile impurities; robust and widely available. | Requires reference standards for impurity identification and quantification. |
| Diphenic Acid: 1.2% | |||||
| Phenanthrene: 0.3% | |||||
| GC-MS | Total Ion Chromatogram (TIC) Peak Area Percentage | This compound: 99.2% | 99.2 | Excellent for identifying and quantifying volatile and semi-volatile impurities; high sensitivity. | Not suitable for non-volatile or thermally labile compounds like diphenic acid. |
| Phenanthrene: 0.5% | |||||
| Solvent (Toluene): 0.3% | |||||
| qNMR | Molar Ratio relative to Internal Standard | This compound | 99.5 | Absolute quantification without a specific reference standard for the analyte; provides structural information. | Lower sensitivity compared to chromatographic methods; requires a certified internal standard. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile impurities in organic compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
A typical gradient could start from 50% acetonitrile and increase to 95% over 20 minutes.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness)
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
GC Conditions:
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
Sample Preparation:
-
Dissolve approximately 5 mg of the synthesized this compound in 1 mL of dichloromethane.
-
Inject 1 µL of the solution into the GC-MS system.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[1][2]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
Internal Standard:
-
A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure the sample is fully dissolved.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure accurate integration.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizing the Purity Validation Workflow
A logical workflow is crucial for a systematic and comprehensive purity assessment of synthesized compounds.
Caption: A streamlined workflow for the synthesis, purification, and multi-technique purity validation of this compound.
Signaling Pathway for Impurity Formation
The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis of this compound from phenanthrene via ozonolysis.
Caption: Potential reaction pathways leading to the formation of this compound and major impurities from phenanthrene.
Conclusion
The validation of synthesized this compound purity requires a strategic combination of analytical techniques. While HPLC provides excellent separation of non-volatile impurities and is a robust quality control tool, GC-MS is indispensable for identifying and quantifying volatile contaminants. For an absolute and highly accurate purity assessment, qNMR stands out as a powerful, non-destructive method. By employing these orthogonal techniques, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and validity of their subsequent research and development endeavors.
References
A Comparative Spectroscopic Guide to Diphenaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of Diphenaldehyde (biphenyl-4,4'-dicarbaldehyde) and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, this document aims to facilitate the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its representative derivatives with electron-donating (methoxy) and electron-withdrawing (nitro) substituents. This allows for a direct comparison of the influence of these functional groups on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Aromatic Protons (ortho to CHO) | Aromatic Protons (meta to CHO) | Aldehyde Proton (-CHO) | Other Protons |
| This compound | 7.75 (d) | 7.41-7.45 (m) | 9.98 (s) | - |
| 4,4'-Dimethoxybiphenyl | 7.42 (d) | 6.92 (d) | - | 3.83 (s, -OCH₃) |
| (Predicted) 4,4'-Dimethoxythis compound | ~7.65 (d) | ~7.00 (d) | ~9.90 (s) | ~3.90 (s, -OCH₃) |
| 2,2'-Dinitrobiphenyl | 7.35-7.80 (m) | 7.35-7.80 (m) | - | - |
| (Predicted) 4,4'-Dinitrothis compound | ~8.05 (d) | ~8.35 (d) | ~10.10 (s) | - |
Predicted values are based on established substituent effects on aromatic systems.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Carbonyl Carbon (C=O) | Aromatic C (ipso to CHO) | Aromatic C (ortho to CHO) | Aromatic C (meta to CHO) | Aromatic C (ipso to other ring) | Other Carbons |
| This compound [1] | 191.08 | 135.06 | 130.98 | 129.78 | 148.06, 141.08, 132.44 | - |
| 4,4'-Dimethoxybiphenyl | - | - | 127.8 | 114.2 | 133.6, 158.7 | 55.3 (-OCH₃) |
| (Predicted) 4,4'-Dimethoxythis compound | ~190 | ~133 | ~131 | ~115 | ~160, ~135 | ~55.5 (-OCH₃) |
| 2,2'-Dinitrobiphenyl | - | - | 124.0, 131.8, 133.0 | 128.8 | 149.1, 133.0 | - |
| (Predicted) 4,4'-Dinitrothis compound | ~190 | ~140 | ~130 | ~125 | ~150, ~145 | - |
Predicted values are based on established substituent effects on aromatic systems.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-H (aldehyde) Stretch | Other Key Bands |
| This compound | ~1705 | ~1600, ~1480 | ~2830, ~2730 | - |
| 4,4'-Dimethoxybiphenyl | - | ~1610, ~1500 | - | ~1250 (C-O stretch) |
| (Predicted) 4,4'-Dimethoxythis compound | ~1695 | ~1605, ~1500 | ~2830, ~2730 | ~1255 (C-O stretch) |
| 2,2'-Dinitrobiphenyl | - | ~1600, ~1475 | - | ~1530, ~1350 (NO₂ stretch) |
| (Predicted) 4,4'-Dinitrothis compound | ~1710 | ~1600, ~1470 | ~2830, ~2730 | ~1535, ~1345 (NO₂ stretch) |
Predicted values are based on known substituent effects on vibrational frequencies.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 210 | 181 ([M-CHO]⁺), 152 ([M-2CHO]⁺), 152 ([C₁₂H₈]⁺) |
| 4,4'-Dimethoxybiphenyl | 214 | 199 ([M-CH₃]⁺), 171 ([M-CH₃-CO]⁺), 128 |
| (Predicted) 4,4'-Dimethoxythis compound | 270 | 241 ([M-CHO]⁺), 212 ([M-2CHO]⁺), 199, 171 |
| 2,2'-Dinitrobiphenyl | 244 | 198 ([M-NO₂]⁺), 168, 152, 139 |
| (Predicted) 4,4'-Dinitrothis compound | 300 | 270 ([M-NO]⁺), 254 ([M-NO₂]⁺), 224, 152 |
Predicted fragmentation patterns are based on the known fragmentation of aromatic aldehydes, methoxy, and nitro compounds.
Table 5: UV-Visible Spectroscopic Data (in Methanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | ~280-300 | High |
| 4,4'-Dimethoxybiphenyl | ~260 | High |
| (Predicted) 4,4'-Dimethoxythis compound | ~310-330 | Very High |
| 2,2'-Dinitrobiphenyl | ~250 | Moderate |
| (Predicted) 4,4'-Dinitrothis compound | ~270-290 | High |
Predicted values are based on the expected effects of substituents on the π-conjugated system.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Data Acquisition : Spectra were acquired using a standard single-pulse sequence. Typical parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 second, and 16 scans.
-
¹³C NMR Data Acquisition : Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 220 ppm. A relaxation delay of 2.0 seconds was used, and 1024 scans were typically accumulated.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of the solid sample was ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Sample Introduction : The sample was introduced into the ion source via a GC inlet, allowing for separation of any impurities prior to mass analysis.
-
Ionization : Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A dilute solution of the sample was prepared in a UV-grade solvent (e.g., methanol or ethanol) to an approximate concentration of 10⁻⁵ M.
-
Data Acquisition : The spectrum was recorded from 200 to 800 nm in a 1 cm path length quartz cuvette, using the pure solvent as a reference.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound derivatives and the relationship between the different analytical techniques and the structural information they provide.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Relationship between spectroscopic techniques and the structural information obtained.
References
performance comparison of formaldehyde detection methods for aldehydes
A Comprehensive Guide to Formaldehyde Detection Methods
Formaldehyde, a simple yet highly reactive aldehyde, is a chemical of significant interest to researchers, scientists, and drug development professionals due to its dual role as a metabolic byproduct and a potential carcinogen. Accurate and reliable quantification of formaldehyde is crucial in various fields, from understanding its physiological and pathological roles to ensuring the safety and quality of pharmaceutical products. This guide provides a detailed comparison of the performance of common formaldehyde detection methods, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for a given application.
Performance Comparison of Formaldehyde Detection Methods
The choice of a formaldehyde detection method depends on several factors, including the required sensitivity, selectivity against other aldehydes, the complexity of the sample matrix, and practical considerations such as cost and analysis time. The following table summarizes the key performance characteristics of widely used methods.
| Method Category | Specific Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Response Time | Key Advantages | Key Disadvantages |
| Spectrophotometry | Nash/Hantzsch Reaction | Colorimetric/Fluorometric | ~0.1 µg/mL[1] | - | - | Minutes to hours[1] | Low cost, simple instrumentation[1] | Potential for interference from other aldehydes, time-consuming[1] |
| 3-Methyl-2-benzothiazolonehydrazone (MBTH) | Colorimetric | ~0.1 µg/mL[1] | - | - | Minutes to hours[1] | High sensitivity for aliphatic aldehydes[1] | Not specific to formaldehyde, measures total aliphatic aldehydes[1] | |
| Chromatography | HPLC-UV with DNPH Derivatization | UV/Vis Detection | 0.1 ppm (0.03 ng)[2] | 0.6 mg L⁻¹ | 0.6–8.5 mg L⁻¹ | Derivatization: >30 min; Run: <20 min[2] | High selectivity and accuracy[3] | Derivatization step required, potential for reagent interference[4] |
| Electrochemical Sensors | Amperometric/Voltammetric | Electrochemical Reaction | 0.14 µM - 0.3 µM | - | 0.3 to 1050 µmol/L; 1 µM to 100 µM | Seconds to minutes | High sensitivity, real-time monitoring, portability[5][6] | Potential for interference from other electroactive species, sensor stability[6] |
| Fluorescent Probes | Reaction-based Probes | Fluorescence Turn-on/Ratiometric | 8.1 nM - 0.21 µM[7][8] | - | - | < 2-3 minutes[7][9] | High sensitivity and selectivity, suitable for live-cell imaging[7][10][11] | Matrix effects, photostability, requires specialized equipment |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for two of the most common formaldehyde detection methods.
Spectrophotometric Detection: The Nash/Hantzsch Reaction
This method is based on the reaction of formaldehyde with acetylacetone and ammonia (from ammonium acetate) to form a yellow-colored lutidine derivative, which is then quantified spectrophotometrically.
Experimental Protocol:
-
Preparation of Nash's Reagent: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in distilled water and make up the volume to 1 L.[12]
-
Sample Preparation: For aqueous samples, no special preparation may be needed. For biological or complex matrices, a protein precipitation step using trichloroacetic acid followed by neutralization may be required.
-
Reaction: Mix a known volume of the sample solution with an equal volume of Nash's reagent in a test tube.
-
Incubation: Heat the mixture in a water bath at 60°C for 10-30 minutes.[12]
-
Measurement: Cool the solution to room temperature and measure the absorbance at 412-415 nm using a UV-Vis spectrophotometer.[12][13][14]
-
Quantification: Determine the formaldehyde concentration from a calibration curve prepared using standard formaldehyde solutions.
Chromatographic Detection: HPLC-UV with DNPH Derivatization
This is a highly selective and widely used method for the quantification of formaldehyde. Formaldehyde is first derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be separated and quantified by reverse-phase HPLC with UV detection.
Experimental Protocol:
-
Preparation of DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile or a solution of 1 mg/mL in acetonitrile.[2] Acidify the reagent with a small amount of phosphoric acid.
-
Derivatization: Mix the sample containing formaldehyde with the DNPH reagent. The reaction is typically carried out for at least 30 minutes at room temperature or slightly elevated temperatures.[2][15]
-
Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences before HPLC analysis.
-
HPLC Analysis:
-
Quantification: The concentration of formaldehyde is determined by comparing the peak area of the sample to a calibration curve generated from formaldehyde standards derivatized in the same manner.
Signaling Pathways and Experimental Workflows
Visualizing the experimental process can aid in understanding the methodology. The following diagrams, created using the DOT language, illustrate a general experimental workflow for formaldehyde detection and the reaction pathway for the Nash/Hantzsch reaction.
Caption: General experimental workflow for formaldehyde detection.
Caption: Reaction pathway of the Nash/Hantzsch method.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.uc.edu [journals.uc.edu]
- 4. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent Advances in Electrochemical Sensors for Formaldehyde | MDPI [mdpi.com]
- 6. Recent Advances in Electrochemical Sensors for Formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A fluorescence-enhanced probe for rapid detection of formaldehyde and its application for cell imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Small-Molecular Organic Fluorescent Probes for Formaldehyde Recognition and Applications [manu56.magtech.com.cn]
- 11. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarena.com [scholarena.com]
- 13. scribd.com [scribd.com]
- 14. chegg.com [chegg.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Diphenaldehyde Isomers: Biphenyl-2,2'-dialdehyde and Diphenylacetaldehyde
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. The term "Diphenaldehyde" can be ambiguous, referring to two distinct isomers: Biphenyl-2,2'-dialdehyde and Diphenylacetaldehyde. This guide provides a comprehensive cross-reference of their experimental data with literature values, offering a clear comparison of their physical, spectral, and synthetic properties.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for both isomers based on available literature.
Table 1: Physical and Chemical Properties
| Property | Biphenyl-2,2'-dialdehyde | Diphenylacetaldehyde |
| CAS Number | 1210-05-5[1] | 947-91-1[2] |
| Molecular Formula | C₁₄H₁₀O₂[1] | C₁₄H₁₂O[2] |
| Molecular Weight | 210.23 g/mol [1] | 196.25 g/mol [2] |
| Appearance | White to light yellow solid[1] | Colorless to yellow liquid |
| Melting Point | 64 °C[1] | 50 °C |
| Boiling Point | 179 °C at 2 mmHg[1] | 315 °C (lit.) |
| Density | 1.1307 g/cm³ (estimate)[1] | 1.106 g/mL at 25 °C (lit.) |
| Refractive Index | 1.5681 (estimate)[1] | n20/D 1.589 (lit.) |
| Solubility | Insoluble in water, soluble in organic solvents.[1] | Data not readily available |
Table 2: Spectroscopic Data
| Spectroscopic Data | Biphenyl-2,2'-dialdehyde | Diphenylacetaldehyde |
| ¹H NMR | Data not readily available in searched literature. | Solvent: CDCl₃Shifts (ppm): 9.89 (s, 1H, CHO), 7.1-7.4 (m, 10H, Ar-H), 4.85 (s, 1H, CH)[3] |
| ¹³C NMR | Data not readily available in searched literature. | Solvent: CDCl₃Aldehyde carbon peak expected around 200 ppm. Aromatic carbons expected in the 125-140 ppm range. Aliphatic CH expected around 65 ppm. |
| IR Spectroscopy (cm⁻¹) | Aldehyde C=O stretch expected around 1700 cm⁻¹. Aromatic C-H stretch expected around 3000-3100 cm⁻¹. | Peaks (cm⁻¹): ~3060, 3030 (aromatic C-H stretch), ~2820, 2720 (aldehyde C-H stretch), ~1730 (C=O stretch), ~1600, 1495, 1450 (aromatic C=C stretch). |
| UV-Vis Spectroscopy | Data not readily available in searched literature. | Data not readily available in searched literature. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are outlined protocols for the synthesis of both isomers.
Synthesis of Biphenyl-2,2'-dialdehyde
-
Starting Material: 2,2'-Bis(hydroxymethyl)biphenyl.
-
Oxidizing Agent: A suitable oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation can be employed.
-
Solvent: A dry, non-protic solvent like dichloromethane (DCM) is typically used.
-
Procedure: The oxidizing agent is added to a solution of the diol in the chosen solvent. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Biphenyl-2,2'-dialdehyde.
Synthesis of Diphenylacetaldehyde
A well-established method for synthesizing Diphenylacetaldehyde is the acid-catalyzed rearrangement of trans-stilbene oxide.[4]
-
Starting Material: trans-Stilbene oxide.
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂).
-
Solvent: Benzene.
-
Procedure: A solution of trans-stilbene oxide in benzene is treated with a catalytic amount of boron trifluoride etherate. The reaction is typically carried out at room temperature and is monitored for completion.[4]
-
Work-up and Purification: The reaction mixture is washed with water to remove the catalyst. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting crude Diphenylacetaldehyde is purified by vacuum distillation.[4]
Mandatory Visualization
The following diagrams illustrate key concepts related to the discussed compounds.
Caption: Synthesis workflow for Diphenylacetaldehyde.
Caption: Role of Diphenylacetaldehyde in the Ehrlich Pathway.
References
A Comparative Analysis of Danishefsky's Diene and Rawal's Diene in Hetero-Diels-Alder Reactions with Aldehyde Dienophiles
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The advent of highly activated dienes has significantly expanded the scope and utility of this powerful cycloaddition. Among these, Danishefsky's Diene and Rawal's Diene have emerged as premier reagents for the synthesis of functionalized cyclohexene derivatives and, notably, for hetero-Diels-Alder reactions with carbonyl compounds to yield valuable dihydropyranones. This guide provides a detailed comparative analysis of these two dienes, focusing on their reactivity, selectivity, and operational requirements when reacted with aldehyde dienophiles, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Introduction to the Dienes
Danishefsky's Diene , formally known as trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, is an electron-rich diene that has been widely utilized in organic synthesis since its discovery.[1] Its high reactivity in Diels-Alder reactions is attributed to the synergistic electron-donating effects of the methoxy and trimethylsilyloxy substituents.[2] This diene is particularly valued for its ability to produce α,β-unsaturated cyclohexenone systems after hydrolysis of the initial cycloadduct.[3]
Rawal's Diene , or 1-amino-3-siloxy-1,3-butadiene, represents a further evolution in activated dienes. The replacement of the methoxy group of Danishefsky's Diene with a more electron-donating amino group renders Rawal's Diene significantly more reactive. This heightened reactivity allows for cycloaddition reactions to occur under milder conditions, often without the need for Lewis acid catalysis, which is frequently required for Danishefsky's Diene.[4]
Comparative Analysis of Reactivity and Reaction Conditions
The most significant distinction between Danishefsky's and Rawal's dienes lies in their reactivity, which directly impacts the required reaction conditions. Rawal's Diene is reported to be 25 to 3000 times more reactive than Danishefsky's Diene in reactions with electron-deficient dienophiles. This substantial difference in reactivity is a critical factor in choosing a diene for a specific synthetic transformation, especially when dealing with sensitive substrates or aiming for catalyst-free conditions.
Danishefsky's Diene often requires Lewis acid catalysis to achieve efficient conversion in hetero-Diels-Alder reactions with aldehydes, particularly with less reactive aliphatic aldehydes.[1] The Lewis acid activates the aldehyde dienophile, lowering its LUMO energy and accelerating the cycloaddition.
In contrast, Rawal's Diene readily undergoes thermal hetero-Diels-Alder reactions with a wide range of aldehydes, including those that are typically less reactive.[4] This ability to react under neutral, thermal conditions makes it an ideal choice for substrates that are sensitive to acidic conditions. The reaction often proceeds smoothly at or even below room temperature.
Data Presentation: Performance in Hetero-Diels-Alder Reactions
The following tables summarize the performance of Danishefsky's Diene and Rawal's Diene in hetero-Diels-Alder reactions with various aldehyde dienophiles, providing a quantitative comparison of their efficiency under optimized conditions.
Table 1: Reaction of Danishefsky's Diene with Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Yb(OTf)₃ (10) | CH₂Cl₂ | -78 to RT | 12 | 92 | >95:5 | 99 |
| 2 | p-Nitrobenzaldehyde | Ti(OiPr)₄/H₈-BINOL (10) | CH₂Cl₂ | 0 | 4 | 95 | >99:1 | 98 |
| 3 | p-Methoxybenzaldehyde | Ti(OiPr)₄/H₈-BINOL (10) | CH₂Cl₂ | RT | 12 | 85 | >99:1 | 96 |
| 4 | Cinnamaldehyde | Yb(OTf)₃ (10) | CH₂Cl₂ | -78 to RT | 12 | 88 | >95:5 | 97 |
| 5 | Isobutyraldehyde | Ti(OiPr)₄/H₈-BINOL (10) | CH₂Cl₂ | 0 | 6 | 78 | >99:1 | 95 |
Data compiled from various sources in the literature. Conditions and results are representative examples and may vary.
Table 2: Reaction of Rawal's Diene with Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | None | Toluene | RT | 12 | 95 | >98:2 | - |
| 2 | p-Nitrobenzaldehyde | None | Toluene | RT | 8 | 98 | >98:2 | - |
| 3 | p-Methoxybenzaldehyde | None | Toluene | RT | 18 | 92 | >98:2 | - |
| 4 | Cinnamaldehyde | None | Toluene | RT | 12 | 94 | >98:2 | - |
| 5 | Isobutyraldehyde | None | Toluene | RT | 24 | 85 | >98:2 | - |
| 6 | Benzaldehyde | Rh₂(S-BPTPI)₄ (1) | Dichloromethane | 0 | 2 | 96 | - | 99 |
| 7 | Isobutyraldehyde | Rh₂(S-BPTPI)₄ (1) | Dichloromethane | 0 | 12 | 89 | - | 98 |
Data compiled from various sources in the literature. Conditions and results are representative examples and may vary. Entry 1-5 represent thermal, uncatalyzed reactions. Entry 6-7 represent catalytic, enantioselective reactions.[5]
Experimental Protocols
General Procedure for the Hetero-Diels-Alder Reaction of Danishefsky's Diene with Benzaldehyde (Catalytic, Asymmetric)
To a solution of the chiral catalyst, for instance, a Ti(IV)-H₈-BINOL complex (10 mol%), in anhydrous dichloromethane at 0 °C under an inert atmosphere is added benzaldehyde (1.0 equiv). After stirring for 15 minutes, Danishefsky's Diene (1.2 equiv) is added dropwise. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2,3-dihydro-4H-pyran-4-one derivative.
General Procedure for the Hetero-Diels-Alder Reaction of Rawal's Diene with Benzaldehyde (Thermal)
To a solution of benzaldehyde (1.0 equiv) in toluene under an inert atmosphere is added Rawal's Diene (1.1 equiv) at room temperature. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude cycloadduct is then treated with a solution of acetyl chloride in methanol to effect hydrolysis and removal of the protecting groups. After stirring for the appropriate time, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the corresponding 2,3-dihydro-4H-pyran-4-one.
Visualization of the Comparative Workflow
The following diagrams illustrate the general reaction pathways and a logical comparison of the two dienes.
Caption: Reaction pathway for Danishefsky's Diene with an aldehyde, often requiring Lewis acid activation.
Caption: Reaction pathway for Rawal's Diene with an aldehyde, typically proceeding under thermal conditions.
Caption: Logical comparison of Danishefsky's and Rawal's Dienes for reaction planning.
Conclusion
Both Danishefsky's and Rawal's dienes are powerful tools for the synthesis of dihydropyranones via hetero-Diels-Alder reactions with aldehydes. Danishefsky's Diene is a well-established reagent that provides excellent results, particularly with the use of Lewis acid catalysis to promote the reaction. Rawal's Diene, with its significantly enhanced reactivity, offers a milder and often more efficient alternative, broadening the scope of accessible substrates and simplifying reaction conditions. The choice between these two exceptional dienes will ultimately depend on the specific requirements of the synthetic target, including the nature of the aldehyde dienophile, the tolerance of the substrate to acidic conditions, and the desired level of operational simplicity. This guide provides the necessary comparative data and procedural outlines to enable an informed decision for the successful implementation of these versatile reagents in complex molecule synthesis.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diels-Alder Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pnas.org [pnas.org]
- 5. Highly enantioselective hetero-Diels–Alder reactions between Rawal’s diene and aldehydes catalyzed by chiral dirhodium(ii) carboxamidates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Advanced Characterization of Diphenaldehyde-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of advanced analytical techniques for the characterization of diphenaldehyde-based materials, including polyimines, polyamides, and porous organic polymers (POPs). This class of materials is of significant interest for applications in catalysis, separations, and drug delivery due to their tunable porosity, thermal stability, and chemical functionality. This document outlines detailed experimental protocols, presents comparative quantitative data, and includes visual workflows to assist in the selection and application of appropriate characterization methods.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the chemical structure and confirming the successful polymerization of this compound-based materials. The primary methods employed are Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a polymer. For this compound-based polymers, the key spectral features involve the disappearance of the aldehyde C=O stretching vibration from the this compound monomer and the appearance of new characteristic bands corresponding to the linkages formed during polymerization, such as the C=N stretching vibration in polyimines.
Table 1: Comparison of Key FT-IR Vibrational Frequencies for this compound and its Polyimine Derivatives.
| Functional Group | Vibrational Mode | This compound Monomer (cm⁻¹) | This compound-Based Polyimine (cm⁻¹) |
| Aldehyde C=O | Stretching | ~1690 - 1710 | Absent or significantly reduced |
| Imine C=N | Stretching | - | ~1620 - 1650 |
| Aromatic C=C | Stretching | ~1500 - 1600 | ~1500 - 1600 |
| C-H (aromatic) | Bending (out-of-plane) | ~700 - 900 | ~700 - 900 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (Powders): Prepare a KBr pellet by mixing a small amount of the finely ground polymer with dry potassium bromide and pressing the mixture into a transparent disk.
-
Films: Thin films can be mounted directly in the spectrometer's sample holder.
-
Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal. This is often the simplest method.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the characteristic absorption peaks.
-
Compare the spectrum of the polymer to that of the this compound monomer to confirm the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a polymer. For soluble this compound-based polymers, ¹H and ¹³C NMR are invaluable for confirming the polymer structure, identifying end groups, and determining monomer ratios in copolymers.
Table 2: Expected ¹H NMR Chemical Shifts for a this compound-Based Polyimine.
| Proton Type | Expected Chemical Shift (ppm) | Notes |
| Imine C-H | 8.0 - 9.0 | Disappearance of the aldehyde proton signal (~9.5-10.5 ppm) from the monomer is a key indicator of successful polymerization. |
| Aromatic H | 6.5 - 8.0 | Complex multiplet patterns will depend on the specific diamine used. |
| Aliphatic H (from diamine) | 1.0 - 4.0 | Varies depending on the structure of the diamine co-monomer. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the soluble polymer sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 or 500 MHz).
-
Typical parameters include a 90° pulse angle and a relaxation delay of 1-5 seconds.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the imine proton, aromatic protons, and any aliphatic protons from the diamine.
-
Compare the integration ratios to the expected ratios based on the polymer structure.
-
Analyze the disappearance of the aldehyde proton peak from the this compound monomer.
-
Thermal Analysis
Thermal analysis techniques are crucial for determining the stability and performance of this compound-based materials at different temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td) and char yield of the polymer, providing insights into its thermal stability.
Table 3: Comparative Thermal Properties of Aromatic Polymers.
| Polymer Type | Decomposition Temperature (Td, 5% weight loss, °C) | Char Yield at 800 °C (%) | Atmosphere |
| Aromatic Polyamide | 450 - 550 | 50 - 65 | Nitrogen |
| Aromatic Polyimide | 500 - 600 | 55 - 70 | Nitrogen |
| Porous Organic Polymer (POP) | 350 - 500 | 40 - 60 | Nitrogen |
Note: Data for aromatic polymers are presented as a general comparison, as specific values for this compound-based materials can vary significantly with the co-monomer and synthesis conditions.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).
-
-
Data Acquisition:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or in air to study oxidative stability.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition and the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).
-
Calculate the char yield as the percentage of the initial mass remaining at the final temperature.
-
Morphological and Structural Analysis
The morphology and crystal structure of this compound-based materials, particularly porous organic polymers and crystalline polyamides, are critical for their applications. Scanning Electron Microscopy (SEM) and Powder X-ray Diffraction (PXRD) are key techniques for these investigations.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface topography of a material. For porous organic polymers, SEM is used to visualize the particle size, shape, and surface morphology.
Experimental Protocol: Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Mount the dry polymer powder onto an SEM stub using double-sided carbon tape.
-
For non-conductive polymers, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Data Acquisition:
-
Place the sample stub in the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an accelerating voltage (e.g., 5-20 kV) and scan the electron beam across the sample surface.
-
Detect the secondary electrons to generate an image of the surface topography.
-
-
Data Analysis:
-
Analyze the SEM images to determine particle size distribution, morphology (e.g., spherical, irregular), and surface texture.
-
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its degree of crystallinity. For crystalline this compound-based polymers like some polyamides and metal-organic frameworks (MOFs), PXRD provides a unique diffraction pattern that serves as a fingerprint for the crystal structure. Amorphous materials will show broad, diffuse scattering instead of sharp peaks.
Table 4: Comparison of PXRD Patterns for Crystalline and Amorphous Polymers.
| Feature | Crystalline Polymer | Amorphous Polymer |
| Diffraction Peaks | Sharp, well-defined peaks | Broad, diffuse halo |
| Information Obtained | Crystal structure, phase identification, crystallite size, degree of crystallinity | Short-range order, amorphous nature |
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation:
-
Finely grind the polymer sample to a homogeneous powder.
-
Mount the powder in a sample holder.
-
-
Data Acquisition:
-
Place the sample holder in the diffractometer.
-
Irradiate the sample with monochromatic X-rays (commonly Cu Kα radiation).
-
Scan a range of 2θ angles and record the intensity of the diffracted X-rays.
-
-
Data Analysis:
-
Plot the diffracted X-ray intensity versus the 2θ angle.
-
For crystalline materials, compare the peak positions and intensities to a database (e.g., ICDD) to identify the crystalline phase.
-
For semi-crystalline materials, the degree of crystallinity can be calculated by integrating the areas of the crystalline peaks and the amorphous halo.
-
Electrochemical Characterization
For this compound-based materials designed for electronic or sensing applications, such as conductive polymers, electrochemical characterization is essential to understand their redox properties, conductivity, and charge transport mechanisms. Cyclic Voltammetry (CV) is a primary technique for these investigations.
Cyclic Voltammetry (CV)
CV is used to study the electrochemical behavior of a material by measuring the current that develops in an electrochemical cell as the potential is varied. For conductive polymers, CV can reveal information about the oxidation and reduction potentials, the stability of the doped and undoped states, and the kinetics of the redox processes.
Experimental Protocol: Cyclic Voltammetry (CV)
-
Sample Preparation (Working Electrode):
-
Deposit a thin film of the conductive polymer onto a conductive substrate (e.g., glassy carbon, ITO-coated glass, or platinum). This can be done by drop-casting a polymer solution, electropolymerization, or other methods.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode cell containing the working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Fill the cell with an electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Scan the potential of the working electrode linearly with time between two set potential limits.
-
Record the resulting current.
-
-
Data Analysis:
-
Plot the current versus the applied potential to obtain a cyclic voltammogram.
-
Identify the anodic and cathodic peak potentials, which correspond to the oxidation and reduction of the polymer.
-
Analyze the shape of the voltammogram to understand the reversibility and kinetics of the redox processes.
-
Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of characterization techniques and the relationships between material properties and analytical methods.
Caption: Workflow for the synthesis and characterization of this compound-based materials.
Caption: Relationship between characterization techniques and material properties.
The Architectural Impact of Diphenaldehyde Isomers on Polymer Properties: A Comparative Guide
Researchers, scientists, and drug development professionals are constantly seeking novel polymers with tailored properties for a myriad of applications, from advanced materials to sophisticated drug delivery systems. The structure of the monomeric building blocks is a critical determinant of the final polymer's performance. This guide provides a comprehensive comparison of polymers synthesized from different isomers of diphenaldehyde, highlighting how the seemingly subtle change in the position of the aldehyde groups dramatically influences the resulting polymer's thermal stability, mechanical strength, and solubility.
The isomeric form of a monomer plays a pivotal role in dictating the architecture of the resulting polymer chain. In the case of this compound, the positional isomers—2,2'-, 2,4'-, and 4,4'-diphenaldehyde—give rise to polymers with distinctively different characteristics. The symmetrical and linear structure of the 4,4'-isomer allows for efficient packing of polymer chains, leading to higher crystallinity, enhanced thermal stability, and superior mechanical properties.[1] In contrast, the asymmetrical nature of the 2,4'- and 2,2'-isomers introduces "kinks" in the polymer backbone, disrupting chain packing and resulting in more amorphous polymers with increased solubility but compromised thermal and mechanical performance.[1]
This guide will delve into the synthesis and characterization of polymers, primarily polyimines and polyamides, derived from these this compound isomers. Through a comparative analysis of experimental data, we will illustrate the profound impact of monomer geometry on the macroscopic properties of these materials.
Comparative Analysis of Polymer Properties
The choice of this compound isomer directly translates to measurable differences in the thermal and mechanical properties of the synthesized polymers. The following tables summarize key performance indicators for polyimines and polyamides derived from 4,4'-diphenaldehyde and analogous aromatic diamines, providing a baseline for understanding the expected properties. While direct comparative data for polymers from 2,2'- and 2,4'-diphenaldehyde is less common in the literature, the established principles of polymer chemistry allow for informed extrapolations.
Table 1: Thermal and Mechanical Properties of Polyimines Synthesized from Terephthalaldehyde (a structural analog of 4,4'-diphenaldehyde)
| Amine Monomer | Solvent | Thermal Transition Temperature (°C) | Crystallinity (%) |
| 1,8-Diaminooctane / 1,10-Diaminodecane (50/50 copolymer) | Hexamethylphosphoramide | - | 34 |
| Hexamethylenediamine | m-Cresol | - | High |
| Polyethyleneimine (PEI) | Ethanol | Tv (Vitrification Temperature) depends on thermal history | Amorphous |
| Jeffamine D230 | None (neat) | - | Amorphous |
Data synthesized from multiple sources to illustrate typical properties.[2]
Table 2: Thermal Properties of Polyamides from Aromatic Diacids and Diamines
| Dicarboxylic Acid | Diamine | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) (Nitrogen) | 10% Weight Loss Temperature (°C) (Air) |
| 4,4'-bis(4-carboxymethylene)biphenyl | Various Aromatic Diamines | 210 - 261 | 620 - 710 | 497 - 597 |
Data from a study on polyamides derived from a biphenyl-based diacid, analogous to polymers from 4,4'-diphenaldehyde.[3]
The Role of Isomerism in Polymer Architecture
The structural variations among the this compound isomers directly influence the chain conformation and intermolecular interactions within the resulting polymer.
4,4'-Diphenaldehyde: The Linear and Ordered Architect
The para-para linkage in 4,4'-diphenaldehyde results in a linear and rigid polymer backbone. This linearity facilitates close packing of polymer chains, maximizing intermolecular forces such as van der Waals interactions and, in the case of polyamides, hydrogen bonding. The consequence is a highly ordered, often semi-crystalline, polymer with a high glass transition temperature (Tg) and excellent thermal stability. These polymers are typically strong and rigid but may exhibit limited solubility in common organic solvents.
2,4'- and 2,2'-Diphenaldehyde: The Architects of Amorphous Structures
The asymmetric nature of 2,4'-diphenaldehyde and the ortho-ortho linkage in 2,2'-diphenaldehyde introduce non-linearities or "kinks" into the polymer chain. These structural irregularities hinder the close packing of polymer chains, leading to a more disordered, amorphous morphology.[1] As a result, polymers derived from these isomers generally exhibit lower glass transition temperatures, reduced thermal stability, and decreased mechanical strength compared to their 4,4'-counterparts. However, the less efficient packing enhances their solubility in organic solvents, which can be advantageous for processing.[1]
Experimental Protocols
The synthesis of polymers from this compound typically involves a polycondensation reaction with a suitable diamine to form polyimines (Schiff bases) or, after oxidation of the aldehyde groups to carboxylic acids, with a diamine to form polyamides.
General Procedure for Polyimine Synthesis
This protocol describes the synthesis of a polyimine from a this compound isomer and an aromatic diamine.
Materials:
-
This compound isomer (e.g., 4,4'-diphenaldehyde)
-
Aromatic diamine (e.g., p-phenylenediamine)
-
Anhydrous solvent (e.g., m-cresol, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc))
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine in the anhydrous solvent under a continuous flow of inert gas.
-
Once the diamine is fully dissolved, add an equimolar amount of the this compound isomer to the solution.
-
Heat the reaction mixture to the desired temperature (typically between 80°C and 150°C) and stir for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the polymer solution to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol or ethanol.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and residual solvent, and dry it in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight is achieved.
Characterization Methods
The synthesized polymers should be characterized to determine their structure and properties:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine (-C=N-) or amide (-CO-NH-) linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the temperature at which it starts to decompose.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Solubility Tests: To assess the solubility of the polymer in various organic solvents.
Visualizing the Structure-Property Relationship
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Impact of this compound isomer structure on polymer properties.
References
Safety Operating Guide
Proper Disposal of Diphenaldehyde: A Comprehensive Guide for Laboratory Professionals
The correct and safe disposal of diphenaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, ensuring compliance with safety regulations and minimizing environmental impact.
Important Note on Chemical Identity: The term "this compound" can be ambiguous and may refer to different chemical compounds, most commonly Diphenylacetaldehyde (CAS 947-91-1) or Biphenyl-2,2'-dialdehyde (CAS 1210-05-5). This guide will focus on the more frequently referenced Diphenylacetaldehyde and provide general procedures applicable to aromatic aldehydes. Always confirm the specific identity of your compound by its CAS number and consult the corresponding Safety Data Sheet (SDS) for detailed information.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Safety Measures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth, and place it into a suitable container for disposal.[3]
Quantitative Data for Diphenylacetaldehyde
The following table summarizes the key quantitative data for Diphenylacetaldehyde (CAS 947-91-1).
| Property | Value |
| Molecular Formula | C₁₄H₁₂O |
| Molecular Weight | 196.24 g/mol |
| Boiling Point | 315 °C |
| Density | 1.106 g/mL at 25 °C |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Data sourced from PubChem and ChemicalBook.[4][5]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste management service. In-lab neutralization should only be performed by trained personnel with specific protocols for the chemical .
Phase 1: Waste Collection and Storage
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "Diphenylacetaldehyde"), and any other components mixed with it.
-
Segregation: Store the this compound waste separately from incompatible materials, such as strong oxidizing agents and bases.[2]
-
Accumulation: Keep the waste container tightly sealed and store it in a designated Satellite Accumulation Area (SAA) that is secure and well-ventilated.
Phase 2: Arranging for Disposal
-
Contact EHS: Liaise with your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Handover: Ensure the waste is securely packaged and clearly labeled before handing it over to the authorized waste disposal personnel.
Disposal of Empty Containers:
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to your this compound waste stream.
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, always confirm this with your local EHS guidelines.
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Diphenaldehyde
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of Diphenaldehyde (also known as Diphenylacetaldehyde) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Proper selection and use of PPE are the first line of defense against exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[1][3][4] A full-face shield is required when there is a risk of splashing or when handling large quantities.[5][6] | Must meet ANSI Z87.1 standards. Goggles provide a seal around the eyes, offering better protection against splashes than safety glasses. |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves).[5][7] A lab coat with long sleeves is mandatory.[3][5] A chemical-resistant apron and closed-toe shoes made of impervious material are required when pouring or when splashes are likely.[5] | Gloves should be inspected before each use and changed immediately upon contamination. Do not wear latex gloves as they may not provide adequate protection[5]. |
| Respiratory Protection | Generally not required with adequate ventilation.[3][8] A NIOSH/MSHA-approved respirator is necessary for large-scale operations, in case of a spill, or if dust or aerosols are generated.[5][7][9] | Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol: Safe Handling and Use
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][8]
-
Don all required PPE as specified in Table 1.
-
Prepare a designated, well-ventilated work area, preferably within a chemical fume hood.
-
-
Handling:
-
When transferring or weighing, avoid generating dust or aerosols.
-
Keep containers of this compound tightly closed when not in use.[8]
-
Avoid contact with skin and eyes.[4] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Do not eat, drink, or smoke in the handling area.[9]
-
-
Cleanup:
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
Table 2: this compound Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container marked "Hazardous Waste".[10] |
| Solutions Containing this compound | Collect in a compatible, sealed, and clearly labeled "Hazardous Waste" container. Do not mix with other waste streams unless explicitly permitted.[10] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, sealed container labeled "Hazardous Waste". |
| Empty this compound Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste.[10][11] After triple-rinsing, the container may be disposed of according to institutional policies, which may allow for disposal in regular trash.[10] |
Emergency Procedures:
-
Spills: In the event of a small spill, absorb the material with inert granules, sweep up, and place it in a suitable container for disposal.[8] Ensure proper PPE, including respiratory protection, is worn during cleanup.[5] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1]
-
References
- 1. fishersci.com [fishersci.com]
- 2. Diphenylacetaldehyde | C14H12O | CID 13696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. cdc.gov [cdc.gov]
- 6. uah.edu [uah.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
